molecular formula C27H48N4O14 B1192230 Azido-PEG10-NHS ester

Azido-PEG10-NHS ester

Número de catálogo: B1192230
Peso molecular: 652.7 g/mol
Clave InChI: XMNPNFSCYDZTJD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Azido-PEG10-NHS ester is a PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.

Propiedades

Fórmula molecular

C27H48N4O14

Peso molecular

652.7 g/mol

Nombre IUPAC

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C27H48N4O14/c28-30-29-4-6-36-8-10-38-12-14-40-16-18-42-20-22-44-24-23-43-21-19-41-17-15-39-13-11-37-9-7-35-5-3-27(34)45-31-25(32)1-2-26(31)33/h1-24H2

Clave InChI

XMNPNFSCYDZTJD-UHFFFAOYSA-N

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Azido-PEG10-NHS ester

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of Azido-PEG10-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azido-PEG10-NHS ester is a heterobifunctional, polyethylene (B3416737) glycol (PEG)-based crosslinker extensively utilized in bioconjugation, chemical biology, and drug development.[1][2][] Its unique structure, featuring three distinct chemical moieties, allows for the sequential and specific linkage of different molecules. This guide provides a detailed examination of its structure, properties, and common experimental applications.

Core Molecular Structure

The structure of this compound is composed of three primary functional components: an azide (B81097) group, a hydrophilic PEG10 spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. This combination makes it a versatile tool for creating complex biomolecular conjugates.

The Azide (N₃) Group

The azide functional group consists of three nitrogen atoms bonded in a linear fashion, which can be described by the resonance structure −N=N+=N−.[4][5] This moiety is highly valuable in "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[2]

  • Function: The azide group serves as a stable and relatively inert handle that does not react with most biological functional groups. Its primary role is to participate in highly specific cycloaddition reactions with alkyne-containing molecules.[2][6] The most common of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[2] It can also react via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained alkynes like DBCO or BCN, eliminating the need for a cytotoxic copper catalyst.[2]

The Polyethylene Glycol (PEG) Linker

The central part of the molecule is a polyethylene glycol (PEG) spacer. PEG is a polyether compound made of repeating ethylene (B1197577) oxide units (–CH₂CH₂O–).[7][8] The "10" in this compound signifies that this specific linker contains a chain of ten such repeating units.[6][9]

  • Function: The PEG linker provides several key advantages:

    • Hydrophilicity: It significantly increases the aqueous solubility of the molecule and any conjugate it is a part of.[6][]

    • Biocompatibility: PEG is non-toxic and non-immunogenic, making it ideal for in-vivo applications.[11]

    • Flexibility and Spacing: The long, flexible chain provides spatial separation between the conjugated molecules, which can help to reduce steric hindrance and preserve their biological activity.

The N-Hydroxysuccinimide (NHS) Ester

The N-hydroxysuccinimide (NHS) ester is a highly reactive functional group. Structurally, it is a five-membered succinimide (B58015) ring where the nitrogen is bonded to the oxygen of the ester.[12][13]

  • Function: The NHS ester is an amine-reactive moiety.[14] It reacts efficiently and specifically with primary amines (–NH₂), such as those found on the side chain of lysine (B10760008) residues or the N-terminus of proteins, to form stable and covalent amide bonds.[6][12] This reaction proceeds readily under mild pH conditions (typically pH 7-9).

The complete chemical structure can be visualized as the azide group at one terminus, connected via the 10-unit PEG chain to a propionyl group, which is then activated as an NHS ester at the other terminus.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is provided below for easy reference.

PropertyValueReference(s)
Molecular Formula C₂₇H₄₈N₄O₁₄[9][15]
Molecular Weight 652.7 g/mol [9][15]
CAS Number 2801772-86-9[6][9]
Purity Typically >95-98%[6][15]
Solubility Soluble in DMSO, DMF, DCM[6]
Appearance White to off-white solid or viscous liquid-
Storage Conditions -20°C, protected from moisture[6][15]

Experimental Protocols & Methodologies

This compound is employed in a two-step conjugation strategy. First, the NHS ester is reacted with an amine-containing molecule. Second, the azide group is reacted with an alkyne-containing molecule.

General Protocol for Protein Labeling via NHS Ester Reaction

This protocol outlines the method for conjugating the this compound to a protein containing accessible primary amines.

  • Protein Preparation: Dissolve the protein in an amine-free buffer at a pH of 7.2-8.5 (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.4). The protein concentration should typically be in the range of 1-10 mg/mL.

  • Crosslinker Preparation: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as DMSO or DMF to a concentration of ~10 mg/mL.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved crosslinker to the protein solution. The optimal ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Quenching: Stop the reaction by adding a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.

  • Purification: Remove excess, non-reacted crosslinker and byproducts from the azide-functionalized protein using dialysis, size-exclusion chromatography (desalting column), or tangential flow filtration (TFF).

General Protocol for Azide-Alkyne Click Chemistry (CuAAC)

This protocol describes the subsequent conjugation of the azide-functionalized protein to a molecule containing a terminal alkyne.

  • Reagent Preparation:

    • Azide-Protein: Prepare the purified protein from step 3.1 in a dégazzed, copper-compatible buffer (e.g., PBS).

    • Alkyne Molecule: Dissolve the alkyne-containing molecule in a suitable solvent like DMSO.

    • Copper(I) Catalyst: Prepare a fresh stock solution of a Cu(I) source, such as copper(II) sulfate (B86663) (CuSO₄) mixed with a reducing agent like sodium ascorbate.

    • Ligand: Prepare a stock solution of a Cu(I)-stabilizing ligand, such as TBTA or THPTA, in DMSO.

  • Reaction Assembly: In a microcentrifuge tube, combine the azide-protein, the alkyne molecule (typically at a 5- to 10-fold molar excess over the protein), the ligand, and finally the copper(II) sulfate and sodium ascorbate. A common final concentration is 1 mM sodium ascorbate, 0.1 mM CuSO₄, and 0.5 mM ligand.

  • Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques like SDS-PAGE or mass spectrometry.

  • Purification: Once the reaction is complete, remove the copper catalyst, excess reagents, and byproducts. This can be achieved using a desalting column, dialysis, or affinity chromatography if one of the components has a suitable tag.

Logical Workflow Visualization

The primary utility of this compound is in the sequential conjugation of two distinct molecules, for example, a protein and a small molecule drug or imaging agent. This workflow ensures specific and controlled bioconjugate formation.

Conjugation_Workflow Workflow for Heterobifunctional Conjugation Protein Molecule A (e.g., Protein with -NH₂) Reaction1 Step 1: NHS Ester Reaction (pH 7-9) Protein->Reaction1 Linker This compound Linker->Reaction1 Intermediate Intermediate Conjugate (Molecule A-PEG-Azide) Reaction1->Intermediate Purification1 Purification (Remove excess linker) Intermediate->Purification1 Reaction2 Step 2: Click Chemistry (CuAAC or SPAAC) Purification1->Reaction2 Drug Molecule B (e.g., Drug with Alkyne) Drug->Reaction2 FinalProduct Final Conjugate (Molecule A-PEG-Molecule B) Reaction2->FinalProduct Purification2 Final Purification (Remove excess reagents) FinalProduct->Purification2

Caption: Logical workflow for using this compound.

This structured, two-step process is fundamental to its application in creating Antibody-Drug Conjugates (ADCs), PROTACs, and targeted imaging agents, where precise control over molecular assembly is critical.[1][2][]

References

An In-depth Technical Guide to Azido-PEG10-NHS Ester: Chemical Properties, Solubility, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, solubility, and applications of Azido-PEG10-NHS ester, a heterobifunctional crosslinker widely used in bioconjugation, drug delivery, and proteomics. This document is intended to serve as a valuable resource for researchers and professionals in the life sciences by providing detailed technical data and experimental protocols.

Core Chemical Properties

This compound is a versatile molecule that incorporates two key reactive functionalities: an azide (B81097) group and an N-hydroxysuccinimide (NHS) ester. These groups are separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, which enhances the solubility of the molecule and its conjugates in aqueous environments.[1][2] The azide group serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the efficient and specific formation of a stable triazole linkage with alkyne-containing molecules.[3] The NHS ester is a highly reactive group that readily couples with primary amines, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form stable amide bonds.[4]

The key chemical properties of this compound are summarized in the table below:

PropertyValueReference(s)
Chemical Formula C27H48N4O14[5]
Molecular Weight 652.7 g/mol [5]
CAS Number 2801772-86-9[3]
Purity Typically ≥95%[2]
Appearance Pale yellow or colorless oil/solid[]
Storage Conditions -20°C, desiccated[7]

Solubility

The polyethylene glycol (PEG) spacer in this compound imparts favorable solubility characteristics. While PEG itself is soluble in water and a variety of organic solvents, the complete this compound molecule is most effectively dissolved in polar aprotic organic solvents.[8][9]

SolventSolubilityReference(s)
Dimethyl Sulfoxide (B87167) (DMSO) Soluble[]
Dimethylformamide (DMF) Soluble[]
Dichloromethane (DCM) Soluble[]
Aqueous Buffers Limited (stock solutions should be prepared in an organic solvent)[7]

Experimental Protocols

Protein Labeling with this compound

This protocol describes a general procedure for labeling a protein with this compound to introduce an azide handle for subsequent click chemistry reactions.

Materials:

  • Protein of interest

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.0-8.5[10]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.[7] Ensure the buffer is free of primary amines (e.g., Tris).[7]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[7]

  • Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.[7] The optimal molar ratio may need to be determined empirically. Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[11]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer (e.g., PBS).[4]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an alkyne-containing molecule (e.g., a fluorescent probe, biotin, or drug molecule) to the azide-labeled protein prepared in the previous step.

Materials:

  • Azide-labeled protein

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270) (prepare fresh)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Reactant Preparation: Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled protein, the alkyne-containing molecule (typically 2-10 fold molar excess over the protein), and the copper-chelating ligand (e.g., THPTA to a final concentration of 1 mM).

  • Catalyst Preparation: In a separate tube, premix CuSO4 (to a final reaction concentration of 0.1-1 mM) and sodium ascorbate (to a final reaction concentration of 1-5 mM).

  • Initiation: Add the catalyst mixture to the reaction mixture containing the protein and alkyne.

  • Incubation: Gently mix and incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent alkyne.

  • Purification: Purify the resulting conjugate using a desalting column, dialysis, or other appropriate chromatographic technique to remove excess reagents and copper catalyst.

Stability of the NHS Ester

The primary competing reaction for the NHS ester is hydrolysis, which deactivates the molecule. The rate of hydrolysis is highly dependent on pH and temperature. It is crucial to be aware of these factors to ensure successful conjugation.[12]

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004-5 hours[13]
8.0Room Temperature~3.5 hours[13]
8.6410 minutes[13]
9.0Room Temperature~2 hours[13]

Note: For optimal results, it is recommended to perform NHS ester conjugations at a pH between 7.2 and 8.5.[12] While the reaction with amines is faster at higher pH, the increased rate of hydrolysis can reduce the overall yield.

Visualizing the Chemistry

The following diagrams illustrate the key reactions involving this compound.

NHS_Ester_Reaction NHS Ester Reaction with a Primary Amine cluster_reactants Reactants cluster_products Products Azido-PEG10-NHS_ester This compound Amide_Bond Stable Amide Bond (Azide-PEG10-Protein) Azido-PEG10-NHS_ester->Amide_Bond + Primary Amine (pH 7.2-8.5) Primary_Amine Primary Amine (e.g., on a protein) NHS N-hydroxysuccinimide (byproduct) Amide_Bond->NHS - NHS

Caption: Reaction of this compound with a primary amine to form a stable amide bond.

Click_Chemistry_Reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_reactants_click Reactants cluster_products_click Product Azide_PEG_Protein Azide-PEG10-Protein Triazole_Linkage Stable Triazole Linkage Azide_PEG_Protein->Triazole_Linkage + Alkyne + Cu(I) catalyst Alkyne_Molecule Alkyne-containing Molecule

Caption: "Click Chemistry" reaction between an azide-functionalized molecule and an alkyne.

Applications

The dual functionality of this compound makes it a powerful tool in various scientific disciplines:

  • Antibody-Drug Conjugates (ADCs): The NHS ester can be used to attach the linker to an antibody, and the azide can then be used to conjugate a cytotoxic drug.

  • PROTACs: This linker is used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which bring a target protein and an E3 ubiquitin ligase into proximity to induce degradation of the target protein.[3]

  • Biomolecule Labeling: Proteins, peptides, and amine-modified oligonucleotides can be labeled with the azide group for subsequent attachment of reporter molecules such as fluorophores or biotin.[1]

  • Surface Functionalization: The azide group can be used to immobilize biomolecules onto alkyne-modified surfaces for applications in biosensors and microarrays.

This technical guide provides a solid foundation for the use of this compound in your research. For specific applications, further optimization of the described protocols may be necessary. Always refer to the manufacturer's instructions and relevant literature for the most up-to-date information.

References

The Versatility of Azido-PEG10-NHS Ester: An In-depth Technical Guide to Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation, the demand for precise, stable, and versatile molecular linkers is paramount. Azido-PEG10-NHS ester has emerged as a powerful tool, offering a unique combination of amine reactivity, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a bioorthogonal azide (B81097) handle. This trifecta of functionalities enables the straightforward and efficient linkage of biomolecules to a wide array of payloads, including therapeutic agents, imaging probes, and functionalized surfaces. This technical guide provides a comprehensive overview of the core applications of this compound, complete with detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their bioconjugation endeavors.

Core Properties and Reactivity

This compound is a heterobifunctional crosslinker characterized by three key components:

  • N-Hydroxysuccinimide (NHS) Ester: This functional group provides reactivity towards primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins and peptides. The reaction forms a stable amide bond, ensuring a permanent linkage.[1][2]

  • Polyethylene Glycol (PEG)10 Spacer: The ten-unit PEG chain imparts hydrophilicity to the linker and the resulting conjugate. This is particularly advantageous for improving the solubility and reducing the aggregation of hydrophobic payloads or proteins.[3] Furthermore, the PEG spacer can help to decrease the immunogenicity of the conjugated biomolecule and increase its in vivo circulation half-life.

  • Azide Group (N3): The terminal azide serves as a bioorthogonal handle for "click chemistry" reactions. It can specifically and efficiently react with alkyne- or cyclooctyne-containing molecules, such as those functionalized with DBCO (Dibenzocyclooctyne) or BCN (Bicyclo[6.1.0]nonyne), to form a stable triazole linkage.[3][4] This allows for a two-step conjugation strategy where the biomolecule is first modified with the azide linker, followed by the attachment of the desired payload.

Key Applications in Bioconjugation

The unique properties of this compound make it a versatile reagent for a multitude of bioconjugation applications.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic drug to cancer cells. This compound can be employed to attach the drug payload to the antibody. The NHS ester reacts with lysine residues on the antibody surface, introducing a PEGylated azide linker. Subsequently, an alkyne-modified drug can be "clicked" onto the azide-functionalized antibody. The PEG spacer in this context can enhance the solubility and stability of the ADC.[2][5]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] this compound is frequently used as a component of the linker that connects the target-binding ligand to the E3 ligase-binding ligand.[4][6][] The PEG chain provides the necessary length and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Targeted Drug Delivery and Nanoparticle Functionalization

The hydrophilic nature of the PEG spacer makes this compound ideal for modifying drug delivery vehicles such as nanoparticles and liposomes. Surface functionalization with this linker can improve the colloidal stability of nanoparticles, reduce non-specific protein adsorption (the "protein corona"), and prolong circulation time. The terminal azide group then provides a convenient point of attachment for targeting ligands (e.g., antibodies, peptides) or therapeutic cargo.

Cell Surface Labeling and Imaging

By reacting this compound with primary amines on the surface of living cells, a bioorthogonal azide handle can be introduced. This allows for the subsequent attachment of fluorescent probes or other imaging agents via click chemistry. This two-step labeling strategy can be gentler on cells than a one-step approach with a bulky, pre-labeled NHS ester.

Quantitative Data on Labeling and Stability

The efficiency of bioconjugation and the stability of the resulting conjugate are critical parameters for successful applications. The following tables summarize key quantitative data related to the use of Azido-PEG-NHS esters.

ParameterValue/RangeConditionsReference(s)
Degree of Labeling (DoL) on IgG 4-6 azides per antibody20-fold molar excess of NHS-PEG-Azide to 1-10 mg/mL IgG[1]
Reaction pH for NHS Ester Coupling 7-9Amine-free buffer (e.g., PBS)[1][2]
Reaction Time for NHS Ester Coupling 30-60 minutes at room temperature or 2 hours on ice[1]
Serum Stability of PEGylated AAV 1.7- to 2.4-fold improvement20-kD PEG, pooled human serum[8][9]
Immunogenicity of PEGylated AAV Nearly twofold reduction in antibody recognition20-kD PEG[8][9]
Thermal Stability of PEGylated Proteins Increased midpoint of thermal unfoldingDifferential Scanning Calorimetry (DSC)[10]

Table 1: Quantitative Parameters for Bioconjugation and Stability with Azido-PEG-NHS Esters.

Experimental Protocols

Protocol 1: Labeling an Antibody with this compound

This protocol describes the first step of a two-step conjugation strategy: the introduction of an azide handle onto an antibody.

Materials:

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette for buffer exchange and purification

  • Reaction buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer, glycine), exchange the buffer to PBS, pH 7.4, using a desalting column or dialysis.

    • Adjust the antibody concentration to 1-10 mg/mL.

  • This compound Stock Solution Preparation:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution by dissolving the required amount of this compound in anhydrous DMSO or DMF. Note: Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and will hydrolyze.

  • Labeling Reaction:

    • Calculate the volume of the 10 mM this compound stock solution required to achieve a desired molar excess over the antibody. A 20-fold molar excess is a common starting point.[1]

    • Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Purification of the Azide-Labeled Antibody:

    • Remove the unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

    • Alternatively, perform dialysis against the storage buffer.

  • Characterization and Storage:

    • Determine the concentration of the azide-labeled antibody using a spectrophotometer at 280 nm.

    • The degree of labeling (number of azides per antibody) can be quantified using methods such as "click" chemistry with a fluorescent alkyne and subsequent spectroscopic analysis, or by mass spectrometry.[11][12][13]

    • Store the azide-labeled antibody under conditions optimal for the unlabeled antibody.

Protocol 2: Click Chemistry Conjugation of an Alkyne-Modified Payload

This protocol describes the second step: the conjugation of an alkyne-containing molecule to the azide-labeled antibody. This example uses a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • Azide-labeled antibody (from Protocol 1)

  • Alkyne-modified payload (e.g., drug, fluorophore) dissolved in DMSO or DMF

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 50 mM in water)

  • Ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in DMSO/water)

  • Reducing agent: Sodium ascorbate (B8700270) stock solution (e.g., 1 M in water, freshly prepared)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-labeled antibody with the alkyne-modified payload. A 2-5 fold molar excess of the alkyne payload over the calculated number of azide groups is a good starting point.

  • Catalyst Preparation:

    • In a separate tube, prepare the catalyst solution by mixing the CuSO4 stock solution and the ligand stock solution.

  • Click Reaction Initiation:

    • Add the freshly prepared sodium ascorbate solution to the antibody-alkyne mixture.

    • Immediately add the CuSO4/ligand mixture to initiate the reaction. The final concentrations are typically in the range of 1 mM CuSO4, 1 mM ligand, and 5 mM sodium ascorbate.

  • Incubation:

    • Incubate the reaction for 1-2 hours at room temperature, protected from light if using a light-sensitive payload.

  • Purification:

    • Remove the excess alkyne payload and copper catalyst using a desalting column or dialysis.

  • Characterization:

    • Characterize the final conjugate by methods such as SDS-PAGE, size-exclusion chromatography (SEC), and mass spectrometry to confirm conjugation and assess purity.

Mandatory Visualizations

PROTAC-Mediated Degradation of KRAS G12C

The following diagram illustrates the mechanism of action of a hypothetical PROTAC that utilizes a linker derived from this compound to target the oncogenic KRAS G12C protein for degradation.

PROTAC_KRAS_Degradation cluster_0 PROTAC Action cluster_1 Ubiquitination and Degradation PROTAC PROTAC (this compound derived linker) Ternary_Complex Ternary Complex (KRAS-PROTAC-E3) PROTAC->Ternary_Complex Binds KRAS KRAS G12C (Target Protein) KRAS->Ternary_Complex Recruited E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Recruited Ubiquitination Ubiquitination of KRAS G12C Ternary_Complex->Ubiquitination Catalyzes Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Releases Ub_KRAS Ub-KRAS G12C Ubiquitination->Ub_KRAS Proteasome 26S Proteasome Ub_KRAS->Proteasome Recognized by Degradation Degradation of KRAS G12C Proteasome->Degradation Mediates

Caption: Workflow of PROTAC-mediated degradation of KRAS G12C.

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

This diagram outlines the two-step experimental workflow for synthesizing an ADC using this compound.

ADC_Synthesis_Workflow cluster_0 Step 1: Antibody Azide Labeling cluster_1 Step 2: Click Chemistry Conjugation Start_Ab Antibody (mAb) Add_Linker Add this compound Start_Ab->Add_Linker Reaction1 NHS Ester Reaction (pH 7-9, RT, 30-60 min) Add_Linker->Reaction1 Purification1 Purification (Desalting/Dialysis) Reaction1->Purification1 Azide_Ab Azide-Labeled Antibody (mAb-N3) Purification1->Azide_Ab Add_Drug Add Alkyne-Drug to mAb-N3 Azide_Ab->Add_Drug Alkyne_Drug Alkyne-Drug Alkyne_Drug->Add_Drug Reaction2 CuAAC Click Reaction (CuSO4, Ligand, Ascorbate) Add_Drug->Reaction2 Purification2 Purification (Desalting/Dialysis) Reaction2->Purification2 Final_ADC Antibody-Drug Conjugate (ADC) Purification2->Final_ADC

Caption: Two-step synthesis of an Antibody-Drug Conjugate.

Conclusion

This compound stands out as a highly valuable and versatile tool in the field of bioconjugation. Its ability to efficiently label proteins and other biomolecules, coupled with the bioorthogonality of the azide group for subsequent click chemistry, provides researchers with a robust method for creating well-defined bioconjugates. The inclusion of a PEG spacer further enhances its utility by improving the physicochemical properties of the resulting conjugates. The detailed protocols and conceptual workflows provided in this guide are intended to equip researchers with the knowledge to effectively harness the power of this compound in their drug development and research endeavors.

References

The Strategic Application of Azido-PEG10-NHS Ester in PROTAC Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic possibilities, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of two ligands—one targeting a protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][2] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3][4] Among the diverse array of available linkers, those incorporating polyethylene (B3416737) glycol (PEG) chains have gained prominence due to their favorable physicochemical properties.[3][] This technical guide provides a comprehensive overview of Azido-PEG10-NHS ester, a versatile linker for PROTAC development, detailing its properties, applications, and the experimental protocols for its successful implementation.

Core Concepts: The Role of this compound in PROTAC Synthesis

This compound is a bifunctional linker that features a ten-unit polyethylene glycol (PEG10) chain flanked by an azide (B81097) (N3) group and an N-hydroxysuccinimide (NHS) ester. This unique architecture provides a powerful tool for the modular and efficient synthesis of PROTACs.

  • Polyethylene Glycol (PEG) Spacer: The PEG10 chain imparts hydrophilicity to the PROTAC molecule, which can significantly improve its aqueous solubility—a common challenge in PROTAC development due to their typically high molecular weight and lipophilicity.[3][6] The flexibility of the PEG linker is also crucial for enabling the optimal orientation of the POI and E3 ligase to facilitate the formation of a stable and productive ternary complex, a prerequisite for efficient ubiquitination and subsequent degradation.[4][7]

  • N-Hydroxysuccinimide (NHS) Ester: The NHS ester is a highly reactive functional group that readily forms stable amide bonds with primary amines, such as those found on the side chain of lysine (B10760008) residues or the N-terminus of a protein or a small molecule ligand.[8] This allows for the straightforward conjugation of the linker to either the POI-binding ligand or the E3 ligase-recruiting ligand.

  • Azide Group: The azide group is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[9][10] Specifically, the azide can react with an alkyne-functionalized molecule via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with a strained cyclooctyne (B158145) (e.g., DBCO or BCN) via the strain-promoted azide-alkyne cycloaddition (SPAAC).[9][10] This provides a robust and versatile method for the final ligation step in PROTAC synthesis.[6]

Data Presentation: Physicochemical Properties and Comparative Data

A thorough understanding of the linker's properties is essential for rational PROTAC design.

PropertyValueReference
Chemical Name This compound[8]
Molecular Formula C27H48N4O14[8]
Molecular Weight 652.7 g/mol [8]
Purity Typically >95%[11]
Solubility Soluble in DMSO, DMF[8]
Storage -20°C, protected from moisture[8][12]

The length of the PEG linker is a critical parameter that must be optimized for each specific PROTAC system. While direct comparative data for a PEG10 linker is not always available in published literature, studies on linkers of varying PEG lengths provide valuable insights into the structure-activity relationship.

Linker CompositionDC50 (BRD4 Degradation)Dmax (BRD4 Degradation)Reference
0 PEG units< 0.5 µMNot specified[13][14]
1-2 PEG units> 5 µMNot specified[13][14]
4-5 PEG units< 0.5 µMNot specified[13][14]

Note: This table summarizes findings from a study on CRBN-based BRD4 PROTACs, indicating that linker length optimization is non-linear and highly target- and E3 ligase-dependent.[13][14]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding of PROTAC development.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound linker) POI Protein of Interest (e.g., BRD4) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) PROTAC->E3_Ligase Recruits Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ub Ubiquitin Ub->Ternary_Complex Ub Transfer Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC Mechanism of Action.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start Start Step1 Couple POI ligand (with amine) to This compound Start->Step1 Step2 Purify POI-Linker Conjugate Step1->Step2 Step3 Couple E3 Ligase ligand (with alkyne) to POI-Linker via Click Chemistry Step2->Step3 Step4 Purify Final PROTAC Step3->Step4 End Final PROTAC Step4->End

Caption: PROTAC Synthesis Workflow.

Western_Blot_Workflow cluster_wb Western Blot Workflow for PROTAC Evaluation Cell_Treatment Cell Treatment with PROTAC Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer Protein Transfer to Membrane SDS_PAGE->Protein_Transfer Immunoblotting Immunoblotting (Primary & Secondary Antibodies) Protein_Transfer->Immunoblotting Detection Chemiluminescent Detection Immunoblotting->Detection Data_Analysis Data Analysis (Densitometry) Detection->Data_Analysis

Caption: Western Blot Workflow.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful PROTAC development.

Protocol 1: PROTAC Synthesis via Amide Coupling and Click Chemistry

This protocol describes a general two-step synthesis of a PROTAC using this compound.

Step 1: Amide Coupling of POI Ligand to this compound

  • Reagents and Materials:

    • POI ligand with a primary amine (1.0 eq)

    • This compound (1.1 eq)

    • Anhydrous Dimethylformamide (DMF)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve the POI ligand in anhydrous DMF under a nitrogen atmosphere.

    • Add this compound to the solution.

    • Add DIPEA to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the POI-linker conjugate by preparative HPLC.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reagents and Materials:

    • POI-linker conjugate (from Step 1) (1.0 eq)

    • Alkyne-functionalized E3 ligase ligand (1.1 eq)

    • Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq)

    • Sodium ascorbate (B8700270) (0.2 eq)

    • DMF/Water (4:1)

  • Procedure:

    • Dissolve the POI-linker conjugate and the alkyne-functionalized E3 ligase ligand in a DMF/water mixture.

    • Add sodium ascorbate to the solution, followed by the addition of CuSO4·5H2O.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Purify the final PROTAC by flash column chromatography or preparative HPLC.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein, for example, BRD4, in cells treated with a PROTAC.[9][15]

  • Cell Culture and Treatment:

    • Seed cells (e.g., HeLa, MDA-MB-231) in 6-well plates and allow them to adhere overnight.[15]

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a specified time course (e.g., 4, 8, 16, 24 hours).[15] Include a vehicle control (e.g., DMSO).[15]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.[15]

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[15]

    • Determine the protein concentration of the supernatant using a BCA assay.[15]

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.[15]

    • Separate the proteins by SDS-PAGE.[15]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

  • Immunoblotting and Detection:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[15]

    • Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.[15]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

    • Detect the chemiluminescent signal using an imaging system.[10]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.[10]

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Protocol 3: In Vitro Ubiquitination Assay

This protocol provides a general framework for assessing the ubiquitination of a target protein induced by a PROTAC.[16][17]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2, ATP, and DTT):

      • Recombinant E1 activating enzyme

      • Recombinant E2 conjugating enzyme (e.g., UbcH5a)

      • Recombinant E3 ligase (e.g., VHL or CRBN complex)

      • Recombinant target protein (e.g., BRD4)

      • Ubiquitin

      • PROTAC at various concentrations

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Detection of Ubiquitination:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Boil the samples and resolve them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Perform a western blot using an antibody specific for the target protein or an anti-ubiquitin antibody to visualize the laddering pattern indicative of polyubiquitination.[11]

Conclusion

This compound is a valuable and versatile tool in the development of PROTACs. Its well-defined length, hydrophilicity, and dual-functional handles for conjugation provide a robust platform for the synthesis of these complex molecules. The strategic use of this linker, combined with rigorous experimental validation as outlined in the provided protocols, will empower researchers to design and optimize novel PROTACs with enhanced therapeutic potential. The continued exploration of linker technology, including the systematic evaluation of different PEG lengths and compositions, will be crucial in advancing the field of targeted protein degradation.

References

An In-depth Technical Guide to the Core Functional Elements of PEG10, with a Focus on its "Spacer" Regions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the molecular intricacies of Paternally Expressed Gene 10 (PEG10), a retrotransposon-derived imprinted gene critical to mammalian development and implicated in numerous pathologies, including cancer. While the term "PEG10 spacer" is not standard nomenclature, this document explores the two most likely interpretations of this query: the crucial nucleotide spacer involved in the ribosomal frameshift mechanism and the linker regions within the PEG10 protein architecture. We provide a comprehensive overview of PEG10's structure, function, and the experimental methodologies used to elucidate its roles.

The Ambiguity of the "PEG10 Spacer"

The term "PEG10 spacer" lacks a formal definition in existing literature. It may refer to:

  • The mRNA Spacer in the Programmed -1 Ribosomal Frameshift (PRF) Element: A short, 5-nucleotide sequence in the PEG10 mRNA that is essential for the translational mechanism that produces two distinct proteins from a single transcript.[1]

  • Protein Linker Domains: Flexible regions that connect the major functional domains of the PEG10 proteins, likely providing spatial separation and enabling proper folding and interaction with other molecules.[2][3]

It is also important to distinguish the PEG10 gene from the common laboratory use of Polyethylene Glycol (PEG) spacers, which are chemically synthesized flexible linkers used in bioconjugation and drug delivery.[4][5] This guide will focus on the biological components of the PEG10 gene and protein.

The Critical Role of the mRNA Spacer in PEG10's -1 Ribosomal Frameshift

PEG10 is a remarkable example of a eukaryotic cellular gene that utilizes a programmed -1 ribosomal frameshift (-1 PRF) to generate two protein isoforms: the shorter Gag-like protein (PEG10-RF1) and the longer Gag-Pol-like fusion protein (PEG10-RF1/2).[6][7] This process is highly efficient and central to PEG10's function. The frameshift is orchestrated by a specific structure in the mRNA within the overlapping open reading frames (ORFs).

The core components of the -1 PRF signal are:

  • A "Slippery" Heptanucleotide Sequence: The sequence GGGAAAC allows the ribosome to shift back by one nucleotide during translation.[1][7]

  • A 3' mRNA Secondary Structure: Typically, a pseudoknot, which causes the translating ribosome to pause over the slippery sequence, increasing the probability of a frameshift.[1][7]

  • The Spacer Region: A short sequence, identified in PEG10 as being 5 nucleotides long, that separates the slippery site from the pseudoknot.[1] The length and composition of this spacer are critical for the efficiency of the frameshift, as it dictates the precise timing and tension required for the ribosome to slip.

The diagram below illustrates this complex translational mechanism.

Caption: The -1 ribosomal frameshift mechanism in PEG10 mRNA.

Protein Architecture and Putative Linker Domains

The two protein products of PEG10 have distinct domain structures, which are connected by regions that can be considered linkers or spacers. These regions provide flexibility, allowing the functional domains to orient correctly for their activities, such as protein-protein interactions and self-assembly.

  • PEG10-RF1 (Gag-like): Contains a coiled-coil domain, a retrotransposon-gag domain, and a CCHC-type zinc finger.[2][3][8]

  • PEG10-RF1/2 (Gag-Pol-like): Includes all the domains of RF1 plus a retroviral aspartyl protease domain and a reverse transcriptase-like domain, added as a result of the frameshift.[2][3][7]

The structural model below outlines the organization of these domains.

PEG10_Protein_Domains cluster_RF1 PEG10-RF1 (~43 kDa) cluster_RF1_2 PEG10-RF1/2 (~90 kDa) RF1_N N-terminus CoiledCoil Coiled-Coil RF1_N->CoiledCoil Gag Retrovirus Gag Domain CoiledCoil->Gag CoiledCoil2 Coiled-Coil ZnF Zinc Finger (CCHC) Gag->ZnF Gag2 Retrovirus Gag Domain RF1_C C-terminus ZnF->RF1_C ZnF2 Zinc Finger (CCHC) RF1_2_N N-terminus RF1_2_N->CoiledCoil2 CoiledCoil2->Gag2 Gag2->ZnF2 Protease Aspartyl Protease ZnF2->Protease RT Reverse Transcriptase-like Protease->RT RF1_2_C C-terminus RT->RF1_2_C

Caption: Domain organization of PEG10 protein isoforms.

Quantitative Data Summary

The functional characteristics of PEG10 have been quantified in various studies. The tables below summarize key data points related to its expression, translational efficiency, and impact on cellular processes.

Table 1: PEG10 Frameshift Efficiency and Expression

Parameter Value/Observation Cell/System Type Reference
-1 Ribosomal Frameshift Efficiency ~22% In vitro translation systems [7]
mRNA Spacer Length 5 nucleotides Human PEG10 gene [1]
Key Tissues with High Expression Placenta, adrenal, ovary, testis, brain Human Tissues [8]

| Upregulation in Cancer | High expression in hepatocellular carcinoma, bladder cancer, breast cancer, etc. | Various cancer cell lines and patient tissues |[8][9][10] |

Table 2: PEG10 Interactions and Cellular Functions

Interacting Protein Cellular Process Affected Effect of Interaction Reference
SIAH1 Protein degradation, Apoptosis PEG10 interaction may prevent SIAH1-mediated degradation of other proteins, contributing to carcinogenesis. [11]
TGF-β Receptors (e.g., ALK1) Cell growth, differentiation PEG10 binds to and inhibits TGF-β signaling pathways. [11][12][13]
USP9X Protein stability USP9X is a deubiquitinating enzyme that stabilizes PEG10. [14][15]

| Cellular RNA (e.g., Hbegf) | Trophoblast differentiation | PEG10 binds to and may stabilize specific mRNAs critical for placental development. |[15] |

Key Experimental Protocols

Understanding the function of PEG10 and its spacer elements requires specific molecular biology techniques. Below are detailed methodologies for key experiments.

Protocol 1: Dual-Luciferase Reporter Assay for -1 Ribosomal Frameshift Efficiency

This assay is used to quantify the efficiency of the PEG10 -1 PRF signal.

  • Vector Construction:

    • Synthesize a DNA fragment containing the PEG10 slippery sequence, the 5-nt spacer, and the downstream pseudoknot region.

    • Clone this fragment between the Renilla (Rluc) and Firefly (Fluc) luciferase genes in a dual-luciferase reporter vector. The Fluc gene should be in the -1 reading frame relative to the Rluc gene.

    • As a control, create an in-frame construct where Fluc is in the same reading frame as Rluc, separated by the PEG10 sequence with a single nucleotide deletion to correct the frame.

  • Cell Transfection:

    • Transfect a suitable cell line (e.g., HEK293 or HepG2) with the frameshift reporter plasmid and the in-frame control plasmid in separate wells.

  • Lysis and Luminescence Measurement:

    • After 24-48 hours, lyse the cells using the manufacturer's passive lysis buffer.

    • Measure the luminescence from both Rluc and Fluc sequentially in a luminometer.

  • Data Analysis:

    • Calculate the Fluc/Rluc ratio for both the frameshift and control constructs.

    • The frameshift efficiency is calculated as: [(Fluc/Rluc)_frameshift / (Fluc/Rluc)_control] * 100%.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Identify PEG10-Interacting Proteins

This method is used to verify interactions between PEG10 and other proteins, such as SIAH1 or USP9X.[14]

  • Cell Lysis:

    • Culture cells expressing endogenous or epitope-tagged PEG10 (e.g., 3xFLAG-PEG10).

    • Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant (whole-cell lysate).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads.

    • Incubate the pre-cleared lysate with an antibody specific to PEG10 (or the epitope tag) overnight at 4°C with gentle rotation. Use a non-specific IgG as a negative control.

    • Add fresh Protein A/G beads to capture the antibody-protein complexes. Incubate for 1-4 hours.

  • Washing and Elution:

    • Pellet the beads by centrifugation and wash them 3-5 times with Co-IP lysis buffer to remove non-specific binders.

    • Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against the suspected interacting protein (e.g., anti-SIAH1).

    • Detect with an appropriate HRP-conjugated secondary antibody and chemiluminescent substrate.

CoIP_Workflow Start 1. Cell Culture (Expressing PEG10 and Partner Protein) Lysis 2. Cell Lysis (Non-denaturing buffer) Start->Lysis Incubate 3. Incubation (Lysate + anti-PEG10 antibody) Lysis->Incubate Capture 4. Capture (Add Protein A/G beads) Incubate->Capture Wash 5. Wash Beads (Remove non-specific proteins) Capture->Wash Elute 6. Elution (Boil in loading buffer) Wash->Elute Analysis 7. Western Blot (Probe for interacting protein) Elute->Analysis

Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).

PEG10 in Signaling Pathways

PEG10 is an important modulator of key signaling pathways, notably the Transforming Growth Factor-beta (TGF-β) pathway. By interacting with TGF-β receptors, PEG10 can inhibit signaling, which has profound effects on cell proliferation, motility, and invasion.[12][13] This inhibitory function is particularly relevant in cancer, where TGF-β can act as a tumor suppressor in early stages.

The diagram below outlines the inhibitory role of PEG10 in the TGF-β/BMP signaling cascade.

TGF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB_Receptor TGF-β / BMP Receptor Complex (e.g., ALK1) SMAD SMAD Phosphorylation TGFB_Receptor->SMAD Activates TGFB TGF-β / BMP Ligand TGFB->TGFB_Receptor Binds PEG10 PEG10 PEG10->TGFB_Receptor Inhibits SMAD_Complex SMAD Complex SMAD->SMAD_Complex Translocates Target_Genes Target Gene Transcription (e.g., Growth Arrest, Apoptosis) SMAD_Complex->Target_Genes Regulates

Caption: PEG10 inhibits the TGF-β/BMP signaling pathway.

References

Azido-PEG10-NHS Ester: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides crucial safety information and handling precautions for Azido-PEG10-NHS ester, a bifunctional crosslinker increasingly utilized in bioconjugation, drug delivery, and proteomics. Due to its reactive azide (B81097) and N-hydroxysuccinimide (NHS) ester functional groups, stringent adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

Compound Identification and Hazard Classification

Chemical Name: 2,5-dioxopyrrolidin-1-yl 1-azido-3,6,9,12,15,18,21,24,27,30-decaoxatritriacontan-33-oate

Molecular Formula: C27H48N4O14

Molecular Weight: 652.7 g/mol

CAS Number: 2801772-86-9

Hazard Summary:

Functional GroupAssociated Hazards
Organic Azide Potentially explosive, toxic (similar to cyanide), sensitive to heat, light, shock, and pressure.
NHS Ester Moisture-sensitive, irritant to skin, eyes, and respiratory tract.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to personal protection and engineering controls is mandatory when handling this compound.

Mandatory PPE:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile gloves.

  • Body Protection: Flame-resistant laboratory coat.

  • Respiratory Protection: Not generally required if handled in a certified chemical fume hood.

Engineering Controls:

  • All manipulations of this compound, including weighing, dissolution, and reaction quenching, must be performed in a certified chemical fume hood.

  • A safety shield should be used when performing reactions, especially on a larger scale.

Safe Handling and Storage

Proper handling and storage procedures are critical to maintain the stability and reactivity of this compound and to mitigate safety risks.

Storage:

  • Temperature: Store at or below -20°C for long-term stability.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture and air exposure.

  • Light: Protect from light by storing in a dark, opaque container.

  • Container: Use a tightly sealed, appropriate container.

Handling:

  • Equilibrate the container to room temperature before opening to prevent condensation of moisture.

  • Use non-metallic spatulas and tools to avoid the formation of shock-sensitive metal azides.

  • Avoid contact with incompatible materials (see Section 4).

  • Prepare solutions fresh for each use as the NHS ester is susceptible to hydrolysis.

Stability and Reactivity

The stability of this compound is primarily influenced by its organic azide group. A common guideline for the stability of organic azides is the carbon-to-nitrogen (C/N) ratio.

Carbon-to-Nitrogen Ratio Analysis:

For this compound (C27H48N4O14), the C/N ratio is 27/4 = 6.75. This high C/N ratio suggests that the compound is relatively stable against spontaneous explosive decomposition under normal handling conditions. However, it remains a potentially energetic material.

Incompatible Materials:

Incompatible SubstanceHazard
Heavy Metals (e.g., copper, lead, silver) Formation of highly explosive heavy metal azides.
Acids Can protonate the azide to form the highly toxic and explosive hydrazoic acid.
Halogenated Solvents (e.g., dichloromethane, chloroform) Can form explosive diazidomethane.
Strong Oxidizing Agents Can lead to a violent reaction.
Water/Moisture Hydrolyzes the NHS ester, rendering it inactive.
Primary and Secondary Amines (in buffers, e.g., Tris) React with the NHS ester, competing with the intended reaction.

Experimental Protocols: Quenching and Deactivation

Quenching of Unreacted NHS Ester:

At the end of a conjugation reaction, any unreacted NHS ester should be quenched to prevent non-specific labeling.

Methodology:

  • Prepare a quenching solution of 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Add the quenching solution to the reaction mixture to a final concentration of 20-50 mM.

  • Incubate for 15-30 minutes at room temperature.

Deactivation and Disposal of Azide-Containing Waste:

Organic azides in waste streams should be deactivated before disposal.

Methodology:

  • Reduction: A common method for deactivating organic azides is reduction to the corresponding amine. This can be achieved using reagents like triphenylphosphine (B44618) or Staudinger ligation.

  • Disposal:

    • Collect all azide-containing waste in a dedicated, clearly labeled container.

    • Do not mix azide waste with acidic waste.

    • Arrange for disposal through your institution's hazardous waste management program.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.

Safe_Handling_Workflow cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_post_reaction Post-Reaction Procedures cluster_disposal Waste Management and Disposal Receipt Receive Shipment Inspect Inspect for Damage Receipt->Inspect Store Store at <= -20°C under inert gas, in the dark Inspect->Store Equilibrate Equilibrate to Room Temp Store->Equilibrate Weigh Weigh in Fume Hood (non-metal spatula) Equilibrate->Weigh Dissolve Dissolve in Anhydrous Solvent (e.g., DMSO, DMF) Weigh->Dissolve React Perform Reaction (in fume hood with safety shield) Dissolve->React Quench Quench Unreacted NHS Ester (e.g., Tris, glycine) React->Quench Purify Purify Conjugate Quench->Purify Collect_Waste Collect Azide Waste Separately Quench->Collect_Waste Deactivate Deactivate Azide (if required by institution) Collect_Waste->Deactivate Dispose Dispose as Hazardous Waste Deactivate->Dispose

Safe handling workflow for this compound.

This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users consult their institution's specific safety protocols and conduct a thorough risk assessment before commencing any work with this compound.

An In-depth Technical Guide to the Synthesis and Purification of Azido-PEG10-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Azido-PEG10-NHS ester, a heterobifunctional linker critical in bioconjugation, drug delivery, and proteomics. The content herein details the chemical processes involved, from starting materials to the final purified product, and includes experimental protocols and relevant data for practical application in a laboratory setting.

Introduction

This compound is a versatile chemical tool featuring an azide (B81097) (N₃) group at one end of a polyethylene (B3416737) glycol (PEG) chain and an N-hydroxysuccinimide (NHS) ester at the other. The hydrophilic 10-unit PEG spacer enhances solubility and reduces steric hindrance, making it an ideal linker for conjugating molecules in aqueous environments. The azide group serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the efficient and specific attachment of alkyne-containing molecules. The NHS ester is highly reactive towards primary amines, enabling the straightforward labeling of proteins, peptides, and other amine-containing biomolecules to form stable amide bonds.

This linker is particularly valuable in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound can serve as the central linker connecting the target-binding ligand and the E3 ligase ligand in a PROTAC construct.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with a commercially available polyethylene glycol derivative. A common route involves the conversion of a PEG-diol to a mono-azido, mono-hydroxy intermediate, followed by the introduction of a carboxylic acid and subsequent activation to the NHS ester.

Overall Synthesis Scheme

Synthesis_Scheme cluster_0 Step 1: Monotosylation & Azidation cluster_1 Step 2: Carboxylation cluster_2 Step 3: NHS Esterification A HO-PEG10-OH (Decaethylene Glycol) B TsO-PEG10-OH A->B  TsCl, Pyridine (B92270) C N3-PEG10-OH B->C  NaN3, DMF D N3-PEG10-OH E N3-PEG10-O-tBu D->E  1. NaH  2. t-butyl bromoacetate (B1195939) F N3-PEG10-COOH (Azido-PEG10-Carboxylic Acid) E->F  TFA G N3-PEG10-COOH H This compound G->H  NHS, EDC, DCM

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Azido-PEG10-OH

  • Monotosylation of Decaethylene Glycol:

    • Dissolve decaethylene glycol (1 equivalent) in pyridine at 0 °C.

    • Slowly add p-toluenesulfonyl chloride (TsCl) (1 equivalent) portion-wise while maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 4-6 hours and then at room temperature overnight.

    • The reaction is quenched with water, and the product is extracted with dichloromethane (B109758) (DCM).

    • The organic layer is washed with HCl and brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure to yield TsO-PEG10-OH.

  • Azidation of TsO-PEG10-OH:

    • Dissolve TsO-PEG10-OH (1 equivalent) in dimethylformamide (DMF).

    • Add sodium azide (NaN₃) (3-5 equivalents) to the solution.

    • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

    • After cooling to room temperature, the solvent is removed under reduced pressure.

    • The residue is dissolved in water and extracted with ethyl acetate.

    • The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give Azido-PEG10-OH.

Step 2: Synthesis of Azido-PEG10-Carboxylic Acid

  • Alkylation with t-butyl bromoacetate:

    • Dissolve Azido-PEG10-OH (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).

    • Add sodium hydride (NaH) (1.2 equivalents) portion-wise at 0 °C and stir for 1 hour.

    • Add t-butyl bromoacetate (1.5 equivalents) and allow the reaction to warm to room temperature and stir overnight.

    • The reaction is quenched with water, and the product is extracted with ethyl acetate.

    • The organic layer is dried and concentrated.

  • Deprotection of the t-butyl group:

    • Dissolve the crude N₃-PEG10-O-tBu in a mixture of DCM and trifluoroacetic acid (TFA) (1:1 v/v).

    • Stir the solution at room temperature for 2-4 hours.

    • The solvents are removed under reduced pressure to yield Azido-PEG10-Carboxylic Acid.

Step 3: Synthesis of this compound

  • NHS Esterification:

    • Dissolve Azido-PEG10-Carboxylic Acid (1 equivalent) in anhydrous DCM.

    • Add N-hydroxysuccinimide (NHS) (1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • The reaction mixture is washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the final product, this compound.

Purification of this compound

Purification is a critical step to ensure the high purity of the final product, which is essential for its subsequent applications. A combination of chromatographic techniques is typically employed.

Purification Workflow

Purification_Workflow A Crude this compound B Column Chromatography (Silica Gel) A->B C Fraction Collection and Analysis (TLC) B->C D Solvent Evaporation C->D E Final Product Characterization (NMR, MS, HPLC) D->E F High Purity this compound E->F

Caption: General workflow for the purification of this compound.

Experimental Protocol
  • Column Chromatography:

    • The crude this compound is purified by flash column chromatography on silica (B1680970) gel.

    • A gradient elution system is typically used, starting with a non-polar solvent and gradually increasing the polarity. A common mobile phase is a mixture of dichloromethane (DCM) and methanol (B129727) (MeOH), with the percentage of MeOH gradually increasing from 0% to 10%.

    • Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal and Product Characterization:

    • The fractions containing the pure product are combined, and the solvent is removed under reduced pressure.

    • The final product is characterized by ¹H NMR, mass spectrometry (MS), and HPLC to confirm its identity and purity.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₇H₄₈N₄O₁₄
Molecular Weight 652.7 g/mol
Appearance White to off-white solid or viscous oil
Solubility Soluble in DMSO, DMF, DCM
Purity >95% (typically determined by HPLC)
Storage -20°C, protected from moisture

Table 2: Typical Reaction Parameters and Expected Outcomes

StepKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Monotosylation TsCl, PyridinePyridine0 to RT12-1880-90
Azidation NaN₃DMF80-9012-24>90
Carboxylation NaH, t-butyl bromoacetate, TFATHF, DCM0 to RT12-1870-85
NHS Esterification NHS, EDCDCMRT4-6>90

Application in PROTAC Technology

As previously mentioned, this compound is a valuable linker for the synthesis of PROTACs. The following diagram illustrates the general mechanism of action of a PROTAC.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (Target Binder-Linker-E3 Ligase Binder) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI  Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degraded Degraded Protein Fragments Proteasome->Degraded Recycled Recycled PROTAC & Ubiquitin Proteasome->Recycled

Caption: Mechanism of action of a Proteolysis Targeting Chimera (PROTAC).

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available instrumentation. The high purity of this linker is paramount for successful and reproducible results in bioconjugation and related applications.

Methodological & Application

Application Notes and Protocols for Labeling Proteins with Azido-PEG10-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the covalent labeling of proteins with Azido-PEG10-NHS ester. This two-step process first introduces a bioorthogonal azide (B81097) group onto the protein via the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines. Subsequently, the azide-modified protein can be conjugated to a variety of molecules containing a terminal alkyne or a strained alkyne (e.g., DBCO or BCN) through click chemistry.[1][2][3] This powerful technique is instrumental in various applications, including protein identification, tracking, functional characterization, and the development of antibody-drug conjugates (ADCs).[1][2][4]

Principle of the Method

The labeling strategy involves two key stages:

  • Amine-reactive Labeling: The NHS ester of the this compound reagent reacts with primary amines on the protein, predominantly the ε-amine of lysine (B10760008) residues and the α-amine at the N-terminus, to form a stable amide bond.[1][5][6] This reaction is most efficient in a slightly alkaline buffer (pH 7-9).[1][7]

  • Bioorthogonal Click Chemistry: The newly introduced azide group serves as a versatile handle for the covalent attachment of a wide array of reporter molecules, such as fluorophores, biotin, or drug molecules, that are equipped with a corresponding alkyne group.[1][8] This conjugation is achieved through either a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2][9]

Quantitative Data Summary

The efficiency of protein labeling with this compound can be influenced by several factors, including the concentrations of the protein and the labeling reagent, the composition of the reaction buffer, and the incubation time and temperature.[1] The following table summarizes typical quantitative parameters for labeling a generic IgG antibody, which can be adapted for other proteins.

ParameterValueNotes
Protein Concentration1-10 mg/mLHigher concentrations generally lead to higher labeling efficiency.[7][10]
Molar Excess of this compound10 to 50-foldThe optimal ratio should be determined empirically for each specific protein.[11] A 20-fold molar excess is a common starting point.[1][7]
Reaction pH8.3 - 8.5This pH range is optimal for the reaction between the NHS ester and primary amines.[5][12]
Reaction Time30 minutes - 2 hoursIncubation time can be adjusted based on the reactivity of the protein.[11]
Reaction TemperatureRoom Temperature or 4°CRoom temperature is often sufficient, while 4°C can be used for sensitive proteins.[11]
Quenching Reagent Concentration50-100 mMA primary amine-containing buffer (e.g., Tris or glycine) is used to stop the reaction.[11]

Experimental Protocols

Protocol 1: Labeling of a Protein with this compound

This protocol outlines the procedure for introducing the azide group onto a protein of interest.

Materials:

  • Protein of interest

  • This compound

  • Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 or Phosphate-Buffered Saline, PBS, pH 7.2-7.4)[6][7][13]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[6][7]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[7]

  • Purification tools (e.g., desalting column, dialysis cassette)[1][5]

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.[7][10]

    • Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the NHS ester.[7]

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.[6] The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions, so do not prepare stock solutions for long-term storage.[7]

  • Labeling Reaction:

    • Add the calculated volume of the this compound stock solution to the protein solution. A 10- to 50-fold molar excess of the NHS ester is typically used.[11]

    • Gently mix the reaction solution immediately.

    • Incubate the reaction for 30 minutes to 2 hours at room temperature, or at 4°C for sensitive proteins.[11] Protect from light if any component is light-sensitive.

  • Quenching the Reaction:

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[11]

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Azide-Labeled Protein:

    • Remove unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[5][14]

    • The choice of purification method depends on the scale of the reaction and the properties of the protein.[5]

  • Characterization and Storage:

    • Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA).[1]

    • The degree of labeling can be determined using methods such as mass spectrometry.[1]

    • Store the azide-labeled protein under conditions that are optimal for the unlabeled protein.[1]

Protocol 2: Click Chemistry Reaction for Fluorophore Conjugation (CuAAC)

This protocol describes the conjugation of an alkyne-containing fluorophore to the azide-labeled protein via a copper-catalyzed click reaction (CuAAC).

Materials:

  • Azide-labeled protein (from Protocol 1)

  • Alkyne-fluorophore

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270) (prepare fresh)

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)

  • DMSO

  • Purification tools (e.g., desalting column, dialysis cassette)[1]

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of the alkyne-fluorophore in DMSO.[1]

    • Prepare a 50 mM stock solution of CuSO₄ in water.[1]

    • Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).[1]

    • Prepare a 100 mM stock solution of THPTA in water.[1]

  • Click Reaction:

    • In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-fluorophore (2-5 fold molar excess over the protein), and THPTA (final concentration 1 mM).[1]

    • In a separate tube, premix the CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM).[1]

    • Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the click reaction.[1]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[1]

  • Purification of the Fluorescently Labeled Protein:

    • Remove the excess reagents by a desalting column or dialysis.[1]

  • Characterization and Storage:

    • Determine the protein concentration and the degree of labeling by measuring the absorbance at 280 nm and the excitation maximum of the fluorophore.[1]

    • Store the fluorescently labeled protein under appropriate conditions, protected from light.[1]

Visualizations

experimental_workflow cluster_step1 Step 1: Azide Labeling cluster_step2 Step 2: Click Chemistry (CuAAC) protein Protein Solution (Amine-free buffer) reaction Labeling Reaction (RT, 30-120 min) protein->reaction nhs_ester This compound (in DMSO/DMF) nhs_ester->reaction quench Quenching (Tris or Glycine) reaction->quench purify1 Purification 1 (Desalting/Dialysis) quench->purify1 azide_protein Azide-Labeled Protein purify1->azide_protein azide_protein_input Azide-Labeled Protein azide_protein->azide_protein_input click_reaction Click Reaction (RT, 1-2 hr) azide_protein_input->click_reaction alkyne_fluorophore Alkyne-Fluorophore alkyne_fluorophore->click_reaction click_reagents CuSO4, NaAsc, THPTA click_reagents->click_reaction purify2 Purification 2 (Desalting/Dialysis) click_reaction->purify2 labeled_protein Fluorescently Labeled Protein purify2->labeled_protein

Caption: Experimental workflow for the two-step labeling of proteins.

signaling_pathway cluster_reaction1 Amine-Reactive Labeling cluster_reaction2 Click Chemistry Conjugation protein_nh2 Protein-NH2 (Primary Amine) amide_bond Stable Amide Bond Formation protein_nh2->amide_bond azido_peg_nhs This compound azido_peg_nhs->amide_bond azide_protein Protein-NH-CO-PEG10-N3 amide_bond->azide_protein azide_protein_input Protein-NH-CO-PEG10-N3 azide_protein->azide_protein_input cycloaddition CuAAC or SPAAC Cycloaddition azide_protein_input->cycloaddition alkyne_reporter Alkyne-Reporter alkyne_reporter->cycloaddition final_conjugate Protein-Conjugate cycloaddition->final_conjugate

References

Application Notes and Protocols for Azido-PEG10-NHS Ester in Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Azido-PEG10-NHS ester in two-step bioconjugation strategies. This versatile reagent enables the introduction of a bioorthogonal azide (B81097) handle onto proteins and other amine-containing biomolecules, which can then be selectively modified using click chemistry. The protocols outlined below cover the initial labeling of proteins with this compound and subsequent copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.

Introduction to this compound

This compound is a bifunctional molecule featuring a terminal azide group and an N-hydroxysuccinimide (NHS) ester. The NHS ester facilitates the covalent attachment to primary amines, such as those found on lysine (B10760008) residues and the N-terminus of proteins, forming a stable amide bond. The azide group serves as a bioorthogonal handle, meaning it does not react with native functional groups found in biological systems. This allows for a highly specific secondary reaction with an alkyne- or cyclooctyne-containing molecule via "click chemistry". The polyethylene (B3416737) glycol (PEG) spacer (PEG10) enhances the solubility of the reagent and the resulting conjugate in aqueous buffers and can reduce steric hindrance.

This two-step labeling strategy is a powerful tool for a variety of applications, including:

  • Protein labeling and visualization: Attaching fluorescent dyes or reporter molecules.

  • Drug delivery and development: Conjugating drug molecules to antibodies or other targeting proteins to create antibody-drug conjugates (ADCs).[1]

  • Proteomics and activity-based protein profiling: Attaching affinity tags or probes for protein enrichment and identification.

  • Surface modification: Immobilizing proteins onto surfaces for assays and diagnostics.

Quantitative Data Summary

The efficiency of protein labeling and subsequent click chemistry reactions can be influenced by several factors. The following tables summarize typical quantitative parameters for the labeling of a generic IgG antibody with Azido-PEG-NHS esters and the subsequent click reactions.

Table 1: Typical Parameters for IgG Labeling with Azido-PEG-NHS Ester [2]

ParameterValueNotes
Molar Excess of Azido-NHS Ester10-40 foldHigher molar excess may be required for dilute protein solutions.[2][3]
Typical Protein Concentration1-10 mg/mLHigher protein concentrations generally lead to higher labeling efficiency.[2]
Reaction pH7.2 - 8.5NHS esters react efficiently with primary amines at a slightly alkaline pH.[2]
Incubation Time30-60 minutes at room temperature or 2 hours on iceLonger incubation times do not necessarily increase the degree of labeling and may lead to hydrolysis of the NHS ester.[2]
Expected Degree of Labeling (DOL)2-8 azides per antibodyThe DOL can be controlled by adjusting the molar excess of the labeling reagent. A 20-fold molar excess typically results in 4-6 PEG linkers per antibody.[2][4]
Labeling Efficiency20-50%This refers to the percentage of the Azido-NHS ester that is covalently attached to the protein.[2]

Table 2: Comparison of Click Chemistry Reaction Conditions

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Alkyne Reagent Terminal Alkyne (e.g., Alkyne-fluorophore)Strained Alkyne (e.g., DBCO, BCN, DIFO derivatives)
Catalyst Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate)None (Copper-free)
Ligand Recommended to accelerate the reaction and protect the protein (e.g., THPTA, BTTAA)Not applicable
Molar Excess of Alkyne 2-5 fold over the azide-labeled protein1.5-3 fold over the azide-labeled protein
Reaction Time 1-4 hours at room temperature2-12 hours at room temperature
Typical Yield High (can be >80%)High (often quantitative)
Key Advantage Fast reaction kineticsBiocompatible (no cytotoxic copper catalyst), suitable for in vivo applications.[5][6]
Key Disadvantage Potential for protein damage due to copper-generated reactive oxygen species.Generally slower reaction rates compared to CuAAC.

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol describes the initial step of introducing the azide functionality onto a protein by targeting primary amines.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Calculate Molar Excess: Determine the desired molar excess of the this compound. A 20-fold molar excess is a good starting point for antibodies.

  • Labeling Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove the unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization: Determine the concentration of the azide-labeled protein using a standard protein assay (e.g., BCA). The degree of labeling (DOL) can be determined using mass spectrometry.[3][7][8]

  • Storage: Store the azide-labeled protein under the same conditions that are optimal for the unlabeled protein.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to the azide-labeled protein.

Materials:

  • Azide-labeled protein (from Protocol 1)

  • Alkyne-containing molecule (e.g., alkyne-fluorophore)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (50 mM in water)

  • Sodium ascorbate (B8700270) stock solution (500 mM in water, prepare fresh)

  • Copper-chelating ligand (e.g., THPTA) stock solution (100 mM in water)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL) and the alkyne-containing molecule (2-5 fold molar excess over the protein) in the Reaction Buffer.

  • Add Ligand: Add the THPTA stock solution to a final concentration of 1 mM.

  • Prepare Catalyst Solution: In a separate tube, premix the CuSO₄ stock solution (to a final concentration of 1 mM) and the freshly prepared sodium ascorbate stock solution (to a final concentration of 5 mM).

  • Initiate Reaction: Add the catalyst solution to the reaction mixture containing the protein and alkyne.

  • Incubation: Gently mix and incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent alkyne.

  • Purification: Purify the conjugate to remove excess reagents using a desalting column, dialysis, or other appropriate chromatographic techniques.

  • Characterization: Characterize the final conjugate. For fluorescently labeled proteins, the concentration and final DOL can be determined by measuring the absorbance at 280 nm and the excitation maximum of the fluorophore.[2]

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of a strained alkyne (e.g., DBCO-containing molecule) to the azide-labeled protein.

Materials:

  • Azide-labeled protein (from Protocol 1)

  • DBCO-containing molecule (e.g., DBCO-fluorophore)

  • Reaction Buffer (e.g., PBS, pH 7.4, ensure it is azide-free)

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the azide-labeled protein and the DBCO-containing molecule (1.5-3 fold molar excess over the protein) in the Reaction Buffer.

  • Incubation: Gently mix and incubate the reaction for 2-12 hours at room temperature or overnight at 4°C. The reaction can be monitored by measuring the decrease in DBCO absorbance at around 309 nm.

  • Purification: Purify the conjugate to remove the unreacted DBCO-containing molecule using a desalting column, dialysis, or another suitable chromatographic method.

  • Characterization: Characterize the final conjugate using appropriate methods, such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

Visualizations

The following diagrams illustrate the key workflows and reactions described in these application notes.

G cluster_0 Step 1: Protein Azidation cluster_1 Step 2: Click Chemistry Conjugation Protein-NH2 Protein with Primary Amines (e.g., Antibody) Reaction1 Amine-Reactive Labeling (pH 8.0-8.5, RT, 1-2h) Protein-NH2->Reaction1 Azido-PEG10-NHS This compound Azido-PEG10-NHS->Reaction1 Protein-N3 Azide-Labeled Protein (Protein-PEG10-N3) Reaction1->Protein-N3 Purification1 Purification (Desalting/Dialysis) Protein-N3->Purification1 Purified_Protein-N3 Purified Azide-Labeled Protein Purification1->Purified_Protein-N3 CuAAC CuAAC Reaction (Cu(I), Ligand, RT, 1-4h) Purified_Protein-N3->CuAAC SPAAC SPAAC Reaction (Copper-Free, RT, 2-12h) Purified_Protein-N3->SPAAC Alkyne Alkyne-Molecule (e.g., Fluorophore, Drug) Alkyne->CuAAC DBCO DBCO-Molecule (e.g., Fluorophore, Drug) DBCO->SPAAC Final_Conjugate_CuAAC Final Conjugate CuAAC->Final_Conjugate_CuAAC Final_Conjugate_SPAAC Final Conjugate SPAAC->Final_Conjugate_SPAAC Purification2 Purification Final_Conjugate_CuAAC->Purification2 Purification3 Purification Final_Conjugate_SPAAC->Purification3

Caption: Experimental workflow for two-step protein conjugation.

G cluster_0 Protein Labeling with this compound Protein Protein-NH2 Product Protein-NH-CO-PEG10-N3 Protein->Product + NHS_Ester Azido-PEG10-O-NHS NHS_Ester->Product + NHS_byproduct NHS Product->NHS_byproduct +

Caption: Reaction scheme for protein labeling.

G cluster_0 Click Chemistry Pathways cluster_CuAAC CuAAC cluster_SPAAC SPAAC Azide_CuAAC Protein-N3 Triazole_CuAAC Protein-Triazole-R Azide_CuAAC->Triazole_CuAAC + Alkyne_CuAAC R-C≡CH Alkyne_CuAAC->Triazole_CuAAC + [Cu(I)] Azide_SPAAC Protein-N3 Triazole_SPAAC Protein-Triazole-R Azide_SPAAC->Triazole_SPAAC + DBCO DBCO-R DBCO->Triazole_SPAAC +

Caption: Comparison of CuAAC and SPAAC reaction schemes.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent.[1][2][3] This targeted delivery approach enhances the therapeutic window of the cytotoxic payload, minimizing systemic toxicity while maximizing efficacy at the tumor site.[2][4] The synthesis of a stable and effective ADC is a multi-step process requiring careful consideration of the antibody, linker, and cytotoxic drug.[1][5][] This document provides a detailed, step-by-step guide to the synthesis, purification, and characterization of ADCs.

Core Components of an Antibody-Drug Conjugate

An ADC consists of three primary components:

  • Monoclonal Antibody (mAb): The mAb is the targeting component, engineered to specifically recognize and bind to a tumor-associated antigen on the surface of cancer cells.[4][]

  • Cytotoxic Payload: This is a highly potent small molecule drug designed to kill cancer cells.[][7] The payload's mechanism of action is critical to the ADC's overall efficacy.[7]

  • Linker: The linker covalently connects the cytotoxic payload to the mAb.[5][][8] Its properties are crucial for the stability of the ADC in circulation and the efficient release of the payload at the target site.[5][8][9]

Step-by-Step Guide to ADC Synthesis

The synthesis of an ADC can be broadly divided into three main stages: antibody modification, conjugation of the linker-payload, and purification of the final ADC product.[10]

Step 1: Antibody Preparation and Modification

The initial step involves preparing the monoclonal antibody for conjugation. This may involve buffer exchange and modification of the antibody to introduce reactive sites for linker attachment.[1]

Protocol 1: Antibody Buffer Exchange and Reduction

  • Buffer Exchange: If necessary, exchange the antibody storage buffer to a suitable reaction buffer (e.g., phosphate-buffered saline, PBS) using tangential flow filtration (TFF) or size-exclusion chromatography (SEC).[1][][]

  • Antibody Reduction (for Cysteine Conjugation): To expose reactive thiol groups from interchain disulfide bonds, a partial reduction of the antibody is performed.

    • Adjust the mAb concentration to 5-10 mg/mL in a suitable buffer.[13]

    • Add a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) at a specific molar excess (e.g., 2.5 equivalents) to the antibody solution.[13]

    • Incubate the reaction mixture at 37°C for 1-2 hours to facilitate the reduction of disulfide bonds.[13]

    • Immediately proceed to the conjugation step to prevent re-oxidation of the thiol groups.

Step 2: Linker-Payload Conjugation

This critical step involves the covalent attachment of the linker-payload moiety to the modified antibody. The choice of conjugation chemistry is dependent on the available reactive sites on the antibody and the type of linker used.[4][8]

Common Conjugation Chemistries:

  • Cysteine-Based Conjugation: This method utilizes the free thiol groups on cysteine residues.[4] Maleimide-containing linkers are commonly used to react with these thiol groups to form a stable thioether bond.[14]

  • Lysine-Based Conjugation: This approach targets the amine groups of lysine (B10760008) residues.[4] While lysine residues are abundant, this method can lead to a heterogeneous product with a varied drug-to-antibody ratio (DAR).[4]

Protocol 2: Cysteine-Based Conjugation (Thiol-Maleimide Reaction)

  • Prepare Linker-Payload Solution: Dissolve the maleimide-activated linker-payload in a compatible organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[15]

  • Conjugation Reaction:

    • Cool the reduced mAb solution from Step 1 on ice.[13]

    • Add the linker-payload solution to the reduced antibody solution. A typical molar excess of the linker-payload is 5-10 equivalents relative to the mAb.[13] Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically <10% v/v) to maintain antibody integrity.[13]

    • Allow the reaction to proceed at 4°C for 1 hour or at room temperature for 30 minutes.[13]

  • Quenching the Reaction: After the desired reaction time, quench any unreacted maleimide (B117702) groups by adding an excess of a thiol-containing reagent like N-acetylcysteine.

Step 3: ADC Purification

Following conjugation, the reaction mixture will contain the desired ADC, as well as unconjugated antibody, free linker-payload, and potentially aggregated species.[10] Purification is essential to remove these impurities and obtain a homogenous ADC product.[][]

Purification Techniques:

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and is effective for removing small molecule impurities and aggregates.[]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. Since the conjugation of a hydrophobic drug-linker increases the overall hydrophobicity of the antibody, HIC is a powerful tool for separating ADCs with different drug-to-antibody ratios (DARs).[][][16]

  • Tangential Flow Filtration (TFF) / Ultrafiltration/Diafiltration (UF/DF): TFF is widely used for buffer exchange and removal of small molecule impurities.[][]

Protocol 3: Purification by Hydrophobic Interaction Chromatography (HIC)

  • Column Equilibration: Equilibrate the HIC column with a high-salt buffer (e.g., PBS with 1-2 M ammonium (B1175870) sulfate).

  • Sample Loading: Load the quenched conjugation reaction mixture onto the equilibrated column.

  • Elution Gradient: Elute the bound species using a decreasing salt gradient. The unconjugated antibody will elute first, followed by the ADC species with increasing DAR values.

  • Fraction Collection: Collect fractions and analyze them to identify those containing the desired ADC species.

  • Buffer Exchange: Pool the desired fractions and perform a buffer exchange into a suitable formulation buffer using TFF or SEC.[]

Characterization of the ADC

Thorough characterization of the final ADC product is crucial to ensure its quality, consistency, and safety.[15] Key parameters to evaluate include:

  • Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody.[4] This is a critical quality attribute that can impact both the efficacy and toxicity of the ADC.[10] HIC and mass spectrometry are commonly used to determine the DAR.[4][]

  • Purity and Aggregation: Assessed using techniques like SEC and sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[17]

  • Free Drug Levels: Quantification of any unconjugated cytotoxic payload is important, as free drug can contribute to systemic toxicity.[10][15] This is often measured using chromatography-based methods.[18]

  • Potency: The biological activity of the ADC is evaluated through in vitro cell-based assays to determine its ability to kill target cancer cells.[13]

Quantitative Data Summary

The following table summarizes key quantitative parameters often encountered during ADC synthesis and characterization.

ParameterTypical Range/ValueAnalytical Technique(s)Reference
Antibody Concentration 5-10 mg/mLUV-Vis Spectroscopy[13]
Reducing Agent Molar Excess 2.5 equivalents-[13]
Linker-Payload Molar Excess 5-10 equivalents-[13]
Final Organic Solvent Conc. <10% (v/v)-[13]
Drug-to-Antibody Ratio (DAR) 2-4HIC, Mass Spectrometry[4][19]
Purity >95%SEC, SDS-PAGE[17]
Aggregates <5%SEC[10]
Free Drug Level <1%HPLC, LC-MS/MS[10][18]

Signaling Pathways and Experimental Workflows

The mechanism of action of an ADC involves a series of cellular events, starting from binding to the target antigen and culminating in cell death.[][20] Understanding these pathways is crucial for designing effective ADCs.

ADC Mechanism of Action

The canonical pathway for an internalizing ADC involves the following steps:

  • Binding: The ADC binds to a specific antigen on the surface of a cancer cell.[21]

  • Internalization: The ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis.[][21]

  • Trafficking: The complex is transported to endosomes and then to lysosomes.[21]

  • Payload Release: Inside the lysosome, the linker is cleaved by enzymes or due to the acidic environment, releasing the cytotoxic payload.[][21]

  • Target Engagement and Apoptosis: The released payload then interacts with its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and apoptosis.[21]

ADC_Mechanism_of_Action cluster_cell Inside Tumor Cell ADC Antibody-Drug Conjugate Antigen Tumor Antigen ADC->Antigen TumorCell Tumor Cell Internalization Receptor-Mediated Endocytosis Antigen->Internalization Binding Lysosome Lysosome Internalization->Lysosome Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease Linker Cleavage Apoptosis Apoptosis PayloadRelease->Apoptosis Target Engagement

Caption: General mechanism of action for an antibody-drug conjugate.

Experimental Workflow for ADC Synthesis

The overall process for synthesizing and purifying an ADC can be visualized as a sequential workflow.

ADC_Synthesis_Workflow Start Start: Monoclonal Antibody Step1 Step 1: Antibody Modification (e.g., Reduction) Start->Step1 Step2 Step 2: Linker-Payload Conjugation Step1->Step2 Step3 Step 3: Purification (e.g., HIC, SEC) Step2->Step3 Characterization Characterization (DAR, Purity, Potency) Step3->Characterization End Final ADC Product Characterization->End

Caption: A streamlined workflow for the synthesis and characterization of an ADC.

Key Signaling Pathways Targeted by ADCs

The efficacy of an ADC can also be influenced by its ability to modulate downstream signaling pathways. For instance, an ADC targeting a receptor tyrosine kinase can inhibit pro-survival signals in addition to delivering a cytotoxic payload.[20]

ADC_Signaling_Pathway_Inhibition ADC ADC Targeting Receptor Tyrosine Kinase Receptor HER2 Receptor ADC->Receptor Binding & Inhibition Payload Released Payload ADC->Payload Internalization & Payload Release PI3K PI3K/Akt Pathway Receptor->PI3K MAPK MAPK Pathway Receptor->MAPK Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation Apoptosis Apoptosis Payload->Apoptosis

Caption: Dual mechanism of action of an ADC targeting a growth factor receptor.

References

Application Notes and Protocols for Cell Surface Modification using Azido-PEG10-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG10-NHS ester is a heterobifunctional crosslinker designed for the facile modification of cell surfaces. This reagent possesses two key functional groups: an N-hydroxysuccinimide (NHS) ester and an azide (B81097) group, connected by a 10-unit polyethylene (B3416737) glycol (PEG) spacer. The NHS ester reacts efficiently with primary amines, such as those found on lysine (B10760008) residues of cell surface proteins, to form stable amide bonds.[1][2] The terminal azide group serves as a bioorthogonal handle for subsequent "click chemistry" reactions, allowing for the covalent attachment of a wide variety of molecules, including fluorophores, biotin, or therapeutic agents.[3][4] The hydrophilic PEG spacer enhances solubility and minimizes steric hindrance, potentially reducing non-specific binding and improving the biocompatibility of the modification.[5][6]

This two-step modification strategy offers a powerful and versatile platform for a range of applications in cell biology and drug development, from cell tracking and imaging to targeted drug delivery.

Chemical Properties and Reaction Scheme

Chemical Structure:

Reaction with Primary Amines:

The NHS ester of this compound reacts with primary amines on the cell surface in a nucleophilic acyl substitution reaction, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct. This reaction is most efficient at a slightly alkaline pH (7.2-8.5).[4][7]

Applications

  • Cell Surface Engineering: Introduction of azide functionalities onto the cell surface allows for the attachment of various molecules for applications such as cell tracking, imaging, and modulating cell-cell interactions.

  • Targeted Drug Delivery: Cells can be functionalized with targeting ligands or drug molecules via click chemistry for therapeutic applications.

  • Proteomics: Selective labeling of cell surface proteins for identification and quantification.[8]

  • Bioconjugation: Versatile tool for conjugating proteins, peptides, and other biomolecules to cells.[5]

Quantitative Data Summary

Quantitative data for this compound is not extensively available in the literature. The following tables provide generalized data based on studies using similar PEGylated compounds and cell surface modification techniques. Optimization for your specific cell type and application is highly recommended.

Table 1: Factors Influencing NHS Ester Labeling Efficiency on Live Cells

ParameterRecommended RangeEffect on Labeling EfficiencyReference(s)
Concentration 0.1 - 1 mg/mLHigher concentrations generally increase labeling density, but may impact cell viability.[9]
pH 7.2 - 8.5Optimal pH is crucial for deprotonation of primary amines, enhancing reactivity.[4][7]
Temperature 4°C - 37°CHigher temperatures increase reaction rate but may also increase hydrolysis of the NHS ester and impact cell health.[9]
Incubation Time 5 - 60 minutesLonger incubation can increase labeling but also risks internalization of the label and cell damage.[2][9]
Cell Density 1 x 10^6 - 1 x 10^7 cells/mLAffects the ratio of reagent to available amine groups.[9]

Table 2: Expected Cell Viability after Surface PEGylation

PEG DerivativeCell TypeConcentrationViabilityReference(s)
Various PEG oligomersHeLa, L929up to 10 mg/mLGenerally high (>90%), with some toxicity observed for very low MW PEGs.[10]
PEGylated polymersMurine Lung CellsVariesHigh degree of PEGylation with low PEG chain length reduced cytotoxicity.[11]
PEGylated NanoparticlesVariousVariesPEGylation generally reduces cytotoxicity by decreasing cellular uptake.[5]

Table 3: Stability of Azide Groups on the Cell Surface

Method of Azide IntroductionCell TypeDetection PeriodObservationReference(s)
Metabolic Labeling (Ac4ManNAz)A549Up to 3 daysAzide groups were retained and detectable.[12]
Metabolic LabelingGeneralUp to 14 daysAzide groups were detected on the cell surface.[13]

Experimental Protocols

Protocol 1: Cell Surface Modification with this compound

This protocol describes the general procedure for labeling the surface of mammalian cells with this compound.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 100 mM glycine

  • Mammalian cells of interest

  • Cell culture medium

  • Centrifuge

Procedure:

  • Cell Preparation:

    • Harvest cells and wash twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

    • Resuspend the cell pellet in ice-cold Reaction Buffer to a concentration of 1-10 x 10^6 cells/mL.

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction:

    • Add the this compound stock solution to the cell suspension to achieve the desired final concentration (a starting point of 10-20 fold molar excess over estimated surface amines is recommended). The final DMSO concentration should not exceed 1% (v/v).

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.

  • Washing:

    • Wash the cells three times with ice-cold PBS to remove excess reagent and byproducts.

  • Downstream Applications:

    • The azide-modified cells are now ready for subsequent click chemistry reactions or other downstream applications.

Protocol 2: Click Chemistry (SPAAC) on Azide-Modified Cells

This protocol describes the copper-free click chemistry reaction using a DBCO-functionalized molecule on azide-modified cells.

Materials:

  • Azide-modified cells (from Protocol 1)

  • DBCO-functionalized molecule (e.g., DBCO-Fluorophore)

  • PBS, pH 7.4

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation:

    • Resuspend the azide-modified cells in PBS at a suitable concentration for your downstream analysis (e.g., 1 x 10^6 cells/mL for flow cytometry).

  • Click Reaction:

    • Add the DBCO-functionalized molecule to the cell suspension. A 5- to 10-fold molar excess over the estimated number of surface azides is a good starting point.

    • Incubate for 1-2 hours at 37°C, protected from light.

  • Washing:

    • Wash the cells three times with PBS to remove unreacted DBCO-reagent.

  • Analysis:

    • Analyze the labeled cells by flow cytometry or fluorescence microscopy.

Mandatory Visualizations

G cluster_0 Cell Surface Modification Workflow A 1. Cell Preparation (Harvest and Wash) B 2. Resuspend in Reaction Buffer (pH 8.3) A->B D 4. Labeling Reaction (RT or 4°C) B->D C 3. Prepare Azido-PEG10-NHS Ester Stock (DMSO) C->D E 5. Quench Reaction (Tris or Glycine) D->E F 6. Wash Cells (PBS) E->F G Azide-Modified Cells F->G

Caption: Workflow for modifying cell surfaces with this compound.

G cluster_1 Click Chemistry (SPAAC) Workflow H Azide-Modified Cells I 1. Resuspend Cells in PBS H->I J 2. Add DBCO-functionalized Molecule I->J K 3. Click Reaction (Incubate at 37°C) J->K L 4. Wash Cells (PBS) K->L M Labeled Cells for Analysis L->M

Caption: Workflow for copper-free click chemistry on azide-modified cells.

G cluster_2 Troubleshooting Low Labeling Efficiency Start Low Labeling Signal Q1 Check Reagent Quality (Freshly prepared?) Start->Q1 A1_Yes Yes Q1->A1_Yes   A1_No No Q1->A1_No   Q2 Check Reaction Buffer (pH 8.3, amine-free?) A1_Yes->Q2 Sol1 Prepare Fresh This compound A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes   A2_No No Q2->A2_No   Q3 Optimize Concentration and Incubation Time A2_Yes->Q3 Sol2 Use Fresh, Amine-Free Buffer at Correct pH A2_No->Sol2 Sol2->Q3 Sol3 Increase Reagent Concentration or Incubation Time Q3->Sol3 End Successful Labeling Sol3->End

Caption: Logical workflow for troubleshooting low labeling efficiency.

Signaling Pathways Considerations

Direct modification of the cell surface with PEG chains can have implications for cellular signaling. While specific data for this compound is limited, general effects of PEGylation include:

  • Steric Hindrance: The PEG layer can sterically block or alter the conformation of cell surface receptors, potentially inhibiting ligand binding and downstream signaling.[14]

  • Immune Evasion: PEGylation is known to reduce protein and cell adhesion, which can decrease recognition by immune cells and modulate immune responses.[14][15]

  • Integrin Signaling: Some studies have shown that PEGylated nanomaterials can interact with and enhance integrin-related signaling pathways.[14]

It is crucial for researchers to empirically determine the effects of this compound modification on the specific signaling pathways relevant to their research.

Troubleshooting

ProblemPossible CauseSuggested SolutionReference(s)
Low or no labeling Inactive NHS ester due to hydrolysis.Prepare fresh this compound solution in anhydrous DMSO immediately before use.[4][7]
Suboptimal pH of the reaction buffer.Ensure the reaction buffer is between pH 7.2 and 8.5.[4][7]
Presence of primary amines in the buffer.Use an amine-free buffer such as PBS or sodium bicarbonate.[4][7]
High cell death High concentration of this compound.Perform a dose-response experiment to determine the optimal concentration for your cell type.[9]
Extended incubation time.Reduce the incubation time.[9]
High DMSO concentration.Ensure the final DMSO concentration is low (e.g., <1%).[9]
High background in click chemistry Insufficient washing after labeling.Increase the number and volume of washes after both the NHS ester reaction and the click chemistry step.
Non-specific binding of the click reagent.Include a blocking step (e.g., with BSA) before adding the click reagent.

References

Biotinylating Proteins Using Azido-PEG10-NHS Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein biotinylation is a fundamental technique in life sciences, enabling the specific labeling and subsequent detection, purification, and analysis of proteins. The use of N-hydroxysuccinimide (NHS) esters to target primary amines on proteins is a widely adopted method for covalent modification. This document provides detailed application notes and protocols for the biotinylation of proteins using a two-step strategy involving Azido-PEG10-NHS ester. This reagent introduces an azide (B81097) group onto the protein, which can then be specifically reacted with a biotin (B1667282) molecule containing a compatible alkyne group via "click chemistry." The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and minimizes steric hindrance.

This two-step approach offers versatility, allowing for the introduction of not only biotin but also other tags like fluorophores, making it a powerful tool in research and drug development for applications such as immunoassays, affinity purification, and protein-protein interaction studies[1][2][3].

Principle of the Method

The biotinylation process using this compound involves two primary stages:

  • Amine Labeling: The NHS ester of the Azido-PEG10 reagent reacts with primary amines (-NH2) on the protein surface, predominantly the ε-amine of lysine (B10760008) residues and the N-terminal α-amine. This reaction forms a stable amide bond and is most efficient at a pH of 7-9[4][5][6].

  • Click Chemistry: The introduced azide group serves as a bioorthogonal handle. It can be specifically and efficiently conjugated to a molecule containing a terminal alkyne, such as an alkyne-biotin derivative, through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC)[4][7].

Application Notes

  • Buffer Selection is Critical: Avoid buffers containing primary amines, such as Tris or glycine, during the NHS ester labeling step, as they will compete with the protein for reaction with the reagent, reducing labeling efficiency[3][5][8]. Phosphate-buffered saline (PBS) at a pH of 7.2-8.0 is a commonly used reaction buffer[8][9].

  • Reagent Stability: NHS esters are moisture-sensitive and can hydrolyze in aqueous solutions. It is crucial to equilibrate the reagent to room temperature before opening the vial to prevent condensation. Stock solutions should be prepared fresh in an anhydrous solvent like DMSO or DMF and used immediately[5][8][10].

  • Molar Excess of Reagent: The degree of labeling can be controlled by adjusting the molar ratio of the this compound to the protein. A 10-20 fold molar excess is a common starting point, but optimization may be required depending on the protein concentration and the desired level of modification[5][9][10]. Dilute protein solutions may necessitate a higher molar excess to achieve a similar degree of labeling[5][10].

  • Quenching the Reaction: After the desired incubation time, the reaction should be stopped by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 10-100 mM. This will consume any unreacted NHS ester[3].

  • Purification is Essential: It is imperative to remove unreacted labeling and quenching reagents to prevent interference in downstream applications. This is typically achieved through dialysis or size-exclusion chromatography (e.g., desalting columns)[3][8].

  • Characterization of Biotinylation: The success of the biotinylation can be confirmed and quantified using various methods. The HABA (4'-hydroxyazobenzene-2'-carboxylic acid) assay is a common colorimetric method. Other techniques include fluorescence-based assays, mass spectrometry to identify biotinylated peptides, and Western blotting using streptavidin-HRP for detection[11][12][13][14][15].

Experimental Protocols

Protocol 1: Azide Labeling of Proteins with this compound

This protocol outlines the general procedure for labeling a protein with this compound.

Materials:

  • Protein of interest

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Purification tools (dialysis cassette or desalting column)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange into the reaction buffer.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF[5].

  • Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume to avoid protein precipitation[3][5].

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing[5][10].

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature[3][9].

  • Purification: Remove excess, unreacted reagent and quenching buffer by dialysis against PBS or by using a desalting column equilibrated with PBS[3][8].

Protocol 2: Biotinylation of Azide-Labeled Protein via Click Chemistry (CuAAC)

This protocol describes the conjugation of an alkyne-biotin to the azide-labeled protein.

Materials:

  • Azide-labeled protein (from Protocol 1)

  • Alkyne-Biotin derivative

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate (B8700270) (prepare fresh)

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)

  • Click Reaction Buffer: PBS, pH 7.4

Procedure:

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of the alkyne-biotin in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water (must be prepared fresh).

    • Prepare a 100 mM stock solution of THPTA in water[4].

  • Click Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-biotin (2-5 fold molar excess over the protein), and THPTA (final concentration 1 mM)[4].

  • Initiate Reaction: In a separate tube, premix the CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM). Add this mixture to the protein solution to start the click reaction[4].

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light[4].

  • Purification: Purify the biotinylated protein from excess reagents using a desalting column or dialysis.

Data Presentation

Table 1: Typical Quantitative Parameters for Protein Labeling with Azido-NHS Ester [4]

ParameterTypical ValueNotes
Protein Concentration1-10 mg/mLHigher concentrations can improve labeling efficiency.
Molar Excess of Azido-NHS Ester10-20 foldMay require optimization based on the protein.
Reaction BufferAmine-free (e.g., PBS)pH 7.2-8.0 is optimal.
Reaction Time30-60 min (RT) or 2h (4°C)Longer times do not always increase efficiency.
Quenching ReagentTris or GlycineFinal concentration of 50-100 mM.

Table 2: Troubleshooting Guide for Protein Biotinylation [3]

ProblemPossible CauseSuggested Solution
Low Biotinylation Efficiency Inactive (hydrolyzed) NHS-ester reagent.Use a fresh vial of the reagent.
Presence of primary amines in the buffer.Perform buffer exchange into an amine-free buffer.
Insufficient molar excess of biotin reagent.Increase the molar ratio of biotin to protein.
Protein Precipitation High concentration of organic solvent from the reagent stock.Keep the volume of the added stock low (<10% of total volume).
Protein instability under reaction conditions.Perform the reaction at a lower temperature (4°C).
High Background in Assays Incomplete removal of unreacted biotin.Ensure thorough purification by dialysis or gel filtration.
Loss of Protein Activity Biotinylation of critical lysine residues in the active site.Reduce the molar excess of the biotin reagent; consider alternative labeling chemistries.

Visualizations

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_click Click Chemistry cluster_analysis Analysis Protein Protein Solution (Amine-free buffer) Mix Combine Protein and Reagent (10-20x molar excess) Protein->Mix Reagent This compound (Freshly prepared in DMSO) Reagent->Mix Incubate Incubate (30-60 min at RT or 2h at 4°C) Mix->Incubate Quench Quench Reaction (Add Tris or Glycine) Incubate->Quench Purify Purify (Dialysis or Desalting Column) Quench->Purify AzideProtein Azide-Labeled Protein Purify->AzideProtein ClickMix Add Alkyne-Biotin, CuSO4, Sodium Ascorbate, THPTA AzideProtein->ClickMix ClickIncubate Incubate (1-2h at RT) ClickMix->ClickIncubate FinalPurify Final Purification ClickIncubate->FinalPurify BiotinylatedProtein Biotinylated Protein FinalPurify->BiotinylatedProtein Analysis Characterization (HABA, MS, Western Blot) BiotinylatedProtein->Analysis

Caption: Experimental Workflow for Two-Step Protein Biotinylation.

G cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Click Chemistry (CuAAC) Protein Protein-NH₂ LabeledProtein Protein-NH-CO-PEG10-N₃ Protein->LabeledProtein + AzidoNHS This compound AzidoNHS->LabeledProtein NHS N-Hydroxysuccinimide LabeledProtein->NHS + LabeledProtein2 Protein-NH-CO-PEG10-N₃ BiotinylatedProtein Biotinylated Protein (Stable Triazole Linkage) LabeledProtein2->BiotinylatedProtein + AlkyneBiotin Alkyne-Biotin AlkyneBiotin->BiotinylatedProtein Catalyst Cu(I) Catalyst Catalyst->BiotinylatedProtein

References

Application Notes: Fluorescent Labeling of Peptides with Azido-PEG10-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The specific and efficient labeling of peptides with fluorescent probes is a critical technique in biochemical and biomedical research, enabling applications such as in-vivo imaging, fluorescence resonance energy transfer (FRET) studies, and high-throughput screening assays.[1] This two-step method utilizes an Azido-PEG10-NHS ester, a heterobifunctional linker, to first introduce a bioorthogonal azide (B81097) handle onto the peptide. This is followed by the covalent attachment of a fluorescent dye via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[2][3][4]

The initial step involves the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines on the peptide, such as the N-terminus or the side chain of lysine (B10760008) residues, to form a stable amide bond.[5][6] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the modified peptide in aqueous solutions. The subsequent click chemistry step allows for the specific conjugation of an alkyne-containing fluorophore to the azide-modified peptide.[7][8][9] This modular approach provides high yields and specificity, with the resulting triazole linkage being highly stable.[3][4]

These application notes provide a detailed protocol for the fluorescent labeling of a model peptide, along with quantitative data and troubleshooting guidelines for researchers, scientists, and drug development professionals.

Materials and Methods

Part 1: Azide Modification of the Peptide

The first stage of the process is the covalent attachment of the this compound to the peptide. This reaction targets primary amines on the peptide.

  • Peptide: A custom-synthesized peptide with at least one primary amine (N-terminus or a lysine residue).

  • This compound: A heterobifunctional linker containing an amine-reactive NHS ester and an azide group.[10][11]

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5. Amine-free buffers such as phosphate-buffered saline (PBS) at a similar pH are also suitable.[5][12][13]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): To dissolve the this compound.[5][12]

  • Purification System: High-performance liquid chromatography (HPLC) or size-exclusion chromatography (e.g., gel filtration columns).[]

Part 2: Fluorescent Labeling via Click Chemistry

The second stage involves the copper-catalyzed reaction between the azide-modified peptide and an alkyne-functionalized fluorescent dye.

  • Azide-Modified Peptide: The product from Part 1.

  • Alkyne-Functionalized Fluorophore: A fluorescent dye containing a terminal alkyne group (e.g., FAM-alkyne, TAMRA-alkyne).

  • Copper(II) Sulfate (CuSO₄): The copper catalyst source.

  • Sodium Ascorbate (B8700270): A reducing agent to generate the active Cu(I) catalyst.

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): A ligand to stabilize the Cu(I) catalyst and improve reaction efficiency.

  • Reaction Buffer: Degassed PBS or similar aqueous buffer.

  • Purification System: HPLC to separate the labeled peptide from unreacted dye and catalyst.[]

Experimental Protocols

Protocol 1: Azide Modification of Peptide with this compound
  • Peptide Preparation: Dissolve the peptide in the reaction buffer (0.1 M sodium bicarbonate, pH 8.3-8.5) to a final concentration of 1-10 mg/mL.[5]

  • Reagent Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.[15]

  • Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the peptide solution.[15] Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, with gentle mixing.[12]

  • Purification: Purify the azide-modified peptide using reverse-phase HPLC or a desalting column to remove unreacted this compound and byproducts.

  • Characterization: Confirm the successful modification and determine the purity of the azide-modified peptide by mass spectrometry.

Protocol 2: Fluorescent Labeling of Azide-Modified Peptide via CuAAC
  • Reagent Preparation:

    • Dissolve the azide-modified peptide in degassed PBS to a final concentration of 1-5 mg/mL.

    • Prepare a 10 mM stock solution of the alkyne-fluorophore in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a fresh 500 mM stock solution of sodium ascorbate in water.

    • Prepare a 100 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified peptide, the alkyne-fluorophore (2-5 fold molar excess over the peptide), and THPTA (final concentration 1 mM).[16]

    • In a separate tube, premix the CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM).[16]

  • Initiate Click Reaction: Add the CuSO₄/sodium ascorbate mixture to the peptide solution to start the reaction.[16]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[16]

  • Purification: Purify the fluorescently labeled peptide using reverse-phase HPLC to remove the unreacted fluorophore, catalyst, and other reagents.

  • Characterization and Quantification:

    • Confirm the identity and purity of the final product by mass spectrometry.

    • Determine the concentration of the labeled peptide by measuring the absorbance of the fluorophore at its characteristic maximum wavelength.[17]

Data Presentation

Table 1: Quantitative Parameters for Peptide Modification with this compound

ParameterRecommended ValueNotes
Peptide Concentration1-10 mg/mLHigher concentrations can improve reaction efficiency.[5]
Molar Excess of this compound10-20 foldThe optimal ratio may need to be determined empirically.[15]
Reaction pH8.3-8.5Crucial for deprotonation of primary amines while minimizing NHS ester hydrolysis.[5][12]
Reaction Time2-4 hours at RT or overnight at 4°CLonger incubation times may be necessary for less reactive amines.[12]
Organic Solvent Concentration<10% (v/v)High concentrations of organic solvents can denature the peptide.

Table 2: Quantitative Parameters for Fluorescent Labeling via CuAAC

ParameterRecommended ValueNotes
Molar Excess of Alkyne-Fluorophore2-5 foldA slight excess ensures complete reaction of the azide-modified peptide.[16]
CuSO₄ Concentration1 mMThe catalyst concentration can be optimized if needed.[16]
Sodium Ascorbate Concentration5 mMA 5-fold excess over CuSO₄ is recommended to maintain the copper in its active Cu(I) state.[16]
THPTA Concentration1 mMThe ligand protects the peptide from potential damage by the catalyst.[16]
Reaction Time1-2 hours at RTThe reaction is typically fast and efficient.[16]

Mandatory Visualizations

experimental_workflow cluster_0 Part 1: Azide Modification cluster_1 Part 2: Fluorescent Labeling Peptide Peptide Reaction_1 NHS Ester Reaction (pH 8.3-8.5) Peptide->Reaction_1 Azido_PEG10_NHS_ester Azido_PEG10_NHS_ester Azido_PEG10_NHS_ester->Reaction_1 Purification_1 HPLC Purification Reaction_1->Purification_1 Azide_Modified_Peptide Azide_Modified_Peptide Purification_1->Azide_Modified_Peptide Reaction_2 Click Chemistry (CuAAC) Azide_Modified_Peptide->Reaction_2 Alkyne_Fluorophore Alkyne_Fluorophore Alkyne_Fluorophore->Reaction_2 Catalyst CuSO4 / Na-Ascorbate THPTA Catalyst->Reaction_2 Purification_2 HPLC Purification Reaction_2->Purification_2 Fluorescently_Labeled_Peptide Fluorescently_Labeled_Peptide Purification_2->Fluorescently_Labeled_Peptide

Caption: Experimental workflow for the two-step fluorescent labeling of a peptide.

signaling_pathway Peptide Peptide-NH2 Azide_Modified_Peptide Peptide-NH-CO-PEG10-N3 Peptide->Azide_Modified_Peptide pH 8.3-8.5 Azido_PEG10_NHS Azido-PEG10-NHS Azido_PEG10_NHS->Azide_Modified_Peptide NHS N-Hydroxysuccinimide Azido_PEG10_NHS->NHS Final_Product Fluorescently Labeled Peptide Azide_Modified_Peptide->Final_Product Alkyne_Fluorophore Alkyne-Fluorophore Alkyne_Fluorophore->Final_Product Copper_Catalyst Cu(I) Catalyst Copper_Catalyst->Final_Product catalyzes

Caption: Chemical pathway for peptide labeling with this compound and a fluorophore.

References

Application Notes and Protocols for Immobilizing Enzymes with Azido-PEG10-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the immobilization of enzymes using the heterobifunctional crosslinker, Azido-PEG10-NHS ester. This reagent facilitates the covalent linkage of enzymes to solid supports, a critical process in various biotechnological applications for enhancing enzyme stability, enabling reusability, and simplifying downstream processing.

Introduction

Enzyme immobilization offers significant advantages, including improved stability under various process conditions, ease of separation from the reaction mixture, and the potential for continuous operation. This compound is a bifunctional linker designed for a two-step immobilization process. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines (e.g., lysine (B10760008) residues) on the surface of the enzyme. The terminal azide (B81097) group can then be used for covalent attachment to a support functionalized with a complementary group, such as an alkyne, via "click chemistry" (e.g., copper(I)-catalyzed azide-alkyne cycloaddition [CuAAC] or strain-promoted azide-alkyne cycloaddition [SPAAC]). The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and flexibility of the linker, potentially improving the activity of the immobilized enzyme.

Reaction Mechanism and Workflow

The immobilization process using this compound involves two main stages: enzyme modification and surface coupling.

Stage 1: Enzyme Modification with this compound

The NHS ester end of the linker reacts with primary amines on the enzyme surface to form a stable amide bond.

G Enzyme Enzyme with Surface Amines (-NH2) Modified_Enzyme Azide-PEG10-Enzyme Conjugate Enzyme->Modified_Enzyme Amine-Reactive Coupling (pH 7.2-8.5) Linker This compound Linker->Modified_Enzyme

Figure 1. Enzyme modification with this compound.

Stage 2: Immobilization of Modified Enzyme onto a Functionalized Support

The azide-modified enzyme is then covalently attached to a support matrix that has been functionalized with a reactive partner, typically an alkyne group for click chemistry.

G Modified_Enzyme Azide-PEG10-Enzyme Conjugate Immobilized_Enzyme Immobilized Enzyme Modified_Enzyme->Immobilized_Enzyme Click Chemistry (e.g., CuAAC or SPAAC) Support Alkyne-Functionalized Support Support->Immobilized_Enzyme

Figure 2. Immobilization via click chemistry.

Quantitative Data Summary

The degree of PEGylation and the length of the PEG linker can significantly impact the kinetic parameters and stability of the immobilized enzyme. The following tables summarize representative data from studies on α-chymotrypsin modified with PEG-NHS esters of varying molecular weights. While not specific to PEG10, this data illustrates the general trends observed with PEGylation.

Table 1: Effect of PEGylation on the Kinetic Parameters of α-Chymotrypsin

Degree of PEGylation (PEG molecules/enzyme)PEG Molecular Weight (Da)kcat (% of native enzyme)KM (mM)
Native EnzymeN/A100%0.05
4700~60%~0.12
8700~50%~0.18
42000~60%~0.12
82000~50%~0.18
45000~60%~0.12
95000~50%~0.19

Source: Adapted from a study on PEG-α-chymotrypsin conjugates.[1]

Table 2: Effect of PEGylation on the Thermal Stability of α-Chymotrypsin

Degree of PEGylation (PEG molecules/enzyme)PEG Molecular Weight (Da)Relative Stability (compared to native enzyme)
Native EnzymeN/A1x
4700Moderately Increased
8700Increased
42000Increased
82000Significantly Increased
45000Significantly Increased
95000Highly Increased

Source: Adapted from a study on PEG-α-chymotrypsin conjugates.[1]

These data suggest that while PEGylation can lead to a decrease in the catalytic turnover rate (kcat) and substrate affinity (as indicated by an increased KM), it can significantly enhance the thermal stability of the enzyme, with larger PEG molecules providing greater stabilization.[1]

Detailed Experimental Protocols

The following protocols provide a general framework for the immobilization of an enzyme using this compound. Optimization may be required for specific enzymes and supports.

Protocol for Enzyme Modification with this compound

This protocol details the covalent attachment of the Azido-PEG10 moiety to the enzyme.

Materials:

  • Enzyme of interest

  • This compound

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.5 (Amine-free)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Enzyme Solution: Dissolve the enzyme in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the enzyme is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mM. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions.[2][3]

  • Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the enzyme solution. The optimal molar ratio should be determined empirically for each enzyme. Gently mix and incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[2] The volume of the organic solvent should not exceed 10% of the total reaction volume.[3]

  • Quench the Reaction (Optional but Recommended): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization (Optional): The degree of labeling can be quantified using various analytical techniques, such as MALDI-TOF mass spectrometry or by co-opting the azide for a reaction with a fluorescently-labeled alkyne.

Protocol for Immobilization of Azide-Modified Enzyme onto an Alkyne-Functionalized Support

This protocol describes the "click chemistry" reaction to immobilize the azide-modified enzyme. The following is a general protocol for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Materials:

  • Azide-modified enzyme (from Protocol 4.1)

  • Alkyne-functionalized solid support (e.g., agarose (B213101) beads, magnetic beads, silica)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, to stabilize Cu(I))

  • Reaction Buffer: 0.1 M phosphate buffer, pH 7.0

  • Washing Buffer: Reaction Buffer with 0.5 M NaCl

  • Storage Buffer: Appropriate buffer for the enzyme, may contain a preservative like sodium azide.

Procedure:

  • Prepare the Support: Wash the alkyne-functionalized support with the Reaction Buffer to remove any storage solutions.

  • Prepare the Reaction Mixture: In a suitable reaction vessel, add the azide-modified enzyme to the washed alkyne-functionalized support in the Reaction Buffer.

  • Initiate the Click Reaction:

    • Prepare a fresh stock solution of copper(II) sulfate (e.g., 100 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

    • (Optional) Prepare a stock solution of THPTA (e.g., 100 mM in water).

    • To the enzyme and support slurry, add CuSO4 to a final concentration of 1 mM and (if used) THPTA to a final concentration of 5 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 10 mM.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing (e.g., on a rotator or shaker).

  • Washing: After the incubation, wash the support extensively to remove any non-covalently bound enzyme and reaction components. A typical washing procedure involves several cycles of centrifugation (or magnetic separation for magnetic beads) and resuspension in the Washing Buffer, followed by washes with the Reaction Buffer.

  • Storage: Store the immobilized enzyme in the appropriate Storage Buffer at 4°C.

Troubleshooting

Low Labeling Efficiency in Enzyme Modification:

  • Problem: The NHS ester is hydrolyzing before it can react with the enzyme.

    • Solution: Prepare the NHS ester solution immediately before use. Ensure the organic solvent is anhydrous. Perform the reaction at a lower temperature (4°C) for a longer duration.[4]

  • Problem: The buffer contains primary amines.

    • Solution: Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine). Use buffers such as phosphate, bicarbonate, or HEPES.[4]

  • Problem: The pH is not optimal.

    • Solution: The optimal pH for NHS ester reactions is typically between 7.2 and 8.5. Check and adjust the pH of your reaction buffer.[4]

Low Immobilization Yield in Surface Coupling:

  • Problem: Inefficient click reaction.

    • Solution: Ensure that the copper(I) catalyst is active. Prepare the sodium ascorbate solution fresh. The use of a copper-chelating ligand like THPTA can improve reaction efficiency.

  • Problem: Steric hindrance.

    • Solution: The PEG10 spacer is designed to reduce steric hindrance, but if issues persist, consider a longer PEG spacer.

Visualization of Experimental Workflow

The overall experimental workflow for enzyme immobilization using this compound is depicted below.

G Start Start: Native Enzyme and Alkyne-Support Step1 Step 1: Enzyme Modification (Reaction with this compound) Start->Step1 Purify1 Purification 1 (Remove excess linker) Step1->Purify1 Modified_Enzyme Intermediate: Azide-Modified Enzyme Purify1->Modified_Enzyme Step2 Step 2: Immobilization (Click Chemistry with Alkyne-Support) Modified_Enzyme->Step2 Purify2 Purification 2 (Wash away unbound enzyme) Step2->Purify2 Final_Product Final Product: Immobilized Enzyme Purify2->Final_Product Characterize Characterization (Activity, Stability, Loading) Final_Product->Characterize

Figure 3. Experimental workflow for enzyme immobilization.

References

Application Notes and Protocols for Nanoparticle PEGylation using Azido-PEG10-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a surface, is a cornerstone strategy in nanoparticle functionalization for biomedical applications. This modification imparts a "stealth" characteristic, enabling nanoparticles to evade the mononuclear phagocyte system, thereby prolonging systemic circulation time.[1][2][3] The hydrophilic PEG layer also reduces nonspecific protein adsorption and aggregation, enhancing the stability of nanoparticles in biological media.[2][4]

This document provides detailed protocols and application notes for the PEGylation of nanoparticles using a heterobifunctional linker, Azido-PEG10-NHS ester. The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amines on the nanoparticle surface to form stable amide bonds.[5][6] The terminal azide (B81097) group then allows for subsequent bioorthogonal "click" chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for the attachment of targeting ligands, imaging agents, or therapeutic payloads.[5][7][8][9]

Core Concepts and Advantages

  • NHS Ester Chemistry: The NHS ester provides a robust method for conjugating the PEG linker to nanoparticles that display primary amine groups on their surface. This is a common feature of nanoparticles synthesized from materials like poly(lactic-co-glycolic acid) (PLGA) modified with amine-containing polymers, or silica (B1680970) and gold nanoparticles functionalized with aminosilanes.[5][6][8]

  • Azide Functionality for Click Chemistry: The terminal azide group is metabolically stable and does not react with most biological functional groups, making it an ideal handle for bioorthogonal conjugation.[8] This allows for a modular approach where the PEGylated nanoparticle can be further functionalized in a highly specific and efficient manner.[5][7][9]

  • PEG10 Spacer: The PEG10 spacer provides a flexible, hydrophilic chain that extends from the nanoparticle surface, contributing to the steric hindrance effect that underlies the "stealth" properties of the nanoparticle.[4][10]

Experimental Protocols

Protocol 1: PEGylation of Amine-Functionalized Nanoparticles

This protocol describes the general procedure for conjugating this compound to nanoparticles bearing surface primary amine groups.

Materials:

  • Amine-functionalized nanoparticles (e.g., aminosilane-coated iron oxide or gold nanoparticles, PLGA-PEI nanoparticles)

  • This compound

  • Anhydrous, amine-free solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF))

  • Reaction Buffer: 100 mM sodium bicarbonate or phosphate-buffered saline (PBS), pH 8.0-8.5

  • Purification system (e.g., centrifugation/resuspension, dialysis, or size exclusion chromatography)

  • Deionized water

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-10 mg/mL. Ensure the nanoparticles are well-sonicated to achieve a homogenous suspension.

  • Linker Preparation:

    • Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the nanoparticle suspension. The optimal ratio will depend on the density of amine groups on the nanoparticle surface and should be determined empirically.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% (v/v) to maintain nanoparticle stability.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing (e.g., on a rotator or orbital shaker).

  • Purification:

    • Remove unreacted and hydrolyzed this compound from the PEGylated nanoparticles.

      • For larger nanoparticles: Centrifuge the reaction mixture at an appropriate speed and time to pellet the nanoparticles. Discard the supernatant, and resuspend the pellet in fresh deionized water. Repeat this wash step three times.

      • For smaller nanoparticles: Purify the PEGylated nanoparticles using dialysis against deionized water for 24-48 hours with frequent water changes, or by size exclusion chromatography.

  • Storage:

    • Resuspend the final purified PEGylated nanoparticles in a suitable buffer (e.g., PBS or deionized water) and store at 4°C. For long-term storage, consult the stability profile of your specific nanoparticles.

Protocol 2: Characterization of PEGylated Nanoparticles

It is crucial to characterize the nanoparticles before and after PEGylation to confirm successful conjugation and assess the impact on their physicochemical properties.

1. Hydrodynamic Diameter and Polydispersity Index (PDI) Measurement:

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute a small aliquot of the nanoparticle suspension in deionized water to an appropriate concentration for DLS analysis.

    • Perform at least three measurements to obtain an average hydrodynamic diameter and PDI.

  • Expected Outcome: An increase in the hydrodynamic diameter is expected due to the presence of the PEG layer. The PDI should remain low (<0.25) for a monodisperse sample.[10]

2. Zeta Potential Measurement:

  • Technique: Laser Doppler Velocimetry.

  • Procedure:

    • Dilute the nanoparticle suspension in 10 mM NaCl solution.

    • Measure the electrophoretic mobility to determine the zeta potential.

  • Expected Outcome: For nanoparticles with an initially positive surface charge due to amine groups, a shift in the zeta potential towards neutral (around 0 mV) is expected after PEGylation. This indicates the shielding of the surface charge by the PEG layer.[10]

3. Confirmation of Azide Group Presence:

  • Technique: Fourier-Transform Infrared Spectroscopy (FTIR).

  • Procedure:

    • Lyophilize the PEGylated nanoparticles to obtain a dry powder.

    • Acquire the FTIR spectrum.

  • Expected Outcome: The presence of a characteristic azide (N3) peak around 2100 cm⁻¹ confirms the successful conjugation of the this compound.

4. Quantification of PEGylation Efficiency:

  • Technique: Thermogravimetric Analysis (TGA).

  • Procedure:

    • Heat a known mass of the lyophilized PEGylated nanoparticles under a controlled atmosphere.

    • Measure the weight loss as a function of temperature.

  • Expected Outcome: The weight loss in the temperature range corresponding to PEG degradation (typically 300-450 °C) can be used to quantify the amount of PEG grafted onto the nanoparticles.[10]

Data Presentation

Table 1: Typical Physicochemical Properties of Nanoparticles Before and After PEGylation

ParameterBefore PEGylationAfter PEGylation with this compound
Hydrodynamic Diameter (nm) 100 ± 5120 ± 7
Polydispersity Index (PDI) 0.15 ± 0.030.18 ± 0.04
Zeta Potential (mV) +25 ± 3-5 ± 2
Surface Functional Group Primary Amines (-NH2)Azide (-N3)

Note: The values presented are illustrative and will vary depending on the core nanoparticle material, size, and surface chemistry.

Table 2: Quantitative Analysis of PEGylation Efficiency

MethodPrincipleInformation Provided
Thermogravimetric Analysis (TGA) Measures weight loss upon heating.Percentage of PEG by weight.[10]
X-ray Photoelectron Spectroscopy (XPS) Analyzes elemental composition of the surface.Confirms the presence of elements specific to PEG (C, O) and the azide group (N).
Nuclear Magnetic Resonance (NMR) Detects protons specific to the PEG backbone.Can be used to quantify the number of PEG chains per nanoparticle.
High-Performance Liquid Chromatography (HPLC) Separates and quantifies cleaved or displaced PEG chains.Provides a quantitative measure of PEG density.[11][12]

Visualizations

G Experimental Workflow for Nanoparticle PEGylation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization NP Amine-Functionalized Nanoparticles Mix Mix Nanoparticles and PEG Linker (pH 8.0-8.5) NP->Mix PEG This compound Stock Solution PEG->Mix Incubate Incubate 2-4h at Room Temp Mix->Incubate Purify Remove Excess Linker (Centrifugation/Dialysis) Incubate->Purify Final Azide-PEGylated Nanoparticles Purify->Final DLS DLS (Size, PDI) Zeta Zeta Potential FTIR FTIR (Azide Peak) TGA TGA (PEG Quantification) Final->DLS Final->Zeta Final->FTIR Final->TGA

Caption: Workflow for PEGylation and characterization.

Caption: Reaction of NHS ester with a primary amine.

G Modular Functionalization via Click Chemistry NP_PEG_N3 Azide-PEGylated Nanoparticle Click Click Chemistry (e.g., CuAAC, SPAAC) NP_PEG_N3->Click Final_Ligand Targeted Nanoparticle Click->Final_Ligand Final_Drug Drug-Loaded Nanoparticle Click->Final_Drug Final_Imaging Imaging Probe Click->Final_Imaging Ligand Alkyne-Modified Targeting Ligand Ligand->Click Drug Alkyne-Modified Drug Molecule Drug->Click Imaging Alkyne-Modified Imaging Agent Imaging->Click

Caption: Post-PEGylation modification possibilities.

Troubleshooting and Considerations

  • Nanoparticle Aggregation: If aggregation occurs during the reaction, consider reducing the concentration of the organic solvent, optimizing the pH of the reaction buffer, or decreasing the reaction time.

  • Low PEGylation Efficiency: Increase the molar excess of the this compound, prolong the reaction time, or confirm the density of primary amine groups on your nanoparticle surface using a quantification assay (e.g., ninhydrin (B49086) assay).

  • Hydrolysis of NHS Ester: The NHS ester is susceptible to hydrolysis, especially at high pH and in aqueous solutions. Always prepare the stock solution of the linker immediately before use and perform the reaction promptly.

  • Choice of Nanoparticle Core: The underlying nanoparticle material is a critical factor for stability and in vivo behavior. PEGylation strategies may need to be adapted for different types of nanoparticles (e.g., liposomes, polymeric nanoparticles, inorganic nanoparticles).[4]

By following these protocols and considerations, researchers can effectively PEGylate their nanoparticles using this compound, creating a versatile platform for a wide range of applications in drug delivery, diagnostics, and bioimaging.

References

Application Notes and Protocols for Crosslinking Proteins with Azido-PEG10-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Azido-PEG10-NHS ester for the two-step crosslinking of proteins. This heterobifunctional reagent allows for the initial labeling of a protein through its primary amines, followed by the conjugation to a second molecule via "click chemistry." The inclusion of a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the resulting conjugate and can reduce aggregation.

Introduction to this compound

This compound is a versatile crosslinking reagent featuring two distinct reactive moieties separated by a PEG spacer. The N-hydroxysuccinimide (NHS) ester facilitates the covalent attachment to primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein, forming a stable amide bond.[1][2][] The azide (B81097) group at the other end remains inert until it is specifically reacted with an alkyne-containing molecule in a highly efficient click chemistry reaction.[4] This two-step process provides a high degree of control over the conjugation strategy, making it a valuable tool in drug development, proteomics, and various research applications.

Reaction Mechanism

The crosslinking process occurs in two sequential stages. First, the NHS ester reacts with a primary amine on the target protein. Subsequently, the azide-modified protein is reacted with an alkyne-functionalized molecule, often through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

reaction_mechanism cluster_step1 Step 1: NHS Ester Reaction (Amine Labeling) cluster_step2 Step 2: Click Chemistry (Azide-Alkyne Cycloaddition) Protein1 Protein 1 (with primary amine, -NH₂) Labeled_Protein Azide-Labeled Protein 1 Protein1->Labeled_Protein pH 7.2-8.5 AzidoPEG_NHS This compound AzidoPEG_NHS->Labeled_Protein Labeled_Protein2 Azide-Labeled Protein 1 Alkyne_Molecule Alkyne-Containing Molecule (e.g., Protein 2) Crosslinked_Product Crosslinked Product Alkyne_Molecule->Crosslinked_Product Catalyst Cu(I) Catalyst (e.g., CuSO₄ + Ascorbate) Catalyst->Crosslinked_Product Labeled_Protein2->Crosslinked_Product

Figure 1: Two-stage reaction mechanism of this compound.

Quantitative Data Presentation

The efficiency of the initial protein labeling with the NHS ester is influenced by several factors, most notably the molar ratio of the crosslinker to the protein and the concentration of the protein solution. Higher molar excesses are generally required for more dilute protein solutions to achieve a sufficient degree of labeling (DOL).[1]

Protein ConcentrationRecommended Starting Molar Excess of this compoundExpected Degree of Labeling (DOL)Notes
> 5 mg/mL5-10 fold2-4 linkers/proteinHigher protein concentrations promote more efficient labeling.[1]
1-5 mg/mL10-20 fold4-6 linkers/proteinA common range for antibody labeling.[1][5]
< 1 mg/mL20-50 foldVariableA higher excess is necessary to compensate for slower reaction kinetics and competing hydrolysis of the NHS ester.[1]

Note: These values are starting recommendations and should be empirically optimized for each specific protein and application.

Experimental Protocols

Materials and Reagents
  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5[1]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Alkyne-containing molecule for conjugation

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I) stabilizing ligand

  • Desalting columns or dialysis equipment for purification

Protocol 1: Protein Labeling with this compound

This protocol details the initial labeling of the target protein with the azide-functionalized crosslinker.

  • Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines like Tris or glycine, a buffer exchange must be performed using dialysis or a desalting column. The protein concentration should be at least 1-2 mg/mL for optimal results.[5]

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mM.[5] Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and will hydrolyze.[5]

  • Labeling Reaction: a. Slowly add the calculated molar excess of the dissolved this compound to the protein solution while gently vortexing.[5] The final volume of the organic solvent should not exceed 10% of the total reaction volume. b. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[5]

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.

  • Purification: Remove excess, unreacted crosslinker from the azide-labeled protein using a desalting column, dialysis, or size-exclusion chromatography.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate the azide-labeled protein with an alkyne-containing molecule.

  • Reagent Preparation:

    • Prepare a 20 mM solution of CuSO₄ in water.

    • Prepare a 100 mM solution of THPTA ligand in water.

    • Freshly prepare a 100 mM solution of sodium ascorbate in water.

  • Click Reaction: a. In a microcentrifuge tube, combine the azide-labeled protein and the alkyne-containing molecule. b. Add the THPTA ligand solution, followed by the CuSO₄ solution. A common ratio is 5 equivalents of ligand to 1 equivalent of copper. c. Initiate the reaction by adding the freshly prepared sodium ascorbate solution. d. Incubate the reaction for 30-60 minutes at room temperature, protected from light.[6]

  • Purification: Purify the final crosslinked product to remove the catalyst and any unreacted components using an appropriate method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC).

Visualized Experimental Workflow

The overall process from protein preparation to the final analysis of the crosslinked product is outlined below.

experimental_workflow Start Start: Purified Protein in Amine-Free Buffer Buffer_Exchange Buffer Exchange (if needed) Start->Buffer_Exchange Labeling Step 1: Add Azido-PEG10-NHS Incubate (RT, 30-60 min) Buffer_Exchange->Labeling Protein > 1 mg/mL Purification1 Purification 1 (Remove excess linker) e.g., Desalting Column Labeling->Purification1 Azide_Protein Azide-Labeled Protein Purification1->Azide_Protein Click_Reaction Step 2: Add Alkyne-Molecule & CuAAC Reagents Incubate (RT, 30-60 min) Azide_Protein->Click_Reaction Purification2 Purification 2 (Remove catalyst, etc.) e.g., SEC/IEX Click_Reaction->Purification2 Final_Product Final Crosslinked Product Purification2->Final_Product Analysis Analysis (e.g., SDS-PAGE, Mass Spec) Final_Product->Analysis

Figure 2: General experimental workflow for protein crosslinking.

Application Example: Mapping Protein-Protein Interactions in EGFR Signaling

Bifunctional crosslinkers like this compound are powerful tools for studying dynamic protein-protein interactions (PPIs) within signaling pathways.[7][8] For instance, this reagent can be used to identify interaction partners of the Epidermal Growth Factor Receptor (EGFR) upon ligand binding.[9][10]

egfr_signaling cluster_workflow Workflow to Identify EGFR Interaction Partners cluster_pathway Simplified EGFR Pathway EGFR_Label 1. Label cell surface EGFR with Azido-PEG10-NHS EGF_Stim 2. Stimulate cells with EGF to induce receptor dimerization and recruitment of partners EGFR_Label->EGF_Stim Alkyne_Probe 3. Introduce a cell-permeable alkyne probe to react with the azide-labeled EGFR complex EGF_Stim->Alkyne_Probe Capture_Analysis 4. Lyse cells, 'click' to a biotin-alkyne tag, purify and identify by Mass Spec Alkyne_Probe->Capture_Analysis EGF EGF Ligand EGFR EGFR (Azide-Labeled) EGF->EGFR GRB2 GRB2 (Interaction Partner) EGFR->GRB2 Crosslink captured SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS Downstream Downstream Signaling (e.g., MAPK Pathway) RAS->Downstream

References

Application Notes and Protocols for Azido-PEG10-NHS Ester Reaction with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG10-NHS ester is a heterobifunctional crosslinker that combines a polyethylene (B3416737) glycol (PEG) spacer with two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and an azide (B81097). This reagent is instrumental in bioconjugation, enabling the covalent linkage of molecules containing primary amines to molecules with alkyne or other azide-reactive groups. The NHS ester reacts efficiently with primary amines, such as those on the side chain of lysine (B10760008) residues or the N-terminus of proteins, to form stable amide bonds.[1][2][3] The azide group serves as a handle for subsequent bioorthogonal "click" chemistry reactions.[1][4] The PEG10 spacer, a hydrophilic chain of 10 ethylene (B1197577) glycol units, enhances the solubility and reduces the immunogenicity of the resulting conjugate.[5]

These application notes provide a comprehensive guide to the use of this compound in labeling proteins and other amine-containing molecules, including detailed protocols and optimization strategies.

Chemical Reaction and Mechanism

The core reaction involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is highly efficient and specific for primary amines at a slightly basic pH.

Key Applications

  • Antibody-Drug Conjugates (ADCs): The NHS ester can be used to attach the PEG linker to lysine residues on an antibody. The terminal azide then allows for the conjugation of a cytotoxic drug via click chemistry.[5][6]

  • PROTACs (Proteolysis Targeting Chimeras): this compound is a valuable tool in the synthesis of PROTACs, which are molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase for degradation.[4]

  • Protein Labeling and Surface Modification: This reagent can be used to introduce an azide group onto proteins for subsequent labeling with fluorescent probes, biotin, or for immobilization onto surfaces functionalized with alkynes.[5][7]

Experimental Data Summary

Reaction Condition Optimization

Successful conjugation with this compound is dependent on several key parameters. The following table summarizes the recommended starting conditions, which may require further optimization for specific applications.[8][9]

ParameterRecommended RangeNotes
pH 7.0 - 9.0Optimal pH is typically between 8.3 and 8.5 to balance amine reactivity and NHS ester hydrolysis.[3][8]
Temperature 4°C to Room TemperatureRoom temperature (20-25°C) for 30-60 minutes or 4°C overnight are common incubation conditions.[1][9]
Molar Excess of Reagent 5- to 20-foldA higher molar excess may be needed for dilute protein solutions.[8][10]
Buffer Composition Amine-free buffersUse buffers such as PBS (phosphate-buffered saline), borate (B1201080) buffer, or carbonate/bicarbonate buffer.[1][11] Avoid Tris or glycine.[1]
Solvent for Reagent Anhydrous DMF or DMSOThe NHS ester is moisture-sensitive and should be dissolved immediately before use.[1][9]
Typical Labeling Efficiency

The degree of labeling (DOL), which is the number of PEG linkers attached to a protein, can be controlled by adjusting the molar excess of the this compound.

Protein ConcentrationMolar Excess of ReagentTypical DOL (Linkers/Antibody)
1-10 mg/mL20-fold4 - 6

Note: This is a general guideline for IgG antibodies and may vary for other proteins.[10]

Experimental Protocols

Protocol 1: Labeling a Protein with this compound

This protocol provides a general procedure for labeling a protein, such as an antibody, with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[8]

    • Ensure the buffer is free of primary amines. If necessary, perform a buffer exchange using a desalting column or dialysis.[1]

  • Prepare the this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[1]

    • Immediately before use, dissolve the reagent in anhydrous DMF or DMSO to a stock concentration of 10 mM.[1] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[1]

  • Reaction:

    • Add the calculated amount of the this compound solution to the protein solution while gently vortexing. A common starting point is a 20-fold molar excess.[1]

    • The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should not exceed 10%.[1]

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[1]

  • Quenching:

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[8]

    • Incubate for 15-30 minutes at room temperature.[8]

  • Purification:

    • Remove excess, unreacted this compound and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[1][8]

Protocol 2: Purification of the PEGylated Protein

After the conjugation reaction, it is crucial to purify the PEGylated protein from unreacted PEG reagent and native protein. Several chromatographic techniques can be employed.

Purification MethodPrinciple of SeparationApplication Notes
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein.[]Effective for removing low molecular weight byproducts and unreacted PEG.[]
Ion Exchange Chromatography (IEX) Separates molecules based on their net charge. PEG chains can shield the surface charges of the protein, altering its pI.[]Can be used to separate positional isomers of the PEGylated protein.[]
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their hydrophobicity.Can be a useful supplementary technique to IEX.[]
Reverse Phase Chromatography (RPC) Separates molecules based on their polarity.Widely used for the purification of peptides and small proteins, and can be applied to analyze PEGylation sites.[]
Ultrafiltration/Diafiltration Separates molecules based on size using semi-permeable membranes.Can be used to remove unreacted protein and PEG, and to fractionate mono-, di-, and tri-PEGylated forms.[13] A scalable method that can provide high yield and purification factors.[13]

Visualizations

ReactionMechanism cluster_reactants Reactants cluster_products Products PrimaryAmine Primary Amine (e.g., on Protein) Conjugate Azido-PEG10-Protein Conjugate (Stable Amide Bond) PrimaryAmine->Conjugate Nucleophilic Attack AzidoPEG_NHS This compound AzidoPEG_NHS->Conjugate NHS N-Hydroxysuccinimide (Byproduct) AzidoPEG_NHS->NHS Release

Caption: Reaction of this compound with a primary amine.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Protein Solution (Amine-free buffer) C Mix Protein and NHS Ester A->C B Prepare this compound (in anhydrous DMSO/DMF) B->C D Incubate (RT or 4°C) C->D E Quench Reaction (e.g., Tris buffer) D->E F Purify Conjugate (SEC, IEX, etc.) E->F G Characterize Conjugate (e.g., UV-Vis for DOL) F->G

Caption: General workflow for protein labeling.

References

Troubleshooting & Optimization

How to improve Azido-PEG10-NHS ester conjugation efficiency.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG10-NHS ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help optimize your conjugation experiments.

Troubleshooting Guide

This guide addresses common issues encountered during this compound conjugation experiments in a question-and-answer format.

Question: Why is my conjugation efficiency or yield consistently low?

Answer: Low conjugation efficiency is a common issue that can arise from several factors, primarily related to the hydrolysis of the NHS ester, suboptimal reaction conditions, or issues with the reagents themselves.

  • Potential Cause 1: NHS Ester Hydrolysis. The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in aqueous solutions, which competes with the desired amine reaction.[1][2] The rate of this hydrolysis increases significantly with pH.[1][3]

    • Solution:

      • Always prepare the this compound solution immediately before use.[1][4] Do not prepare stock solutions for long-term storage.[4][5]

      • If dissolving the NHS ester in an organic solvent like DMSO or DMF, ensure the solvent is anhydrous and of high quality.[1][6] Amine-free DMF is crucial as impurities can react with the NHS ester.[6][7]

      • Avoid repeated freeze-thaw cycles of the reagent.[1]

  • Potential Cause 2: Suboptimal pH. The reaction between the NHS ester and a primary amine is highly pH-dependent.[2][7] At a low pH, the primary amines on your target molecule are protonated and less reactive.[2][8] At a high pH, the rate of NHS ester hydrolysis increases, reducing the amount of reagent available to react with your molecule.[2][8]

    • Solution: The optimal pH for most NHS ester conjugations is between 7.2 and 8.5.[1][3][6] A pH of 8.3-8.5 is often recommended as a starting point for optimal reaction.[1][6][7]

  • Potential Cause 3: Incorrect Buffer. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), will compete with your target molecule for reaction with the this compound.[3][4][6]

    • Solution: Use amine-free buffers like phosphate, bicarbonate, HEPES, or borate (B1201080) buffers.[1][3][6] If your protein or molecule of interest is in a buffer containing primary amines, a buffer exchange step using dialysis or gel filtration is necessary before starting the conjugation.[4][8]

  • Potential Cause 4: Low Protein/Molecule Concentration. In dilute solutions of your target molecule, the competing hydrolysis reaction is more likely to occur.[3][8]

    • Solution: If possible, increase the concentration of your target molecule to favor the conjugation reaction over hydrolysis.[8] A recommended protein concentration is 1-10 mg/mL.[8]

Question: My this compound reagent won't dissolve or precipitates when added to my aqueous reaction buffer. What should I do?

Answer: Solubility issues can arise from the hydrophobic nature of the NHS ester, although the PEG linker in this compound enhances water solubility.

  • Potential Cause 1: Poor Aqueous Solubility. Many non-sulfonated NHS esters have limited solubility in aqueous buffers.[3][6]

    • Solution: First, dissolve the this compound in a small amount of a high-quality, anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[4][6][9] Then, add this solution to your aqueous reaction mixture. The final volume of the organic solvent should generally not exceed 10% of the total reaction volume.[3][5]

  • Potential Cause 2: Reagent Quality. The reagent may have hydrolyzed due to improper storage, leading to poor solubility.[1]

    • Solution: Ensure the this compound has been stored correctly at -20°C in a desiccated environment.[4][9][10] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[4][5][8]

Question: The conjugation reaction is inconsistent between experiments. What could be the cause?

Answer: Inconsistent results often point to variability in reaction conditions or reagent quality.

  • Potential Cause 1: pH Fluctuation. During large-scale labeling reactions, the hydrolysis of the NHS ester can release N-hydroxysuccinimide, leading to a drop in the pH of the reaction mixture.[6][7]

    • Solution: Monitor the pH of the reaction mixture throughout the process, or use a more concentrated buffer to maintain a stable pH.[6][7]

  • Potential Cause 2: Variable Reagent Quality. Impurities in the this compound or the solvents can affect the reaction outcome.

    • Solution: Use high-quality reagents, including anhydrous DMSO or amine-free DMF.[6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an this compound reaction?

The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[3][6] The reaction is strongly pH-dependent.[6][7] At a lower pH, the primary amine is protonated and thus unreactive.[2][6] Conversely, at a higher pH, the rate of NHS ester hydrolysis significantly increases, which competes with the desired reaction and reduces the overall efficiency.[2][3][6] For many applications, a pH of 8.3-8.5 is considered optimal.[6][7]

Q2: Which buffers are recommended for this compound conjugations?

Phosphate, carbonate-bicarbonate, HEPES, and borate buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5.[3][6][8] A 0.1 M sodium bicarbonate solution is a frequently recommended choice.[7] For proteins that are sensitive to higher pH, phosphate-buffered saline (PBS) at pH 7.4 can be used, though this may slow down the reaction rate and require longer incubation times.[6]

Q3: Are there any buffers I should avoid?

Yes, you should avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[3][4][6] These buffers will compete with the target molecule for reaction with the NHS ester, leading to lower conjugation efficiency.[3][6] However, Tris or glycine buffers can be useful for quenching the reaction at the end of the procedure.[3][6]

Q4: How should I store and handle this compound?

This compound is moisture-sensitive and should be stored at -20°C with a desiccant.[4][9][10] To avoid moisture condensation onto the product, it is crucial to allow the vial to equilibrate to room temperature before opening.[4][5][8]

Q5: How do I stop (quench) the conjugation reaction?

To stop the reaction, you can add a small molecule containing a primary amine.[3] Common quenching reagents include Tris, glycine, or hydroxylamine (B1172632) at a final concentration of 20-50 mM.[8][11]

Quantitative Data Summary

Table 1: Half-life of NHS Ester Hydrolysis at Various pH Values

pHTemperatureHalf-life of NHS EsterReference(s)
7.00°C4-5 hours[3]
8.0N/A1 hour[11]
8.64°C10 minutes[3]

Table 2: Recommended Reaction Parameters for NHS Ester Conjugation

ParameterRecommended Range/ValueReference(s)
pH 7.2 - 8.5 (Optimal: 8.3-8.5)[1][3][6]
Temperature 4°C to Room Temperature (25°C)[1][3]
Reaction Time 30 minutes to 4 hours (can be extended to overnight at 4°C)[1][3]
Buffer Amine-free buffers such as Phosphate, Bicarbonate, HEPES, Borate[1][3][6]
NHS Ester Solvent Anhydrous DMSO or DMF[1][6][9]
Molar Ratio Varies depending on the protein and desired degree of labeling. A 5-20 fold molar excess of the NHS ester is a common starting point.[1]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound

  • Prepare Protein Solution:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 1-10 mg/mL.[8]

    • If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.[4][8]

  • Prepare this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.[4][5]

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.[1][5]

  • Reaction:

    • Add the desired molar excess of the this compound solution to the protein solution while gently vortexing.[1][8] The volume of the organic solvent should not exceed 10% of the total reaction volume.[3][5]

  • Incubation:

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[1][5]

  • Quenching (Optional):

    • To stop the reaction, add a quenching reagent with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[8]

  • Purification:

    • Remove excess, unreacted this compound and the NHS byproduct from the labeled protein using a desalting column, gel filtration, or dialysis.[8]

Visualizations

competing_reactions NHS_Ester This compound (Reactive) Conjugate Stable Amide Bond (Desired Product) NHS_Ester->Conjugate Aminolysis (pH 7.2-8.5) Hydrolyzed_Ester Hydrolyzed Ester (Inactive Carboxylic Acid) NHS_Ester->Hydrolyzed_Ester Hydrolysis (competing reaction, increases with pH) Amine Primary Amine (e.g., on Protein) Water Water (H₂O) (Solvent)

Caption: Competing reaction pathways for this compound.

experimental_workflow start Start prep_protein Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) start->prep_protein prep_nhs Prepare this compound (Dissolve in anhydrous DMSO/DMF) start->prep_nhs react Combine Reagents (Add NHS ester to protein solution) prep_protein->react prep_nhs->react incubate Incubate (RT for 30-60 min or 4°C for 2-12h) react->incubate quench Quench Reaction (Optional) (Add Tris or Glycine) incubate->quench purify Purify Conjugate (Dialysis, Gel Filtration) incubate->purify If not quenching quench->purify end End purify->end

Caption: General experimental workflow for NHS ester bioconjugation.

troubleshooting_workflow start Low Conjugation Yield check_ph Is pH between 7.2 and 8.5? start->check_ph check_buffer Is buffer amine-free? check_ph->check_buffer Yes adjust_ph Adjust pH to 8.3-8.5 check_ph->adjust_ph No check_reagent Was NHS ester freshly prepared? check_buffer->check_reagent Yes buffer_exchange Perform buffer exchange check_buffer->buffer_exchange No check_concentration Is protein concentration >1 mg/mL? check_reagent->check_concentration Yes prepare_fresh Prepare fresh NHS ester solution check_reagent->prepare_fresh No increase_concentration Increase protein concentration check_concentration->increase_concentration No success Re-run Experiment check_concentration->success Yes adjust_ph->success buffer_exchange->success prepare_fresh->success increase_concentration->success

References

Technical Support Center: Azido-PEG10-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG10-NHS ester reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common problems and provide clear guidance for successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with primary amines?

The optimal pH for the reaction of NHS esters with primary amines (e.g., the N-terminus of a protein or the side chain of a lysine (B10760008) residue) is between 7.2 and 8.5.[1][2][3] A pH of 8.3-8.5 is often recommended as a starting point.[2][4] Within this range, the primary amine is sufficiently deprotonated and nucleophilic to react with the NHS ester, while the rate of hydrolysis of the NHS ester is minimized.[5] At a lower pH, the amine groups are protonated and thus unreactive.[2][5] At a pH above 8.5, the rate of hydrolysis of the NHS ester significantly increases, which competes with the desired conjugation reaction and can lead to lower yields.[1][5]

Q2: Which buffers are compatible with this compound reactions, and which should be avoided?

It is critical to use amine-free buffers for your reaction. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), will compete with your target molecule for reaction with the NHS ester, significantly reducing the conjugation efficiency.[1][2][6][7][8] If your protein is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before starting the conjugation.[1][2]

Q3: How should I properly store and handle the this compound reagent?

This compound is highly sensitive to moisture and should be stored in a desiccated environment at -20°C.[1][6][8][9] Before opening, it is crucial to allow the vial to equilibrate to room temperature to prevent condensation of moisture onto the reagent.[1][6][7][8] It is recommended to dissolve the NHS ester in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][2][6] Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.[1][2]

Q4: What is the primary side reaction that competes with the desired NHS ester conjugation?

The main competing side reaction is the hydrolysis of the NHS ester in the presence of water.[3][5][10] This reaction forms an unreactive carboxylic acid and N-hydroxysuccinimide (NHS), reducing the amount of active reagent available to react with your target molecule.[3][5] The rate of hydrolysis is highly dependent on the pH of the reaction buffer, increasing significantly at higher pH values.[5][10]

Q5: Can this compound react with other functional groups on a protein besides primary amines?

Yes, while NHS esters are most reactive towards primary amines, they can also react with other nucleophilic groups, though generally to a lesser extent.[3][11] These side reactions can occur with the hydroxyl groups of serine, threonine, and tyrosine residues, forming unstable ester linkages.[3][11][12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Suboptimal pH Verify that the reaction buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter.[1][2]
Incompatible Buffer Ensure the buffer is free of primary amines (e.g., Tris, glycine). If necessary, perform a buffer exchange into a compatible buffer like PBS, HEPES, or borate (B1201080) buffer.[1][2]
Hydrolyzed NHS Ester Reagent The reagent may have been compromised by moisture. Always allow the vial to warm to room temperature before opening and prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[1][6][7][8]
Low Reactant Concentration The rate of hydrolysis is a more significant competitor in dilute protein solutions.[1] If possible, increase the concentration of your protein (a typical starting concentration is 1-10 mg/mL) and/or the molar excess of the this compound.[2][13]
Steric Hindrance The primary amine on the target molecule may be sterically hindered. Consider using a crosslinker with a longer spacer arm if this is a persistent issue.[2]
Protein Aggregation or Precipitation High Degree of Labeling A high molar ratio of NHS ester to your protein can sometimes lead to aggregation.[2] Perform small-scale pilot reactions with varying molar ratios to determine the optimal condition.
Hydrophobic NHS Ester While the PEG chain in this compound enhances hydrophilicity, excessive labeling can still lead to solubility issues. The PEG spacer in this compound is designed to increase the hydrophilicity of the final conjugate.[1]
High Background or Non-Specific Binding Excess Unreacted NHS Ester If not properly quenched or removed, the excess NHS ester can react with other primary amines in downstream applications.[2] After the reaction, add a quenching buffer such as Tris or glycine to stop the reaction.[10][14]
Protein Aggregation See the solutions for "Protein Aggregation or Precipitation" above.
NHS Ester Reagent Won't Dissolve or Precipitates Poor Solubility in Aqueous Buffer This compound, like many non-sulfonated NHS esters, may have limited solubility in aqueous solutions.[10] First, dissolve the reagent in a water-miscible organic solvent such as anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM) before adding it to the reaction buffer.[2][6] The volume of the organic solvent should generally not exceed 10% of the total reaction volume.[2][6]
Reagent Quality The NHS ester may have hydrolyzed due to improper storage. Ensure the reagent has been stored correctly in a desiccated environment at -20°C.[1][6][8]

Quantitative Data Summary

Parameter Recommended Range/Value Notes
Reaction pH 7.2 - 8.5[1][2][3][10]Optimal balance between amine reactivity and minimizing NHS ester hydrolysis. A pH of 8.3-8.5 is often a good starting point.[2][4]
Reaction Temperature Room temperature (20-25°C) or 4°C[2][10]Lower temperatures can help minimize hydrolysis but may require longer incubation times.[13]
Reaction Time 30-60 minutes at room temperature; 2 hours to overnight at 4°C[2][6]Optimization may be required based on the specific reactants.
Protein Concentration 1-10 mg/mL[2][6]Higher concentrations can favor the desired conjugation reaction over hydrolysis.[1]
Molar Excess of NHS Ester 10- to 50-foldThis is a starting point and should be optimized for each specific application. A 20-fold molar excess is commonly used.[6][7]
Organic Solvent Concentration < 10% of total reaction volume[2][6]To maintain protein stability and avoid precipitation.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound
  • Buffer Exchange (if necessary): If your protein is in a buffer containing primary amines (e.g., Tris, glycine), exchange it into an amine-free buffer such as Phosphate-Buffered Saline (PBS) at a pH of 7.2-8.5. This can be done using dialysis, desalting columns, or spin filtration.

  • Prepare Protein Solution: Adjust the concentration of your protein in the reaction buffer to 1-10 mg/mL.

  • Prepare this compound Solution: Immediately before use, allow the vial of this compound to equilibrate to room temperature. Dissolve the required amount of the reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Reaction: Add the desired molar excess of the this compound solution to the protein solution while gently vortexing. The final volume of the organic solvent should not exceed 10% of the total reaction volume.[2][6]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[2][6] The optimal time may vary depending on the protein and desired degree of labeling.

  • Quenching (Optional but Recommended): To stop the reaction, add a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[14] Incubate for an additional 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound and reaction byproducts (e.g., hydrolyzed NHS ester, free NHS) from the labeled protein. This is commonly achieved using size-exclusion chromatography (SEC), dialysis, or spin filtration.[6][]

  • Characterization: Analyze the final conjugate to determine the degree of labeling. This can be done using techniques such as mass spectrometry (MS) or HPLC.[16][17][18][19]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing p1 Buffer Exchange (if needed) p2 Prepare Protein Solution p1->p2 r1 Mix Reagents p2->r1 p3 Prepare Azido-PEG10-NHS Ester Solution p3->r1 r2 Incubate r1->r2 r3 Quench Reaction r2->r3 d1 Purification (e.g., SEC, Dialysis) r3->d1 d2 Characterization (e.g., MS, HPLC) d1->d2

General experimental workflow for this compound conjugation.

troubleshooting_tree start Low or No Conjugation Yield q1 Is the buffer pH between 7.2-8.5? start->q1 a1_yes Yes q1->a1_yes a1_no No Adjust pH to 7.2-8.5 q1->a1_no q2 Is the buffer amine-free? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No Perform buffer exchange q2->a2_no q3 Was the NHS ester reagent handled properly? a2_yes->q3 a3_yes Yes q3->a3_yes a3_no No Use fresh reagent, prepare solution just before use q3->a3_no q4 Are reactant concentrations optimal? a3_yes->q4 a4_yes Yes q4->a4_yes a4_no No Increase protein and/or NHS ester concentration q4->a4_no end_node Consider steric hindrance or other protein-specific issues a4_yes->end_node

Troubleshooting decision tree for low conjugation yield.

References

Technical Support Center: Azido-PEG10-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the hydrolysis of Azido-PEG10-NHS ester during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

This compound is a bifunctional crosslinker containing a polyethylene (B3416737) glycol (PEG) spacer. It has two primary reactive groups:

  • An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., on proteins, peptides, or other molecules) to form stable amide bonds.[1][2]

  • An azide group that can be used in "click chemistry" reactions, such as with alkynes in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[3]

Q2: What is hydrolysis in the context of this compound and why is it a problem?

Hydrolysis is a chemical reaction where the NHS ester group reacts with water.[4] This is a significant competing reaction to the desired conjugation with a primary amine.[1][5] The product of hydrolysis is a carboxylic acid, which is no longer reactive towards amines, leading to a reduced yield of the desired conjugated molecule.[4]

Q3: What are the key factors that influence the rate of NHS ester hydrolysis?

Several factors significantly impact the rate of NHS ester hydrolysis:

  • pH: The rate of hydrolysis increases significantly with increasing pH.[4][6] While a slightly alkaline pH is required for the amine to be deprotonated and reactive, a higher pH will accelerate the hydrolysis of the NHS ester.[5] The optimal pH range for NHS ester conjugation is typically between 7.2 and 8.5.[5][7]

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including hydrolysis.[4] Reactions can be performed at room temperature for shorter periods or at 4°C for longer incubations to slow down hydrolysis.[6][7]

  • Time: The longer the this compound is in an aqueous environment, the greater the extent of hydrolysis.[4] Therefore, it is crucial to use the dissolved reagent immediately.[8][9]

  • Buffer Composition: Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester.[7][8]

Troubleshooting Guide

Problem 1: Low or no conjugation efficiency.

  • Possible Cause 1: Hydrolysis of this compound.

    • Solution:

      • Optimize pH: Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[7] A pH of 8.3-8.5 is often recommended for efficient labeling.[10][11]

      • Work Quickly: Dissolve the this compound in a suitable organic solvent like DMSO or DMF immediately before use and add it to the reaction mixture without delay.[8][9] Do not prepare stock solutions in aqueous buffers for storage.[8][12]

      • Control Temperature: Perform the reaction at room temperature for 30-60 minutes or on ice for 2 hours to overnight to balance reaction speed and hydrolysis.[7][8]

  • Possible Cause 2: Inappropriate buffer.

    • Solution: Use amine-free buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, or borate (B1201080) buffers.[6][7] If your protein is in a buffer containing primary amines, perform a buffer exchange before starting the conjugation reaction.[8][12]

  • Possible Cause 3: Inactive reagent.

    • Solution: Store the solid this compound at -20°C in a desiccated environment.[8][12] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[8][9]

Problem 2: Inconsistent results between experiments.

  • Possible Cause 1: Variable reagent quality due to hydrolysis.

    • Solution: Always handle the solid reagent as described above to prevent degradation from moisture.[8][9] Prepare fresh solutions of the NHS ester for each experiment.[8]

  • Possible Cause 2: pH drift during the reaction.

    • Solution: Hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is acidic and can lower the pH of the reaction mixture, especially in large-scale reactions.[13] Use a more concentrated buffer (e.g., 0.1 M) to maintain a stable pH throughout the reaction.[7][13]

Data Presentation

Table 1: Half-life of NHS Esters at Different pH Values and Temperatures.

This table summarizes the stability of the NHS ester group under various conditions. The half-life is the time it takes for half of the NHS esters to hydrolyze.

pHTemperature (°C)Half-life
7.004-5 hours
8.041 hour
8.6410 minutes

Data compiled from multiple sources.[5][6][14][15]

Experimental Protocols

General Protocol for Conjugation of a Protein with this compound

This protocol provides a general guideline. The optimal conditions may need to be determined empirically for each specific application.

Materials:

  • Protein or other amine-containing molecule in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.2-8.5).

  • This compound.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).

  • Desalting column or dialysis equipment for purification.

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[10][13]

  • Prepare the this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.[8][9]

    • Immediately before use, dissolve the required amount of the ester in a small volume of anhydrous DMSO or DMF to create a 10 mM stock solution.[8]

  • Perform the Conjugation Reaction:

    • Add a 10-20 fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should not exceed 10%.[8]

    • Mix thoroughly by gentle vortexing or inversion.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[8][9]

  • Quench the Reaction:

    • Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM.[7] This will react with any remaining unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove the unreacted this compound and byproducts by gel filtration (desalting column) or dialysis.[8][13]

Visualizations

Hydrolysis_vs_Aminolysis Azido-PEG10-NHS_ester This compound Conjugate Stable Amide Bond (Desired Product) Azido-PEG10-NHS_ester->Conjugate Aminolysis (Desired Reaction) Hydrolyzed_Ester Inactive Carboxylic Acid (Side Product) Azido-PEG10-NHS_ester->Hydrolyzed_Ester Hydrolysis (Competing Reaction) Primary_Amine Primary Amine (e.g., Protein-NH2) Water Water (H2O)

Caption: Competing reaction pathways for this compound.

Workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_post_reaction Post-Reaction Equilibrate Equilibrate vial to RT Dissolve Dissolve immediately in anhydrous DMSO/DMF Equilibrate->Dissolve Add_to_Protein Add to protein in amine-free buffer (pH 7.2-8.5) Dissolve->Add_to_Protein Incubate Incubate (RT or 4°C) Add_to_Protein->Incubate Quench Quench with Tris or Glycine Incubate->Quench Purify Purify conjugate Quench->Purify

Caption: Workflow to minimize hydrolysis of this compound.

Troubleshooting_Tree Start Low Conjugation Yield? Check_pH Is buffer pH 7.2-8.5? Start->Check_pH Yes Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 7.2-8.5 Check_pH->Adjust_pH No Check_Reagent_Prep Was reagent dissolved immediately before use? Check_Buffer->Check_Reagent_Prep Yes Buffer_Exchange Perform buffer exchange Check_Buffer->Buffer_Exchange No Check_Storage Was reagent stored correctly (-20°C, desiccated)? Check_Reagent_Prep->Check_Storage Yes Use_Fresh_Reagent Prepare fresh reagent solution Check_Reagent_Prep->Use_Fresh_Reagent No Use_New_Reagent Use a new vial of reagent Check_Storage->Use_New_Reagent No

References

Technical Support Center: Optimizing Azido-PEG10-NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG10-NHS ester labeling. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent for their bioconjugation needs. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a primary amine?

The optimal pH for the reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine is in the range of 7.2 to 8.5.[1][2][3][4][5] For many applications, a pH of 8.3-8.5 is considered ideal to achieve a balance between efficient amine acylation and minimal hydrolysis of the NHS ester.[6][7][8] At a lower pH, the primary amines are protonated and less available to react, while at a higher pH, the rate of NHS ester hydrolysis increases significantly, which competes with the desired labeling reaction.[1][3][6][7][8][9]

Q2: Which buffers are recommended for this compound labeling?

It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester.[1][10][11][12] Recommended buffers include:

  • Phosphate-buffered saline (PBS) at a pH of 7.2-7.5.[3][11][13]

  • 0.1 M Sodium bicarbonate buffer, pH 8.3-8.5.[3][6][7][8]

  • Borate (B1201080) buffer (50 mM).[14][15][16]

  • HEPES buffer.[2][4][5][14][15]

Q3: Which buffers should be avoided?

Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), are incompatible with NHS ester reactions and should be avoided.[1][3][10][11][12] These buffers will lead to significantly reduced labeling efficiency.[1] However, Tris or glycine can be used at the end of the reaction to quench any unreacted NHS ester.[2][4][5][13]

Q4: My this compound is not soluble in my aqueous reaction buffer. What should I do?

This compound, like many NHS esters, may have limited solubility in aqueous solutions.[6][7] To overcome this, the reagent can first be dissolved in a small amount of a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[3][6][7][9][10][11][17] It is critical to use high-quality, amine-free DMF, as it can degrade to dimethylamine, which can react with the NHS ester.[6] The final concentration of the organic solvent in the reaction should be kept low, typically not exceeding 10%.[17]

Q5: What is the primary competing reaction, and how can I minimize it?

The primary competing reaction is the hydrolysis of the NHS ester, where it reacts with water to form an unreactive carboxylic acid.[2][4][5][9][18][19] The rate of hydrolysis is highly dependent on pH, increasing as the pH rises.[2][4][5][9][18] To minimize hydrolysis, it is recommended to:

  • Perform the reaction within the optimal pH range of 7.2-8.5.[1][2][3]

  • Prepare the this compound solution immediately before use.[10][11] Do not prepare stock solutions for long-term storage in aqueous buffers.[10][11]

  • Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down the hydrolysis rate.[1][2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Labeling Efficiency Suboptimal pH Verify the pH of your reaction buffer is within the 7.2-8.5 range using a calibrated pH meter.[1] For many proteins, a pH of 8.3-8.5 is optimal.[3][6][7]
Hydrolysis of NHS Ester Prepare the this compound solution immediately before use.[10][11] Consider performing the reaction at 4°C overnight to minimize hydrolysis.[1]
Presence of Primary Amines in Buffer Ensure you are using an amine-free buffer such as PBS, bicarbonate, or borate.[1][3] Avoid buffers like Tris and glycine.[1][3][10]
Inactive NHS Ester Reagent The reagent may have hydrolyzed due to improper storage. Store this compound in a dry, light-protected container at -20°C.[10][11]
Low Reactant Concentration Increase the concentration of your target molecule and/or the molar excess of the this compound.[1]
Protein Precipitation after Labeling Over-labeling The addition of too many PEG chains can alter the protein's properties and lead to precipitation.[1] Reduce the molar excess of the this compound used in the reaction.
High Concentration of Organic Solvent If dissolving the NHS ester in DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%).[17]
Incorrect Buffer Conditions Ensure the final pH and buffer composition are suitable for your specific protein's stability.
High Background/Non-Specific Binding in Downstream Applications Hydrolysis of NHS Ester Unreacted, hydrolyzed NHS ester can lead to non-specific binding.[20] Ensure efficient removal of unreacted labeling reagent after the reaction through dialysis or size-exclusion chromatography.
Excess Labeling Over-modification can increase non-specific interactions.[20] Optimize the molar ratio of NHS ester to your protein.
Inadequate Quenching After the desired reaction time, quench any unreacted NHS ester by adding a small amount of an amine-containing buffer like Tris or glycine.[2][4][5][13]

Quantitative Data Summary

Table 1: Half-life of NHS Esters at Various pH and Temperature Conditions

pHTemperature (°C)Half-life
7.004-5 hours[2][4][5]
8.0Room Temperature~210 minutes[21][22]
8.5Room Temperature~180 minutes[21][22]
8.6410 minutes[2][4][5][13]
9.0Room Temperature~125 minutes[21][22]

Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.

Experimental Protocols & Visualizations

General Protocol for Labeling a Protein with this compound

This protocol provides a general guideline. Optimization may be required for your specific protein and application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution: Ensure your protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL.[3] If necessary, perform a buffer exchange.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in a small volume of anhydrous DMSO or DMF.[3][6][7]

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.[20] Gently mix and incubate for 30-60 minutes at room temperature or for 2 hours on ice.[17]

  • Quench the Reaction (Optional): Add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature to stop the reaction.[20]

  • Purify the Conjugate: Remove unreacted this compound and byproducts using a desalting column or dialysis.

  • Characterize the Conjugate: Determine the degree of labeling using appropriate analytical techniques.

  • Storage: Store the purified conjugate under conditions that are optimal for the non-labeled protein, typically at 4°C or -20°C, protected from light.

Reaction_Mechanism cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products cluster_competing Competing Reaction Azido_PEG10_NHS This compound Amide_Bond Stable Amide Bond (Azido-PEG10-CO-NH-R) Azido_PEG10_NHS->Amide_Bond Aminolysis Hydrolyzed_Ester Hydrolyzed Ester (Inactive) Azido_PEG10_NHS->Hydrolyzed_Ester Hydrolysis (favored at high pH) Primary_Amine Primary Amine (R-NH2) on Biomolecule Primary_Amine->Amide_Bond Conditions pH 7.2-8.5 Amine-free buffer NHS_Byproduct N-hydroxysuccinimide Amide_Bond->NHS_Byproduct releases Water H2O Water->Hydrolyzed_Ester Hydrolyzed_Ester->NHS_Byproduct releases

Caption: Chemical reaction of this compound with a primary amine.

Troubleshooting_Workflow Start Low Labeling Efficiency Check_pH Is buffer pH 7.2-8.5? Start->Check_pH Adjust_pH Adjust pH to 8.3 Check_pH->Adjust_pH No Check_Buffer_Amine Is buffer amine-free? Check_pH->Check_Buffer_Amine Yes Adjust_pH->Check_Buffer_Amine Change_Buffer Switch to PBS, bicarbonate, or borate buffer Check_Buffer_Amine->Change_Buffer No Check_NHS_Freshness Was NHS ester solution prepared fresh? Check_Buffer_Amine->Check_NHS_Freshness Yes Change_Buffer->Check_NHS_Freshness Prepare_Fresh Prepare fresh NHS ester solution Check_NHS_Freshness->Prepare_Fresh No Optimize_Concentration Increase reactant concentrations Check_NHS_Freshness->Optimize_Concentration Yes Prepare_Fresh->Optimize_Concentration Success Labeling Efficiency Improved Optimize_Concentration->Success

Caption: A logical workflow for troubleshooting low labeling efficiency.

References

Side reactions of Azido-PEG10-NHS ester and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG10-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on avoiding side reactions and troubleshooting common issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction when using this compound, and how can I minimize it?

A1: The primary and most significant side reaction is the hydrolysis of the N-hydroxysuccinimide (NHS) ester group by water.[1][2][3] This reaction competes directly with the desired reaction with primary amines on your target molecule, leading to a lower conjugation yield.[1][2][3] The rate of hydrolysis is highly dependent on pH and temperature.[1][2][3]

To minimize hydrolysis:

  • Control the pH: The optimal pH range for NHS ester conjugation is between 7.2 and 8.5.[2] A pH below 7.2 will result in the protonation of primary amines, making them less reactive, while a pH above 8.5 significantly accelerates the rate of hydrolysis.[4] A common starting point is a pH of 8.3-8.5.[4][5]

  • Maintain a low temperature: Performing the reaction at 4°C can help to slow down the rate of hydrolysis.[1][2]

  • Prepare fresh solutions: Always prepare your this compound solution immediately before use.[4][6][7] Do not prepare stock solutions for long-term storage, as the NHS ester moiety will readily hydrolyze.[6][7]

  • Use anhydrous solvents: If dissolving the this compound in an organic solvent like DMSO or DMF, ensure the solvent is anhydrous to prevent premature hydrolysis.[4]

Q2: Are there any other, less common, side reactions I should be aware of?

A2: While the reaction with primary amines is the most predominant, NHS esters can, under certain conditions, react with other nucleophilic residues on a protein, such as the hydroxyl groups of serine and threonine or the phenolic hydroxyl group of tyrosine. However, these reactions are generally much less efficient than the reaction with primary amines and the resulting ester or thioester linkages are less stable.[8][9]

Q3: Can the azide (B81097) group on the this compound participate in side reactions during the NHS ester conjugation step?

A3: The azide group is generally considered bioorthogonal, meaning it is unreactive with the functional groups typically found in biological molecules under standard NHS ester conjugation conditions.[10] This allows for a two-step conjugation strategy where the NHS ester first reacts with an amine, and the azide is then available for a subsequent "click" reaction, such as a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC).

However, it is important to avoid the presence of strong reducing agents in your reaction buffer, as these can potentially reduce the azide group.

Q4: My protein precipitates during or after the conjugation reaction. What could be the cause and how can I fix it?

A4: Protein precipitation can be caused by a few factors:

  • Over-labeling: Excessive modification of lysine (B10760008) residues can alter the surface charge and solubility of the protein, leading to aggregation. To resolve this, reduce the molar excess of the this compound in your reaction or shorten the reaction time.

  • High concentration of organic solvent: Many NHS esters are first dissolved in an organic solvent like DMSO or DMF. Adding too large a volume of this to your aqueous protein solution can cause precipitation. It is recommended to keep the final concentration of the organic solvent below 10% of the total reaction volume.[4][6]

Q5: I am seeing low or no conjugation. What are the likely causes?

A5: Low conjugation yield is a common issue that can often be traced back to a few key factors:

  • Hydrolyzed Reagent: The this compound is moisture-sensitive.[6][7] If not stored and handled properly, it can hydrolyze, rendering it inactive. Always store the reagent at -20°C with a desiccant and allow it to equilibrate to room temperature before opening to prevent condensation.[6][7]

  • Incorrect Buffer: The use of buffers containing primary amines, such as Tris or glycine, is a frequent cause of low yield.[2][6][7] These buffers will compete with your target molecule for the NHS ester. Use amine-free buffers like phosphate (B84403), bicarbonate, HEPES, or borate.[2][4] If your protein is in an incompatible buffer, a buffer exchange step is necessary before starting the conjugation.[4]

  • Suboptimal pH: As mentioned in Q1, the pH of the reaction is critical. A pH that is too low will result in unreactive, protonated amines.[4]

  • Low Protein Concentration: In dilute protein solutions, the competing hydrolysis reaction is more significant.[2] If possible, increase the concentration of your protein to favor the desired conjugation reaction.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Conjugation Yield 1. Hydrolysis of NHS ester: Reagent is inactive due to moisture.1a. Use a fresh aliquot of this compound. 1b. Ensure proper storage at -20°C with desiccant.[6][7] 1c. Prepare the reagent solution immediately before use in anhydrous DMSO or DMF.[4][6][7]
2. Incorrect buffer: Buffer contains primary amines (e.g., Tris, glycine).2a. Use an amine-free buffer such as phosphate, bicarbonate, HEPES, or borate.[2][4] 2b. Perform a buffer exchange if the initial protein solution contains amines.[4]
3. Suboptimal pH: Reaction pH is too low (<7.2).3. Adjust the pH of the reaction buffer to the optimal range of 7.2-8.5.[2][4]
4. Low protein concentration: Hydrolysis outcompetes the conjugation reaction.4. Increase the concentration of the protein in the reaction mixture.
Protein Precipitation 1. Over-labeling: High molar excess of the NHS ester.1a. Reduce the molar ratio of this compound to the protein. 1b. Decrease the reaction incubation time.
2. High concentration of organic solvent: Exceeding 10% of the total reaction volume.2. Minimize the volume of organic solvent used to dissolve the NHS ester.[4][6]
Lack of Reproducibility 1. Inconsistent NHS ester activity: Degradation of the reagent over time.1a. Aliquot the solid reagent upon receipt and use a fresh aliquot for each experiment. 1b. Standardize the time between dissolving the reagent and adding it to the reaction.
2. Variations in reaction conditions: Inconsistent time, temperature, or pH.2. Standardize all reaction parameters, including incubation time, temperature, and buffer pH, for all experiments.

Quantitative Data

The stability of the NHS ester is critically dependent on the pH and temperature of the reaction environment. The table below summarizes the half-life of NHS ester hydrolysis under various conditions.

pHTemperature (°C)Half-life of NHS EsterReference
7.004 - 5 hours[1][3]
8.6410 minutes[1][3]
7.4Room Temp> 120 minutes
9.0Room Temp< 9 minutes

Experimental Protocols

Protocol 1: Standard Conjugation of this compound to a Protein

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M phosphate buffer, 150 mM NaCl, pH 7.2-8.5)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines, perform a buffer exchange.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-20 mM stock solution.

  • Reaction: Add a 20- to 50-fold molar excess of the this compound solution to the protein solution. Gently mix immediately. The final concentration of the organic solvent should be less than 10% of the total reaction volume.[4][6]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris. Incubate for 15 minutes.

  • Purification: Remove excess, unreacted this compound and the N-hydroxysuccinimide byproduct using a desalting column or dialysis.[10] Common methods for purifying PEGylated proteins include Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).[10]

Visualizations

Reaction_Pathway cluster_main Desired Reaction: Aminolysis cluster_side Side Reaction: Hydrolysis Azido_PEG_NHS This compound Conjugated_Protein Stable Amide Bond (Azido-PEG-Protein) Azido_PEG_NHS->Conjugated_Protein + Protein-NH2 Protein_Amine Protein with Primary Amine (e.g., Lysine) Protein_Amine->Conjugated_Protein NHS_byproduct N-hydroxysuccinimide Azido_PEG_NHS_H2O This compound Hydrolyzed_PEG Inactive Azido-PEG-Acid Azido_PEG_NHS_H2O->Hydrolyzed_PEG + H2O Water Water (H2O) Water->Hydrolyzed_PEG NHS_byproduct_H2O N-hydroxysuccinimide

Caption: Competing reaction pathways for this compound.

Troubleshooting_Workflow start Start: Low Conjugation Yield check_reagent Is the NHS ester reagent fresh and stored properly? start->check_reagent check_buffer Is the buffer amine-free? check_reagent->check_buffer Yes replace_reagent Solution: Use fresh reagent, prepare solution just before use. check_reagent->replace_reagent No check_ph Is the pH between 7.2 and 8.5? check_buffer->check_ph Yes buffer_exchange Solution: Use an amine-free buffer (e.g., PBS, HEPES). check_buffer->buffer_exchange No check_conc Is the protein concentration adequate? check_ph->check_conc Yes adjust_ph Solution: Adjust buffer pH. check_ph->adjust_ph No increase_conc Solution: Increase protein concentration. check_conc->increase_conc No success Successful Conjugation check_conc->success Yes

Caption: Troubleshooting decision tree for low conjugation yield.

References

Impact of buffer choice on Azido-PEG10-NHS ester reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for Azido-PEG10-NHS ester reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an this compound reaction?

The optimal pH range for reacting this compound with primary amines is between 7.2 and 8.5.[1][][3][4][5][6] The reaction is highly dependent on pH.[4][5][7][8] At a lower pH, the primary amine groups on your molecule of interest are protonated and therefore less nucleophilic, leading to a slower reaction rate.[4][5][7][8] Conversely, at a higher pH (above 8.5), the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired amine reaction and can lower your overall yield.[1][4][5][7][9] For many standard applications, a pH of 8.3-8.5 is considered optimal for achieving a good balance between reaction rate and stability of the NHS ester.[7][10][11]

Q2: Which buffers are recommended for this compound conjugations?

Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are all suitable for NHS ester reactions, provided they are within the recommended pH range of 7.2 to 8.5.[1][3][4][5] 0.1 M sodium bicarbonate or 0.1 M phosphate buffer at a pH of 8.3-8.5 are commonly used.[5][7][10]

Q3: Are there any buffers I should avoid?

Yes, it is critical to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[1][4][5][12][13][14][15] These buffers will compete with your target molecule for reaction with the this compound, leading to significantly reduced conjugation efficiency and the formation of undesired byproducts.[1][4][5][14] However, Tris or glycine buffers can be useful for quenching the reaction once it has reached completion.[1][5][16]

Q4: My this compound is not very soluble in my aqueous reaction buffer. What should I do?

Many non-sulfonated NHS esters, including those with PEG linkers, can have limited water solubility.[1][16] It is common practice to first dissolve the this compound in a small amount of a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction mixture.[1][5][7][10][12][14][16] It is crucial to use high-quality, amine-free DMF, as impurities like dimethylamine (B145610) can react with the NHS ester.[7] The final concentration of the organic solvent in the reaction should typically be kept below 10% to avoid denaturation of proteins.[5][13][14]

Q5: At what temperature and for how long should I run the reaction?

NHS ester conjugations are typically performed for 30 minutes to 4 hours at room temperature or overnight at 4°C.[1][3][4][10][17] Lowering the temperature to 4°C can help to minimize the competing hydrolysis reaction, which may be beneficial if you are experiencing low yields, but this will likely require a longer incubation time to achieve the desired level of conjugation.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Labeling Efficiency Incorrect Buffer pH: The pH of your reaction buffer is outside the optimal 7.2-8.5 range.[4][5]Verify the buffer pH with a calibrated pH meter and adjust if necessary. For many applications, a pH of 8.3-8.5 is ideal.[5][7]
Presence of Primary Amines in Buffer: Use of amine-containing buffers like Tris or glycine.[1][4][5]Perform a buffer exchange of your sample into a non-amine containing buffer such as PBS, bicarbonate, or borate buffer before starting the conjugation.[4][14]
Hydrolysis of this compound: The reagent has degraded due to moisture or prolonged exposure to aqueous conditions before reacting with the target molecule.[4][5][14]Prepare the this compound solution immediately before use.[5][13][14] Consider performing the reaction at 4°C to slow down the rate of hydrolysis.[4]
Low Reactant Concentration: The concentration of your protein or molecule to be labeled is too low, allowing the competing hydrolysis reaction to dominate.[1][4]If possible, increase the concentration of your target molecule. A protein concentration of at least 2 mg/mL is often recommended.[4][5] You can also try increasing the molar excess of the this compound.[4]
Inactive this compound: The reagent may have degraded due to improper storage.Store Azido-PEG10-NHS esters in a dry, light-protected container at -20°C.[][5] Avoid repeated freeze-thaw cycles.[] Equilibrate the vial to room temperature before opening to prevent moisture condensation.[13][14]
Protein Aggregation/Precipitation High Organic Solvent Concentration: The concentration of DMSO or DMF used to dissolve the NHS ester is too high, causing the protein to precipitate.Keep the final concentration of the organic solvent in the reaction mixture to a minimum, generally between 0.5% and 10%.[1][5]
Protein Instability: The protein may not be stable at the reaction pH or temperature.Consider performing the reaction at a lower pH (e.g., PBS at pH 7.4) and a lower temperature (4°C), although this may necessitate a longer reaction time.[5][17]
Inconsistent Results Acidification of Reaction Mixture: During large-scale labeling reactions, the hydrolysis of the NHS ester can release N-hydroxysuccinimide, leading to a drop in the pH of the reaction mixture.[5][7]Monitor the pH of the reaction throughout the process and adjust as needed, or use a more concentrated buffer to maintain a stable pH.[5][7][10]
Variable Reagent Quality: Impurities in the this compound or the organic solvents can negatively impact the reaction outcome.Use high-quality reagents, including anhydrous DMSO or amine-free DMF.[5]

Quantitative Data Summary

The stability of the NHS ester is a critical factor in the success of the conjugation reaction. The primary competing reaction is hydrolysis, which is highly pH-dependent.

Table 1: Half-life of NHS Esters at Different pH and Temperatures

pHTemperatureApproximate Half-life
7.00°C4-5 hours[1][9]
8.64°C10 minutes[1][9]

Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline. Optimization may be required for your specific protein and application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or amine-free DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[5]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Ensure your protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL.[5] If necessary, perform a buffer exchange.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in a small volume of anhydrous DMSO or amine-free DMF.[5]

  • Perform the Conjugation: Add a calculated molar excess of the dissolved this compound to your protein solution. The final concentration of the organic solvent should not exceed 10%.[14]

  • Incubate: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[10][17]

  • Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM Tris and incubate for 15-30 minutes.[12]

  • Purify the Conjugate: Remove unreacted this compound and byproducts using a desalting column or dialysis.

Visualizations

cluster_workflow Troubleshooting Low Labeling Efficiency Start Start Check_pH Is buffer pH 7.2-8.5? Start->Check_pH Check_Buffer_Composition Is buffer amine-free? Check_pH->Check_Buffer_Composition Yes Adjust_pH Adjust pH to 8.3 Check_pH->Adjust_pH No Check_Reagent_Prep Was NHS ester prepared fresh? Check_Buffer_Composition->Check_Reagent_Prep Yes Buffer_Exchange Buffer exchange to PBS/Borate Check_Buffer_Composition->Buffer_Exchange No Check_Concentration Are reactant concentrations adequate? Check_Reagent_Prep->Check_Concentration Yes Prepare_Fresh Prepare fresh NHS ester solution Check_Reagent_Prep->Prepare_Fresh No Successful_Labeling Successful Labeling Check_Concentration->Successful_Labeling Yes Increase_Concentration Increase protein/reagent concentration Check_Concentration->Increase_Concentration No Adjust_pH->Check_pH Buffer_Exchange->Check_Buffer_Composition Prepare_Fresh->Check_Reagent_Prep Increase_Concentration->Check_Concentration

Caption: Troubleshooting workflow for low conjugation efficiency.

cluster_reaction This compound Reaction Pathways Azido_PEG_NHS This compound Amide_Bond Stable Amide Bond (Desired Product) Azido_PEG_NHS->Amide_Bond Hydrolyzed_Ester Hydrolyzed NHS Ester (Inactive) Azido_PEG_NHS->Hydrolyzed_Ester Primary_Amine Primary Amine (e.g., on Protein) Primary_Amine->Amide_Bond Aminolysis (pH 7.2-8.5) Water Water (H₂O) Water->Hydrolyzed_Ester Hydrolysis (competing reaction, increases with pH)

Caption: Competing reactions of an NHS ester.

References

Troubleshooting low yield in PROTAC synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs), with a focus on addressing issues of low yield.

Troubleshooting Guides

This section offers step-by-step solutions to specific problems that can arise during PROTAC synthesis.

Problem: Low Yield During Amide Coupling Step

Low yields in amide coupling reactions are a frequent bottleneck in PROTAC synthesis. This guide provides a systematic approach to troubleshooting this critical step.

Possible Causes and Solutions:

  • Inefficient Activation of Carboxylic Acid: The carboxylic acid partner may not be effectively activated for nucleophilic attack by the amine.

    • Solution:

      • Choice of Coupling Reagent: If using standard coupling reagents like HATU or HBTU, ensure they are fresh and stored under anhydrous conditions. Consider switching to a different class of coupling reagent, such as one based on a different activating agent (e.g., COMU or T3P).

      • Reaction Time and Temperature: Extend the reaction time (e.g., from overnight to 24-48 hours) or gently increase the temperature (e.g., from room temperature to 40°C). Monitor the reaction progress by LC-MS to avoid decomposition.

  • Poor Nucleophilicity of the Amine: The amine component may be sterically hindered or electronically deactivated.

    • Solution:

      • Base Selection: Ensure an appropriate non-nucleophilic base, such as DIPEA or 2,4,6-collidine, is used in sufficient excess (typically 2-4 equivalents) to neutralize any acid formed and to deprotonate the amine salt.

      • Solvent Choice: Use a polar aprotic solvent like DMF or NMP to ensure all reactants are fully dissolved.

  • Side Reactions: Undesired side reactions can consume starting materials or the desired product.

    • Solution:

      • Anhydrous Conditions: Strictly maintain anhydrous conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of activated esters.

      • Order of Addition: Add the coupling reagent to the carboxylic acid and base first, allow for a pre-activation period (e.g., 5-15 minutes), and then add the amine.

Problem: Inefficient "Click Chemistry" (CuAAC) Ligation

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a popular method for the final ligation step in PROTAC synthesis due to its high efficiency. However, low yields can still occur.

Possible Causes and Solutions:

  • Catalyst Inactivation: The Cu(I) catalyst is prone to oxidation, which renders it inactive.

    • Solution:

      • Reducing Agent: Use a fresh solution of a reducing agent like sodium ascorbate (B8700270) to maintain the copper in its active Cu(I) state.

      • Ligand: Incorporate a copper-stabilizing ligand, such as TBTA or BTTAA, to prevent oxidation and improve catalytic turnover.

  • Poor Solubility of Reactants: The azide (B81097) or alkyne starting materials may not be fully soluble in the reaction solvent.

    • Solution:

      • Solvent System: Employ a solvent mixture that can dissolve both polar and nonpolar reactants, such as a mixture of t-BuOH/water or DMF.

  • Impure Starting Materials: Impurities in the azide or alkyne components can interfere with the reaction.

    • Solution:

      • Purification: Ensure the purity of the starting materials by appropriate purification methods (e.g., column chromatography or recrystallization) before the click reaction.

Problem: Difficulty in Final PROTAC Purification

The final purification of the PROTAC molecule can be challenging due to its often high molecular weight and complex structure, leading to product loss.

Possible Causes and Solutions:

  • Poor Chromatographic Resolution: The PROTAC may co-elute with impurities during column chromatography.

    • Solution:

      • Column and Solvent System Optimization: Experiment with different stationary phases (e.g., C18, C8, phenyl-hexyl) and mobile phase gradients in reverse-phase HPLC. The use of a different modifier (e.g., formic acid vs. trifluoroacetic acid) can also alter selectivity.

      • Alternative Purification Techniques: Consider alternative methods such as size-exclusion chromatography (SEC) or supercritical fluid chromatography (SFC) for challenging separations.

  • Product Insolubility: The purified PROTAC may precipitate out of the collection fractions.

    • Solution:

      • Solvent Choice: Use a solvent in which the PROTAC is known to be soluble for the final evaporation and reconstitution steps. Adding a small amount of DMSO or DMF can often aid solubility.

  • Decomposition on Silica (B1680970) Gel: PROTACs with acid- or base-sensitive functional groups may degrade on standard silica gel.

    • Solution:

      • Neutralized Silica: Use silica gel that has been neutralized with a base like triethylamine.

      • Alternative Stationary Phases: Employ less acidic stationary phases like alumina (B75360) or use reverse-phase flash chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for maximizing the overall yield of a PROTAC synthesis?

The most critical factors include the careful design of the synthetic route, the choice of robust and high-yielding reactions for linker conjugation and final ligation, and the optimization of purification steps to minimize product loss. A modular approach, where the warhead, linker, and E3 ligase ligand are synthesized and purified separately before the final coupling steps, often leads to higher overall yields.

Q2: How does the choice of linker affect the synthetic yield?

The linker's chemical composition and functional groups can significantly impact the ease and efficiency of the coupling reactions.[1] For instance, simple alkyl or PEG linkers with terminal amine or carboxylic acid groups are generally compatible with standard amide coupling conditions.[2] The use of "clickable" linkers containing azide or alkyne functionalities can lead to very high yields in the final ligation step.[3] However, more complex or rigid linkers may require more specialized and optimized reaction conditions.

Q3: What are typical yields for the key synthetic steps in PROTAC synthesis?

Yields can vary widely depending on the specific substrates and reaction conditions. However, some general ranges are:

  • Amide Coupling: Yields can range from moderate to good (40-80%), but can be lower with sterically hindered substrates.

  • Click Chemistry (CuAAC): This reaction is known for its high efficiency, with yields often exceeding 80% and in some cases reaching up to 90%.[3]

  • Final Purification: Recovery from preparative HPLC can be a significant source of yield loss, with recoveries sometimes as low as 30-60%.

Q4: When should I consider using solid-phase synthesis for my PROTAC?

Solid-phase synthesis can be advantageous when preparing a library of PROTACs with variations in the linker or one of the ligands.[4] It simplifies the purification process as excess reagents and byproducts can be washed away, and the final product is cleaved from the resin in the last step. However, the initial setup and optimization of solid-phase synthesis can be more time-consuming than solution-phase synthesis for a single target molecule.

Data Presentation

Table 1: Comparison of Common Coupling Reactions in PROTAC Synthesis

Reaction TypeCoupling ReagentsTypical SolventsTemperature (°C)Typical Yields (%)AdvantagesDisadvantages
Amide Coupling HATU, HBTU, EDC/OxymaDMF, DCM, NMP0 - 4040 - 80Readily available reagents, well-established protocols.Can be low-yielding with hindered substrates, potential for side reactions.
Click Chemistry (CuAAC) CuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O, DMFRoom Temperature>80 - 90+[3]High yield, high functional group tolerance, bioorthogonal.Requires azide and alkyne functionalized precursors.
Suzuki Coupling Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Toluene, Dioxane, DMF/H₂O80 - 11050 - 90Forms stable C-C bonds, good for rigid linkers.Requires boronic acid/ester and halide precursors, potential for metal contamination.
Sonogashira Coupling Pd/Cu Catalyst, Base (e.g., Et₃N)THF, DMFRoom Temperature - 6060 - 95Forms C-C triple bonds, useful for rigid linkers.Requires terminal alkyne and halide precursors.

Table 2: Representative Overall Yields for Published PROTACs

PROTAC TargetE3 LigaseFinal Ligation MethodOverall Yield (%)Reference
BRD4CRBNAmide Coupling~15-25(Example, not a direct citation)
ERαVHLClick Chemistry~30-40(Example, not a direct citation)
BTKCRBNSuzuki Coupling~10-20(Example, not a direct citation)
FAKCRBNAmide Coupling~5-15(Example, not a direct citation)

Note: Overall yields are highly dependent on the number of synthetic steps and the complexity of the molecule. The values presented are illustrative examples.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M) under an inert atmosphere, add the coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the alkyne-functionalized component (1.0 eq) and the azide-functionalized component (1.0 eq) in a suitable solvent system (e.g., t-BuOH/H₂O 1:1).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final PROTAC by flash column chromatography or preparative HPLC.

Mandatory Visualization

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_purification_analysis Purification & Analysis Warhead Synthesis Warhead Synthesis Warhead-Linker Conjugation Warhead-Linker Conjugation Warhead Synthesis->Warhead-Linker Conjugation Linker Synthesis Linker Synthesis Linker Synthesis->Warhead-Linker Conjugation E3 Ligase Ligand Synthesis E3 Ligase Ligand Synthesis Final Ligation Final Ligation E3 Ligase Ligand Synthesis->Final Ligation Warhead-Linker Conjugation->Final Ligation Crude PROTAC Crude PROTAC Final Ligation->Crude PROTAC Purification (HPLC/SFC) Purification (HPLC/SFC) Crude PROTAC->Purification (HPLC/SFC) Characterization (NMR, MS) Characterization (NMR, MS) Purification (HPLC/SFC)->Characterization (NMR, MS) Final PROTAC Final PROTAC Characterization (NMR, MS)->Final PROTAC

Caption: A general workflow for PROTAC synthesis.

Low_Yield_Troubleshooting cluster_reaction Reaction Optimization cluster_purification Purification Improvement Low Yield Low Yield Reaction Incomplete Reaction Incomplete Low Yield->Reaction Incomplete Check LC-MS Side Products Formed Side Products Formed Low Yield->Side Products Formed Analyze byproducts Purification Loss Purification Loss Low Yield->Purification Loss Assess recovery Optimize Reagents Optimize Reagents Reaction Incomplete->Optimize Reagents Change Solvent/Temp Change Solvent/Temp Reaction Incomplete->Change Solvent/Temp Extend Time Extend Time Reaction Incomplete->Extend Time Side Products Formed->Optimize Reagents Purer starting materials Optimize HPLC Method Optimize HPLC Method Purification Loss->Optimize HPLC Method Alternative Technique Alternative Technique Purification Loss->Alternative Technique

Caption: A troubleshooting decision tree for low PROTAC yield.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT AR_HSP AR-HSP Complex DHT->AR_HSP AR_DHT AR-DHT Complex DHT->AR_DHT AR Androgen Receptor (AR) AR->AR_DHT Ternary_Complex AR-PROTAC-E3 AR->Ternary_Complex HSP HSP AR_HSP->AR HSP dissociation AR_dimer AR Dimer AR_DHT->AR_dimer Dimerization & Nuclear Translocation PROTAC AR-PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ternary_Complex->AR Ubiquitination & Degradation ARE Androgen Response Element (ARE) AR_dimer->ARE Gene_Transcription Gene Transcription ARE->Gene_Transcription Activation

Caption: Androgen Receptor signaling and PROTAC-mediated degradation.

References

Technical Support Center: Aggregation Issues with PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with PEGylated proteins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common aggregation issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation?

A1: Protein aggregation during PEGylation is a multifaceted issue stemming from several potential causes:

  • Intermolecular Cross-linking: The use of bifunctional PEG linkers can physically connect multiple protein molecules, leading to the formation of large aggregates.[1]

  • High Protein Concentration: At elevated concentrations, protein molecules are in closer proximity, which increases the likelihood of intermolecular interactions and subsequent aggregation.[1]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition significantly influence protein stability. Deviations from the optimal range for a specific protein can expose hydrophobic regions, promoting aggregation.[1]

  • PEG-Protein Interactions: While generally a stabilizer, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation. The length and structure of the PEG chain can influence these interactions.[1][2][3][4]

  • Poor Reagent Quality: Impurities or a high percentage of diol in a monofunctional PEG reagent can lead to unintended cross-linking.[1]

Q2: How can I detect and quantify aggregation of my PEGylated protein?

A2: Several analytical techniques are available to detect and quantify protein aggregation. It is often recommended to use orthogonal methods to obtain a comprehensive understanding of the aggregation profile.[5]

  • Size Exclusion Chromatography (SEC): This is a standard method that separates molecules based on their hydrodynamic volume. Aggregates, being larger, elute earlier than the monomeric PEGylated protein. When coupled with Multi-Angle Light Scattering (SEC-MALS), it can provide absolute molecular weight determination of the different species.[5][6][7]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion. It is highly sensitive to the presence of large aggregates.[8][9][10][11][12]

  • Non-Reducing SDS-PAGE: Under non-reducing conditions, sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can reveal the presence of high-molecular-weight species corresponding to covalently cross-linked protein aggregates.

  • Turbidity Measurements: An increase in the turbidity of a solution, measured by UV-Vis spectrophotometry, can indicate the formation of insoluble aggregates.[13][14][15][16][17]

Q3: What are the key strategies to prevent or minimize aggregation during the PEGylation reaction?

A3: Preventing aggregation during PEGylation involves optimizing the reaction conditions and considering the formulation components.

  • Optimize Reaction Conditions: Systematically screen for the optimal protein concentration, PEG-to-protein molar ratio, pH, and temperature. Lowering the temperature (e.g., to 4°C) can slow down the reaction rate and reduce aggregation.[1]

  • Incorporate Stabilizing Excipients: The addition of certain excipients to the reaction buffer can significantly enhance protein stability.[1]

  • Control the Reaction Rate: A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking. This can be achieved by lowering the temperature or through the stepwise addition of the activated PEG reagent.[1]

  • Consider Alternative PEGylation Strategies: If aggregation persists, exploring different PEGylation chemistries or using monofunctional PEG reagents can be beneficial. Site-specific PEGylation can also improve the homogeneity and stability of the conjugate.[18]

Troubleshooting Guides

Problem: I am observing significant precipitation/aggregation during my protein PEGylation reaction.

This guide provides a step-by-step approach to troubleshoot and mitigate protein aggregation during the PEGylation process.

It is highly recommended to perform small-scale screening experiments to identify the optimal parameters before proceeding with larger batches.

Experimental Protocol: Small-Scale PEGylation Screening

Objective: To identify the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation.

Materials:

  • Protein stock solution (e.g., 10 mg/mL in a suitable buffer)

  • Activated PEG stock solution (e.g., 100 mg/mL in the reaction buffer)

  • A series of buffers with varying pH values (e.g., pH 6.0, 7.0, 7.4, 8.0)

  • 96-well plate or microcentrifuge tubes

  • Incubators or water baths at different temperatures (e.g., 4°C, room temperature)

  • Analytical instruments for aggregation analysis (e.g., DLS, SEC)

Procedure:

  • Set up a Screening Matrix: Prepare a series of small-scale reactions (e.g., 50-100 µL) in a 96-well plate or microcentrifuge tubes. Vary one parameter at a time while keeping others constant.

    • Protein Concentration: Test a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL).

    • PEG:Protein Molar Ratio: Evaluate different molar excesses of PEG (e.g., 1:1, 5:1, 10:1, 20:1).

    • pH: Screen a range of pH values around the protein's isoelectric point (pI) and its optimal stability pH.

    • Temperature: Conduct the reaction at different temperatures.

  • Reaction Incubation: Incubate the reactions for a predetermined time.

  • Analysis: After incubation, analyze the extent of aggregation in each reaction using a suitable analytical technique such as DLS to measure the polydispersity index (PDI) or SEC to quantify the percentage of high molecular weight species.

  • Data Interpretation: Identify the conditions that result in the lowest level of aggregation.

If optimizing the reaction conditions is insufficient, the addition of stabilizing excipients to the reaction buffer can help prevent aggregation.

Data Presentation: Common Stabilizing Excipients for PEGylation

ExcipientTypical ConcentrationMechanism of Action
Sugars & Polyols
Sucrose5-10% (w/v)Preferential exclusion, increases protein stability.[1]
Trehalose5-10% (w/v)Preferential exclusion, vitrification.
Sorbitol5-10% (w/v)Preferential exclusion.
Glycerol10-20% (v/v)Preferential exclusion, increases solvent viscosity.
Amino Acids
Arginine50-100 mMSuppresses non-specific protein-protein interactions.[1]
Glycine50-200 mMIncreases protein solubility.
Surfactants
Polysorbate 200.01-0.05% (v/v)Reduces surface tension and prevents adsorption to interfaces.[1]
Polysorbate 800.01-0.05% (v/v)Reduces surface tension and prevents adsorption to interfaces.

A slower reaction can favor intramolecular modification.

  • Lower the Temperature: Performing the reaction at 4°C will slow down the reaction rate.[1]

  • Stepwise Addition of PEG: Instead of adding the entire volume of activated PEG at once, add it in smaller aliquots over a period of time.

Key Experimental Protocols

Size Exclusion Chromatography (SEC) for Aggregate Analysis

Objective: To separate and quantify monomers, dimers, and higher-order aggregates of PEGylated proteins.

Materials:

  • UHPLC or HPLC system with a UV detector

  • SEC column with an appropriate pore size for the target protein and its aggregates

  • Mobile phase (e.g., phosphate-buffered saline, pH 7.4)

  • Protein sample, filtered through a 0.22 µm filter

Procedure:

  • System and Column Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Injection: Inject a defined volume of the filtered protein sample onto the column.

  • Elution and Detection: Elute the sample isocratically with the mobile phase. Monitor the eluate using the UV detector at a suitable wavelength (typically 280 nm for proteins).

  • Data Analysis: Integrate the peaks in the chromatogram. Aggregates will elute before the monomer peak. Calculate the percentage of each species based on the peak area.

Dynamic Light Scattering (DLS) for Aggregate Detection

Objective: To determine the size distribution and polydispersity of a PEGylated protein solution to detect the presence of aggregates.

Materials:

  • DLS instrument

  • Low-volume cuvette

  • Protein sample, filtered through a 0.22 µm filter

Procedure:

  • Sample Preparation: Transfer a small volume of the filtered protein sample into a clean, dust-free cuvette.

  • Instrument Setup: Set the measurement parameters on the DLS instrument, including temperature and scattering angle.

  • Measurement: Place the cuvette in the instrument and initiate the measurement. The instrument will measure the fluctuations in scattered light intensity over time.

  • Data Analysis: The instrument software will use a correlation function to calculate the diffusion coefficient and, from that, the hydrodynamic radius (Rh) of the particles in the sample. The results are typically presented as a size distribution plot and a polydispersity index (PDI). A high PDI value or the presence of multiple peaks indicates a heterogeneous sample with aggregates.[8]

Non-Reducing SDS-PAGE for Detecting Cross-linking

Objective: To visualize covalently linked aggregates of PEGylated proteins.

Materials:

  • Polyacrylamide gels

  • Electrophoresis apparatus

  • SDS-PAGE running buffer

  • Sample loading buffer without a reducing agent (e.g., β-mercaptoethanol or DTT)

  • Protein sample

  • Protein molecular weight standards

  • Staining and destaining solutions (e.g., Coomassie Brilliant Blue)

Procedure:

  • Sample Preparation: Mix the protein sample with the non-reducing sample loading buffer. Do not heat the sample unless necessary, as this can induce aggregation.

  • Gel Loading: Load the prepared samples and molecular weight standards into the wells of the polyacrylamide gel.

  • Electrophoresis: Run the gel at a constant voltage or current until the dye front reaches the bottom of the gel.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. Destain the gel to remove the background stain.

  • Analysis: Analyze the resulting banding pattern. The presence of bands with higher molecular weights than the monomeric PEGylated protein indicates the presence of cross-linked aggregates.

Visualizations

PEGylation_Troubleshooting_Workflow start Aggregation Observed optimize Optimize Reaction Conditions (Concentration, Ratio, pH, Temp) start->optimize analyze Analyze Aggregation (SEC, DLS, SDS-PAGE) optimize->analyze Still Aggregated? add_excipients Incorporate Stabilizing Excipients (Sugars, Amino Acids, Surfactants) add_excipients->analyze control_rate Control Reaction Rate (Lower Temp, Stepwise Addition) control_rate->analyze alt_peg Consider Alternative PEGylation (Monofunctional, Site-Specific) alt_peg->analyze analyze->add_excipients Yes analyze->control_rate Yes analyze->alt_peg Yes end_success Aggregation Minimized analyze->end_success No end_fail Aggregation Persists (Re-evaluate Strategy) analyze->end_fail Persistent

Caption: A troubleshooting workflow for addressing aggregation issues during protein PEGylation.

Aggregation_Causes_Solutions cluster_causes Primary Causes of Aggregation cluster_solutions Solutions and Mitigation Strategies Intermolecular Cross-linking Intermolecular Cross-linking Alternative PEGylation Alternative PEGylation Intermolecular Cross-linking->Alternative PEGylation High Protein Concentration High Protein Concentration Optimize Conditions Optimize Conditions High Protein Concentration->Optimize Conditions Suboptimal Conditions Suboptimal Conditions Suboptimal Conditions->Optimize Conditions Add Stabilizing Excipients Add Stabilizing Excipients Suboptimal Conditions->Add Stabilizing Excipients PEG-Protein Interactions PEG-Protein Interactions PEG-Protein Interactions->Add Stabilizing Excipients PEG-Protein Interactions->Alternative PEGylation Control Reaction Rate Control Reaction Rate Optimize Conditions->Control Reaction Rate

Caption: Logical relationships between causes of PEGylated protein aggregation and their corresponding solutions.

References

Characterizing Azido-PEG10-NHS Ester Labeling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for characterizing the degree of labeling with Azido-PEG10-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical modification reagent used to label proteins and other biomolecules.[1] It features two key functional groups:

  • An N-hydroxysuccinimide (NHS) ester , which reacts with primary amines (like the side chain of lysine (B10760008) residues and the N-terminus of proteins) to form stable amide bonds.[2][3]

  • An azide (B81097) group , which is a bioorthogonal handle. This means it is chemically inert within biological systems but can be specifically reacted with an alkyne- or cyclooctyne-containing molecule in a "click chemistry" reaction (e.g., CuAAC or SPAAC).[4][5]

This two-step labeling strategy allows for the precise attachment of various functionalities, such as fluorophores, biotin, or drug molecules, to a protein of interest.[4] The PEG10 linker is a hydrophilic spacer that increases the solubility of the labeled protein in aqueous solutions.[1]

Q2: How do I determine the degree of labeling (DOL) after reacting my protein with this compound?

Since the azide group itself does not have a convenient absorbance for spectrophotometric quantification, the DOL is typically determined after the second "click" reaction where a reporter molecule (e.g., a fluorescent dye with a known extinction coefficient) is attached to the azide. The most common method is UV-Vis spectrophotometry .[6][7] This involves measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the maximum absorbance wavelength (λ_max) of the attached reporter molecule.[8][9]

Other advanced methods for characterizing the DOL include:

  • Mass Spectrometry (MS): ESI-MS can be used to determine the mass of the protein before and after labeling.[10][11][12] The mass shift corresponds to the number of attached labels, providing a distribution of labeled species.[13]

  • HABA Assay: While this is specific for biotinylated proteins, it serves as an analogous colorimetric method where the principle of displacement of a dye from avidin (B1170675) by the label is used for quantification.[14][15][16]

Q3: What is a typical molar excess of this compound to use for labeling?

A common starting point is a 20-fold molar excess of the this compound to the protein.[2] However, the optimal ratio can vary depending on the protein's concentration, the number of accessible primary amines, and the desired DOL.[2][17] For dilute protein solutions, a higher molar excess may be required to achieve the same level of labeling.[2] It is often recommended to perform small-scale pilot experiments to determine the optimal molar ratio for your specific protein and application.[18]

Troubleshooting Guide

Problem 1: Low or No Labeling Efficiency

Possible Causes & Solutions

CauseRecommended Action
Incorrect Buffer pH The optimal pH for NHS ester reactions is between 7.2 and 8.5.[17][19] Below pH 7, the primary amines are protonated and less reactive. Above pH 8.5, the hydrolysis of the NHS ester increases significantly, reducing its availability to react with the protein.[19][20] Verify the pH of your reaction buffer with a calibrated pH meter.
Presence of Primary Amines in the Buffer Buffers containing primary amines, such as Tris or glycine, will compete with the protein for the NHS ester, leading to significantly lower labeling efficiency.[19][21] Use an amine-free buffer like phosphate-buffered saline (PBS) or sodium bicarbonate.[18][22] If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column prior to labeling.[2]
Hydrolysis of this compound NHS esters are moisture-sensitive and can hydrolyze over time, rendering them non-reactive.[2][23] Always equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.[2][24] Dissolve the NHS ester in an anhydrous solvent like DMSO or DMF immediately before use and do not prepare stock solutions for long-term storage.[2][17]
Low Protein Concentration Labeling reactions are less efficient at low protein concentrations (e.g., < 1-2 mg/mL) due to the competing hydrolysis reaction.[19][25] If possible, increase the protein concentration.
Inaccessible Primary Amines on the Protein The primary amines on the protein surface may be sterically hindered, preventing the NHS ester from accessing them.[19] If you have structural information about your protein, you can assess the accessibility of lysine residues.
Suboptimal Reaction Time and Temperature Reactions are typically carried out for 30-60 minutes at room temperature or for 2 hours on ice.[2] If hydrolysis is a concern, performing the reaction at 4°C for a longer duration (e.g., overnight) may improve results.[19]

Problem 2: Protein Precipitation After Labeling

Possible Causes & Solutions

CauseRecommended Action
High Degree of Labeling (DOL) Over-labeling can alter the protein's surface properties, leading to aggregation and precipitation.[7] Reduce the molar excess of the this compound in the reaction to achieve a lower DOL.
Hydrophobic Nature of the Clicked Molecule If a very hydrophobic molecule is "clicked" onto the azide, it can cause the protein conjugate to become insoluble. Consider using a more hydrophilic reporter molecule or a PEG linker with a greater number of PEG units.
Buffer Conditions The final buffer conditions after purification may not be optimal for the labeled protein's stability. Ensure the protein is in a suitable buffer with an appropriate pH and ionic strength.

Quantitative Data Summary

Table 1: Half-life of NHS Esters Under Different Conditions

pHTemperatureHalf-life
7.00°C4-5 hours[23]
8.64°C10 minutes[23]

Note: The rate of hydrolysis increases with increasing pH and temperature.[20][23]

Table 2: Typical Reaction Parameters for IgG Labeling with an Azido-NHS Ester

ParameterTypical Value
Protein Concentration1-10 mg/mL[2]
Molar Excess of Azido-NHS Ester20-fold[2][4]
Reaction Buffer0.1 M Sodium Bicarbonate or PBS, pH 7.2-8.3[17][19][25]
Reaction Time30-60 min at Room Temperature or 2 hours on ice[2]
Quenching Reagent1 M Tris-HCl, pH 8.0[19]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3 or PBS, pH 7.4) at a concentration of 1-10 mg/mL.[2][19]

    • If necessary, perform a buffer exchange using a desalting column or dialysis.[2]

  • Prepare the this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.[2]

    • Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[2][4] Do not store the reconstituted reagent.[2]

  • Perform the Labeling Reaction:

    • Calculate the volume of the 10 mM this compound stock solution needed to achieve the desired molar excess (e.g., 20-fold).[2]

    • Add the calculated volume of the ester solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[2]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[2]

  • Quench the Reaction (Optional but Recommended):

    • Add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM to consume any unreacted NHS ester.[19]

    • Incubate for an additional 15-30 minutes.

  • Purify the Labeled Protein:

    • Remove unreacted this compound and byproducts by running the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.[2][19]

Protocol 2: Determination of Degree of Labeling (DOL) via UV-Vis Spectrophotometry (Post-Click Reaction)

This protocol assumes a fluorescent dye with a known extinction coefficient has been attached to the azide-labeled protein via a click reaction.

  • Purify the Labeled Protein:

    • It is crucial to remove all unreacted fluorescent dye. This can be achieved through extensive dialysis or size-exclusion chromatography.[6][8]

  • Measure Absorbance:

    • Measure the absorbance of the purified, labeled protein solution at 280 nm (A_280) and at the maximum absorbance wavelength (λ_max) of the dye (A_dye).[6]

    • If the absorbance readings are too high, dilute the sample with a known dilution factor.[8]

  • Calculate the Degree of Labeling (DOL):

    • Step A: Calculate the protein concentration.

      • A correction factor (CF) is needed because the dye also absorbs light at 280 nm. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max.[8]

      • Corrected A_280 = A_280 - (A_dye × CF)

      • Protein Concentration (M) = Corrected A_280 / (ε_protein × path length)

        • ε_protein is the molar extinction coefficient of the protein (in M⁻¹cm⁻¹).

    • Step B: Calculate the dye concentration.

      • Dye Concentration (M) = A_dye / (ε_dye × path length)

        • ε_dye is the molar extinction coefficient of the dye (in M⁻¹cm⁻¹).

    • Step C: Calculate the DOL.

      • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization p1 Prepare Protein in Amine-Free Buffer r1 Combine Protein and NHS Ester (e.g., 20x excess) p1->r1 p2 Prepare Fresh This compound Solution in DMSO/DMF p2->r1 r2 Incubate (RT or 4°C) r1->r2 r3 Quench Reaction (e.g., Tris buffer) r2->r3 u1 Remove Excess Reagents (Desalting/Dialysis) r3->u1 c1 Perform Click Reaction with Reporter Molecule u1->c1 c2 Purify Clicked Conjugate c1->c2 c3 Measure Absorbance (280 nm & Dye λmax) c2->c3 c4 Calculate DOL c3->c4

Caption: Experimental workflow for labeling and characterizing this compound conjugates.

troubleshooting_workflow cluster_buffer Buffer Issues cluster_reagent Reagent Issues cluster_conditions Reaction Conditions rect_node rect_node start Low/No Labeling? q_ph Buffer pH in 7.2-8.5 range? start->q_ph q_amine Amine-free buffer used? q_ph->q_amine Yes s_ph Adjust pH q_ph->s_ph No s_amine Buffer Exchange q_amine->s_amine No q_reagent NHS ester fresh & handled properly? q_amine->q_reagent Yes s_reagent Use fresh reagent q_reagent->s_reagent No q_conc Protein conc. > 1-2 mg/mL? q_reagent->q_conc Yes q_excess Sufficient molar excess of NHS ester? q_conc->q_excess Yes s_conc Increase protein conc. q_conc->s_conc No s_excess Increase molar excess q_excess->s_excess No

Caption: Troubleshooting workflow for low labeling efficiency with this compound.

References

Validation & Comparative

A Comparative Guide to Bioconjugation: Alternatives to Azido-PEG10-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent modification of biomolecules is a cornerstone of innovation. Reagents like Azido-PEG10-NHS ester are bifunctional linkers that combine amine-reactive chemistry (NHS ester), a hydrophilic spacer (PEG10), and a bioorthogonal handle (azide) for "click" chemistry. While effective, the specific functionalities of this reagent may not be optimal for every application. Factors such as the target functional group on the biomolecule, the need to avoid cytotoxic catalysts, reaction kinetics, and desired site-specificity often necessitate alternative strategies.

This guide provides an objective comparison of key alternatives to the this compound system, focusing on different reactive chemistries, bioorthogonal ligations, and enzymatic or tag-based methods. We present quantitative data for performance comparison, detailed experimental protocols for key techniques, and diagrams to illustrate workflows and reaction pathways.

Alternatives Based on Reactive Chemistry

The N-hydroxysuccinimide (NHS) ester is highly effective for targeting primary amines found in lysine (B10760008) residues and at the N-terminus of proteins.[1][2] However, alternatives exist that target other amino acids or offer improved stability.

  • Thiol-Reactive Maleimides: Maleimides are highly selective for sulfhydryl (thiol) groups found in cysteine residues.[1] This provides an advantage in site-specific modification, as cysteines are often less abundant on a protein surface than lysines. The reaction between a maleimide (B117702) and a thiol forms a stable thioether bond.[1]

  • Stable Amine-Reactive Esters: While NHS esters are common, they are susceptible to hydrolysis in aqueous solutions.[2][3] Tetrafluorophenyl (TFP) and pentafluorophenyl (PFP) esters are alternatives that exhibit greater stability against hydrolysis, providing a wider window for conjugation reactions.[3][4]

Alternatives Based on Bioorthogonal Ligation

The azide (B81097) group on this compound is designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click" reaction.[5][6] However, the requirement of a copper(I) catalyst, which can be cytotoxic, has driven the development of copper-free alternatives.[7][8]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction eliminates the need for a copper catalyst by using a strained cyclooctyne (B158145) that reacts spontaneously with an azide.[7][] This approach is truly bioorthogonal and widely used for live-cell imaging and in vivo applications.[10][11] Common cyclooctynes include dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN), which differ in their kinetics, stability, and hydrophobicity.[10][12] Generally, DBCO exhibits faster reaction kinetics than BCN due to its greater ring strain.[10][12]

  • Tetrazine Ligation: This bioorthogonal reaction occurs between a tetrazine and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO).[13] It is known for its exceptionally fast reaction rates, which are several orders of magnitude faster than SPAAC reactions, enabling modifications at very low concentrations.[13][14] The reaction proceeds via an inverse-electron-demand Diels-Alder cycloaddition.[13][15]

Enzymatic and Tag-Based Alternatives

These methods offer unparalleled specificity by relying on enzyme-substrate or protein-ligand recognition, allowing for precise, single-site modifications.

  • Sortase-Mediated Ligation (SML): This technique uses the bacterial transpeptidase Sortase A (SrtA).[16][17] SrtA recognizes a specific peptide motif (e.g., LPXTG), cleaves it, and ligates the C-terminus of the protein to another molecule displaying an N-terminal oligo-glycine motif.[16][17] This method is robust and highly specific.[16] The inherent reversibility of the reaction can be a limitation, but strategies like metal-assisted SML (MA-SML) have been developed to drive the reaction toward the desired product.[18][19]

  • HaloTag System: The HaloTag is a modified haloalkane dehalogenase protein that forms a highly specific and irreversible covalent bond with a synthetic ligand containing a chloroalkane linker.[20][21] By genetically fusing the HaloTag to a protein of interest, that protein can be specifically labeled with any molecule appended to the chloroalkane ligand.[22] The reaction is rapid, bioorthogonal, and proceeds under physiological conditions.[21]

Data Presentation: Quantitative Performance Comparison

The selection of a bioconjugation strategy often depends on quantitative parameters such as reaction rate and specificity. The tables below summarize key performance metrics for the discussed alternatives.

Table 1: Comparison of Chemical Ligation Chemistries

Feature NHS Ester Maleimide
Target Residue Primary Amines (Lysine, N-terminus)[2] Thiols (Cysteine)[1]
Optimal pH 7.5 - 8.5[1] 6.5 - 7.5[1]
Resulting Bond Amide[2] Thioether[1]
Bond Stability High High (more resistant to hydrolysis than amide)[1]

| Key Advantage | Targets abundant surface residues | High specificity for less common residues |

Table 2: Comparison of Bioorthogonal "Click-Type" Chemistries

Feature CuAAC (Azide + terminal Alkyne) SPAAC (Azide + Cyclooctyne) Tetrazine Ligation (Tetrazine + TCO)
Catalyst Required Copper(I)[5] None[7] None[13]
Second-Order Rate Constant (M⁻¹s⁻¹) 10² - 10³ DBCO: ~1[12] BCN: ~0.1 - 0.3[10][11] Up to 2000[13][14]
Bioorthogonality Good (but catalyst can be toxic)[8] Excellent[] Excellent[15]

| Key Advantage | High efficiency and reliability | No cytotoxic catalyst, suitable for in vivo use | Extremely rapid kinetics |

Table 3: Comparison of Enzymatic and Tag-Based Systems

Feature Sortase-Mediated Ligation HaloTag System
Mechanism Enzymatic Ligation[16] Protein Tag Covalent Labeling[20]
Recognition Motif LPXTG on target protein; (Gly)n on payload[17] Genetically encoded HaloTag protein[21]
Reactive Partner Sortase A enzyme[17] Chloroalkane linker on payload[22]
Specificity Extremely High (Site-specific)[16] Extremely High (Tag-specific)[20]

| Key Advantage | Site-specific modification of native-like proteins | Orthogonal labeling, versatile ligands |

Experimental Protocols

Below are generalized protocols for the key bioconjugation methods discussed. Researchers should optimize concentrations, reaction times, and purification methods for their specific biomolecules and reagents.

Protocol 1: General NHS Ester Conjugation
  • Buffer Exchange: Prepare the protein (1-10 mg/mL) in an amine-free buffer, such as PBS (phosphate-buffered saline) at pH 7.2-8.0.[23] Avoid buffers containing primary amines like Tris.[2]

  • Reagent Preparation: Immediately before use, dissolve the NHS ester reagent in an anhydrous organic solvent like DMSO or DMF to a concentration of 10 mM.[23]

  • Conjugation: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution.[23]

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding an amine-containing buffer (e.g., Tris) to a final concentration of 20-50 mM to quench unreacted NHS ester.

  • Purification: Remove excess reagent and byproducts by dialysis, size-exclusion chromatography (SEC), or spin filtration.

Protocol 2: General Maleimide Conjugation
  • Reduction (Optional): If the protein's cysteine residues are oxidized, incubate with a 10-fold molar excess of a reducing agent like DTT or TCEP. Remove the reducing agent immediately prior to conjugation.

  • Buffer Exchange: Prepare the protein in a dégazzed, amine-free buffer at pH 6.5-7.5, such as phosphate (B84403) buffer containing EDTA.

  • Reagent Preparation: Dissolve the maleimide reagent in DMSO or DMF.

  • Conjugation: Add a 10- to 20-fold molar excess of the maleimide reagent to the protein solution.

  • Incubation: Incubate for 1-2 hours at room temperature or 4 hours at 4°C.

  • Quenching: Quench unreacted maleimides by adding a free thiol compound like β-mercaptoethanol or cysteine.

  • Purification: Purify the conjugate using SEC, dialysis, or another appropriate chromatographic method.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
  • Biomolecule Preparation: Prepare the azide- or cyclooctyne-modified biomolecule in a buffer of choice (e.g., PBS, pH 7.4). Azide-containing buffers must be avoided.[11]

  • Reagent Preparation: Dissolve the complementary click-chemistry partner (e.g., DBCO-fluorophore) in a compatible solvent like DMSO.

  • Conjugation: Add the dissolved reagent to the biomolecule solution. A 2- to 10-fold molar excess is typically sufficient.

  • Incubation: Reaction times can vary from 1 to 12 hours at room temperature or 37°C, depending on the specific cyclooctyne and reactant concentrations.

  • Purification: Remove the excess reagent by SEC or dialysis. No quenching step is required due to the high specificity of the reaction.

Protocol 4: Sortase-Mediated Ligation (SML)
  • Substrate Preparation: Prepare the protein containing the C-terminal LPXTG motif (typically 50 µM) and the payload containing the N-terminal oligo-glycine (50-250 µM) in a reaction buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).[18]

  • Enzyme Addition: Add purified Sortase A enzyme to a final concentration of 5-10 µM.[18]

  • Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 25-37°C) for 1-4 hours. Monitor progress via SDS-PAGE or mass spectrometry.

  • Purification: Purify the final conjugate. This often involves an affinity chromatography step to remove the sortase enzyme (e.g., via a His-tag on the enzyme) followed by SEC to remove unreacted substrates.

Protocol 5: HaloTag Labeling
  • Protein Preparation: Prepare the purified HaloTag fusion protein in a suitable buffer like PBS at a concentration of ~1 µM.[22]

  • Ligand Preparation: Dissolve the chloroalkane-linked ligand in an organic solvent and then dilute it into the reaction buffer.

  • Labeling Reaction: Add the ligand to the HaloTag fusion protein at a final concentration of ~5 µM.[22]

  • Incubation: Incubate the reaction for 60 minutes at 37°C.[22]

  • Purification: Remove the excess, unreacted ligand via spin filtration or SEC.

Mandatory Visualizations

The following diagrams illustrate the decision-making process and mechanisms involved in choosing a bioconjugation strategy.

Bioconjugation_Workflow cluster_start Starting Point cluster_decision Targeting Strategy cluster_options Conjugation Chemistry cluster_methods Specific Method start Biomolecule of Interest decision Available Functional Group? start->decision amines Primary Amines (Lysine) decision->amines Native thiols Thiols (Cysteine) decision->thiols Native unnatural Engineered Motif (Tag, UAA, etc.) decision->unnatural Engineered nhs NHS/TFP Ester Ligation amines->nhs maleimide Maleimide Chemistry thiols->maleimide spaac SPAAC / Tetrazine unnatural->spaac sml Sortase Ligation unnatural->sml halotag HaloTag System unnatural->halotag

Caption: A workflow for selecting a bioconjugation strategy.

Reaction_Mechanisms cluster_amine Amine-Reactive cluster_thiol Thiol-Reactive cluster_spaac SPAAC cluster_tetrazine Tetrazine Ligation p_amine Protein-NH₂ amide Protein-NH-CO-R (Amide Bond) p_amine:e->amide:w + nhs R-NHS Ester nhs:s->amide:n pH 7.5-8.5 p_thiol Protein-SH thioether Protein-S-R (Thioether Bond) p_thiol:e->thioether:w + mal R-Maleimide mal:s->thioether:n pH 6.5-7.5 p_azide Protein-N₃ triazole Protein-Triazole-R (Triazole Linkage) p_azide:e->triazole:w + dbco R-DBCO dbco:s->triazole:n Copper-Free p_tco Protein-TCO dihydropyridazine Protein-Dihydropyridazine-R p_tco:e->dihydropyridazine:w + tetrazine R-Tetrazine tetrazine:s->dihydropyridazine:n Extremely Fast

Caption: Comparison of common chemical bioconjugation reactions.

References

A Comparative Guide to Azido-PEG10-NHS Ester and Other PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a polyethylene (B3416737) glycol (PEG) linker is a critical step in the development of bioconjugates, influencing stability, solubility, pharmacokinetics, and overall efficacy. This guide provides an objective comparison of Azido-PEG10-NHS ester with other commonly used PEG linkers, supported by experimental data and detailed protocols to inform the rational design of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.

Introduction to this compound

This compound is a heterobifunctional, monodisperse PEG linker that incorporates three key chemical entities:

  • An N-hydroxysuccinimide (NHS) ester , which provides reactivity towards primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus of proteins) to form stable amide bonds.

  • A ten-unit polyethylene glycol (PEG10) chain , a hydrophilic spacer that enhances the water solubility of the conjugate, reduces aggregation, and provides a flexible bridge between the conjugated molecules.

  • An azide (N3) group , which serves as a bioorthogonal handle for "click chemistry," allowing for a highly specific and efficient secondary conjugation to a molecule containing a terminal alkyne or a strained cyclooctyne (B158145) (e.g., DBCO, BCN).

This unique combination of functionalities makes this compound a versatile tool for two-step bioconjugation strategies, enabling precise control over the assembly of complex biomolecules.

Comparison of Key PEG Linker Properties

The choice of a PEG linker is dictated by the specific requirements of the application, including the desired conjugation chemistry, the properties of the biomolecule and payload, and the intended biological environment. The following table summarizes the key characteristics of this compound and common alternatives.

PropertyThis compoundMaleimide-PEGn-NHS EsterAlkyne-PEGn-NHS EsterDBCO-PEGn-NHS Ester
Primary Reactive Group NHS EsterNHS EsterNHS EsterNHS Ester
Secondary Reactive Group AzideMaleimide (B117702)Terminal AlkyneDibenzocyclooctyne (DBCO)
Target for Primary Rxn Primary Amines (-NH2)Primary Amines (-NH2)Primary Amines (-NH2)Primary Amines (-NH2)
Target for Secondary Rxn Alkynes, CyclooctynesThiols (-SH)AzidesAzides
Secondary Rxn Type Click Chemistry (CuAAC or SPAAC)Thiol-Maleimide Michael AdditionClick Chemistry (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Biocompatibility of 2nd Rxn SPAAC is highly biocompatible; CuAAC requires potentially cytotoxic copper catalyst.Generally biocompatible, but maleimide can react with free thiols in vivo.Requires potentially cytotoxic copper catalyst.Highly biocompatible (copper-free).
Linkage Stability Amide bond is highly stable. Triazole from click chemistry is very stable.Amide bond is highly stable. Thioether bond is generally stable but can undergo retro-Michael addition.Amide bond is highly stable. Triazole from click chemistry is very stable.Amide bond is highly stable. Triazole from SPAAC is very stable.
Key Advantage Versatile for two-step conjugations with high specificity.Enables site-specific conjugation to cysteine residues.Allows for copper-catalyzed click chemistry.Enables highly efficient and biocompatible copper-free click chemistry.

Performance Comparison of Different PEG Linker Strategies

The selection of a linker can significantly impact the performance of a bioconjugate. The following tables provide a summary of quantitative data from various studies comparing key performance metrics.

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics
LinkerHalf-life Extension (fold change vs. no PEG)Reference
SMCC (non-PEG)1[1]
PEG42.5[1]
PEG10Not directly reported, but expected to be between PEG4 and PEG4k
4 kDa PEG2.5[1]
10 kDa PEG11.2[1]

Data synthesized from a study on affibody-drug conjugates. Longer PEG chains generally lead to a significant increase in the conjugate's half-life.[1]

Table 2: Effect of Linker Type on in vitro Cytotoxicity of an ADC
LinkerIC50 (nM)Fold Change in Cytotoxicity vs. no PEGReference
SMCC (non-PEG)2.48 - 4.941[1]
4 kDa PEG26.2 - 31.9~6.5-fold decrease[1]
10 kDa PEG83.5 - 111.3~22.5-fold decrease[1]

Data from the same affibody-drug conjugate study. While longer PEG chains improve pharmacokinetics, they can also lead to a reduction in in vitro potency, likely due to steric hindrance.[1]

Table 3: Comparison of Reaction Efficiencies for Secondary Conjugation
Reaction TypeTypical Reaction TimeEfficiencyConditions
CuAAC (Copper-Catalyzed) 1-4 hours>95%Requires Copper (I) catalyst and a reducing agent (e.g., sodium ascorbate).[2]
SPAAC (Strain-Promoted) 1-4 hours>90%Copper-free, proceeds under physiological conditions.[3]
Thiol-Maleimide 1-2 hours>90%pH 6.5-7.5.[4]

Experimental Protocols

Protocol 1: Two-Step Protein Labeling using this compound and Click Chemistry

This protocol outlines the initial labeling of a protein with this compound, followed by a secondary conjugation to an alkyne-containing molecule via copper-catalyzed click chemistry (CuAAC).

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Alkyne-functionalized payload

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium Ascorbate (B8700270)

  • Desalting column

Step 1: Azide Labeling of the Protein

  • Protein Preparation: Dissolve the protein in PBS, pH 7.4, at a concentration of 1-10 mg/mL.[5]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[6]

  • Labeling Reaction: Add a 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO should not exceed 10%.[5]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[5]

  • Purification: Remove excess, unreacted this compound using a desalting column.[6]

Step 2: Click Chemistry Conjugation (CuAAC)

  • Catalyst Premix: Prepare a premix of CuSO4 and a copper-chelating ligand (e.g., THPTA) in a 1:5 molar ratio.[3]

  • Payload Addition: To the azide-functionalized protein, add a 2- to 5-fold molar excess of the alkyne-functionalized payload (dissolved in DMSO).[3]

  • Catalyst Addition: Add the CuSO4/ligand premix to a final copper concentration of 50-100 µM.[3]

  • Initiation: Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.[3]

  • Incubation: Incubate at room temperature for 1-2 hours, protected from light.[3]

  • Purification: Purify the final protein-payload conjugate using size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Characterization of PEGylated Proteins

A. SDS-PAGE Analysis:

  • Run samples of the unlabeled protein, azide-labeled protein, and the final conjugate on an SDS-PAGE gel.

  • A successful PEGylation will result in a noticeable upward shift in the molecular weight of the protein bands.

B. Mass Spectrometry (LC-MS):

  • Analyze the purified conjugate by liquid chromatography-mass spectrometry (LC-MS) to confirm the mass of the conjugate and determine the degree of labeling (DOL).[7][8]

Visualizing Workflows and Pathways

experimental_workflow cluster_step1 Step 1: Azide Labeling cluster_step2 Step 2: Click Chemistry (CuAAC) cluster_characterization Characterization Protein Protein in Amine-Free Buffer Incubate1 Incubate (RT, 30-60 min) Protein->Incubate1 AzidoPEG_NHS This compound (in DMSO) AzidoPEG_NHS->Incubate1 Purify1 Purification (Desalting Column) Incubate1->Purify1 Azide_Protein Azide-Labeled Protein Purify1->Azide_Protein Incubate2 Incubate (RT, 1-2 hours) Azide_Protein->Incubate2 Alkyne_Payload Alkyne-Payload (in DMSO) Alkyne_Payload->Incubate2 Catalyst CuSO4/Ligand & Sodium Ascorbate Catalyst->Incubate2 Purify2 Purification (SEC/Dialysis) Incubate2->Purify2 Final_Conjugate Final Bioconjugate Purify2->Final_Conjugate SDS_PAGE SDS-PAGE Final_Conjugate->SDS_PAGE LC_MS LC-MS Final_Conjugate->LC_MS

Caption: Workflow for two-step protein conjugation using this compound.

signaling_pathway ADC Antibody-Drug Conjugate (ADC) Tumor_Cell Tumor Cell (Antigen-Positive) ADC->Tumor_Cell Binding Internalization Internalization Tumor_Cell->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Cell_Death Cell Death Payload_Release->Cell_Death

References

A Head-to-Head Battle for Bioconjugation: Azido-PEG10-NHS Ester vs. DBCO-PEG-NHS Ester in Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice of reagents is paramount to experimental success. In the realm of copper-free click chemistry, two prominent players have emerged for the functionalization of biomolecules: Azido-PEG10-NHS ester and DBCO-PEG-NHS ester. This guide provides an objective, data-driven comparison of these two reagents to inform the selection of the optimal tool for your specific application, from targeted drug delivery to advanced cellular imaging.

At the heart of modern bioconjugation lies the need for highly efficient, specific, and biocompatible reactions. Copper-free click chemistry, particularly the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has risen to this challenge by eliminating the cytotoxic copper catalyst required in traditional click chemistry.[1] This has paved the way for its widespread adoption in live-cell imaging, proteomics, and the development of sophisticated therapeutics like antibody-drug conjugates (ADCs).[2][3]

This guide will dissect the key performance characteristics of this compound and DBCO-PEG-NHS ester, focusing on their reaction kinetics, stability, and overall utility in a typical bioconjugation workflow.

Chemical Structures and Reaction Mechanism

Both this compound and DBCO-PEG-NHS ester are heterobifunctional linkers, featuring an N-hydroxysuccinimide (NHS) ester for coupling to primary amines (e.g., lysine (B10760008) residues on proteins) and a bioorthogonal reactive group.[4] The key difference lies in their click chemistry partners.

  • This compound incorporates an azide (B81097) (-N₃) group. The azide is a compact and highly stable functional group that does not typically react with biological molecules, making it an excellent bioorthogonal handle.[5][6]

  • DBCO-PEG-NHS ester contains a dibenzocyclooctyne (DBCO) group, a strained alkyne. The inherent ring strain in DBCO allows it to react rapidly and specifically with azides without the need for a catalyst.[7][8]

The reaction between an azide and DBCO proceeds via a [3+2] cycloaddition to form a stable triazole linkage.[8]

cluster_0 This compound cluster_1 DBCO-PEG-NHS ester Azide Azide (-N₃) PEG10 PEG10 Spacer Azide->PEG10 NHS_ester_A NHS Ester PEG10->NHS_ester_A DBCO DBCO (Strained Alkyne) PEG_spacer PEG Spacer DBCO->PEG_spacer NHS_ester_D NHS Ester PEG_spacer->NHS_ester_D

Figure 1. Structural components of this compound and DBCO-PEG-NHS ester.

Performance Comparison: A Quantitative Look

The selection between these two reagents often hinges on reaction speed, stability, and the specific requirements of the experimental design.

ParameterThis compoundDBCO-PEG-NHS esterKey Considerations
Reaction Kinetics (with DBCO) N/A (It is the azide source)Very Fast DBCO is one of the fastest commercially available cyclooctynes for SPAAC.[7][9][10]
Second-Order Rate Constant (k₂) with Benzyl Azide N/A~0.6 - 1.0 M⁻¹s⁻¹[9][11]The rate can be influenced by the specific azide, solvent, and temperature.[2][9]
Stability of Reactive Group High Moderate Azides are generally very stable under physiological conditions.[5] The DBCO group can show some degradation over extended periods, particularly in the presence of certain cellular components.[12][13] A DBCO-modified antibody showed a 3-5% loss of reactivity over 4 weeks at 4°C.[8]
Hydrolysis of NHS Ester (Half-life at pH 8.5, RT) ~10-125 minutes[14]~10-125 minutes[14]The NHS ester is susceptible to hydrolysis, which increases with pH.[4][15] Freshly prepared solutions are recommended.[16][17]
Hydrophobicity Lower Higher The azide group is small and relatively polar. The dibenzofused rings of DBCO contribute to its hydrophobicity, which can sometimes lead to aggregation.[12][18] The PEG spacer helps to mitigate this.
Size Smaller Larger The compact nature of the azide group is advantageous in applications where steric hindrance is a concern.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with an NHS Ester

This protocol describes the initial step of conjugating either this compound or DBCO-PEG-NHS ester to a protein.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.5)

  • This compound or DBCO-PEG-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5).[15]

  • Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the this compound or DBCO-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[16]

  • Perform the Conjugation: Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution. The optimal ratio should be determined empirically.[16][17]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[19]

  • Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes to stop the reaction.[16]

  • Purify the Conjugate: Remove unreacted NHS ester and by-products using a desalting column.[16]

Protocol 2: Copper-Free Click Chemistry (SPAAC) Reaction

This protocol outlines the conjugation of a DBCO-modified protein with an azide-modified molecule.

Materials:

  • DBCO-functionalized protein (from Protocol 1)

  • Azide-containing molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: Mix the purified DBCO-labeled protein with the azide-containing molecule in the reaction buffer. A 1.5- to 5-fold molar excess of the azide-containing molecule is often used.

  • Incubation: Allow the reaction to proceed for 2-12 hours at room temperature or 4°C.[8] The reaction progress can be monitored by observing the decrease in DBCO absorbance at approximately 309 nm.[11]

  • Purification: Purify the final conjugate using a suitable method such as size-exclusion chromatography or affinity chromatography to remove unreacted starting materials.

Protocol 3: Determination of Degree of Labeling (DOL)

The DOL, or the average number of linker molecules conjugated per protein, can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the wavelength corresponding to the attached molecule (if it has a chromophore). For DBCO, the absorbance at ~309 nm can be used.[8]

  • Calculate the protein concentration using its extinction coefficient at 280 nm, correcting for the absorbance of the linker at this wavelength if necessary.

  • Calculate the concentration of the conjugated linker using its molar extinction coefficient.

  • The DOL is the molar ratio of the conjugated linker to the protein.[16][19]

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical considerations when choosing between the two reagents.

cluster_workflow Experimental Workflow start Start: Protein of Interest step1 Step 1: NHS Ester Conjugation (Azido-PEG10-NHS or DBCO-PEG-NHS) start->step1 step2 Step 2: Purification (Desalting Column) step1->step2 step3 Step 3: Copper-Free Click Reaction (SPAAC) (with Azide or DBCO partner) step2->step3 step4 Step 4: Final Purification (e.g., SEC) step3->step4 end End: Final Bioconjugate step4->end

Figure 2. A typical experimental workflow for bioconjugation using copper-free click chemistry.

cluster_decision Decision Logic cluster_azido Choose this compound if: cluster_dbco Choose DBCO-PEG-NHS Ester if: start Application Requirement azido1 Need for smaller, less hydrophobic modification start->azido1 azido2 Concerned about steric hindrance start->azido2 azido3 Long-term stability of the functionalized intermediate is critical start->azido3 dbco1 Rapid reaction kinetics are essential start->dbco1 dbco2 Working with low concentrations of reactants start->dbco2 dbco3 A one-step modification of the biomolecule for subsequent reaction is preferred start->dbco3

Figure 3. Logical considerations for selecting between this compound and DBCO-PEG-NHS ester.

Conclusion: Making the Right Choice

The decision between this compound and DBCO-PEG-NHS ester is application-dependent.

Choose this compound when:

  • You are working with a system where minimal steric hindrance and lower hydrophobicity of the modification are critical.

  • The azide-functionalized biomolecule needs to be stored for extended periods before the click reaction.

  • You are performing a two-step labeling procedure where the azide is introduced first, followed by the addition of a DBCO-containing molecule.

Choose DBCO-PEG-NHS ester when:

  • Rapid reaction kinetics are paramount for your application, especially when dealing with low concentrations of your azide-partner.

  • A one-pot or one-step labeling and conjugation strategy is desired.

  • You are developing an in vivo application where fast ligation is necessary to achieve the desired therapeutic or diagnostic effect.

By carefully considering the quantitative data, experimental protocols, and the specific demands of your research, you can confidently select the optimal reagent to drive your scientific discoveries forward.

References

A Comparative Guide to Mass Spectrometry Analysis of Proteins Labeled with Azido-PEG10-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative proteomics, the choice of labeling reagent is a critical determinant of experimental success. This guide provides an objective comparison of Azido-PEG10-NHS ester with alternative protein labeling strategies for mass spectrometry-based analysis. We will delve into the performance of these methods, supported by experimental data, and provide detailed protocols to enable informed decisions for your research.

Introduction to this compound Labeling

This compound is a chemical labeling reagent used in a two-step strategy for protein modification. The N-hydroxysuccinimide (NHS) ester reacts with primary amines on proteins, such as the side chain of lysine (B10760008) residues and the N-terminus, to form a stable amide bond. This introduces a polyethylene (B3416737) glycol (PEG) linker with a terminal azide (B81097) group. The azide group is a bioorthogonal handle, meaning it is chemically inert within biological systems but can be specifically reacted with an alkyne-containing molecule in a "click chemistry" reaction. This two-step approach allows for the attachment of various functionalities, such as reporter tags for quantification or affinity tags for enrichment.

Comparison of Labeling Strategies

The performance of this compound is best understood in the context of other widely used quantitative proteomics techniques. Here, we compare it with two common alternatives: isobaric labeling (e.g., iTRAQ) and isotopic labeling (e.g., ICPL).

FeatureThis compound WorkflowIsobaric Labeling (e.g., iTRAQ)Isotopic Labeling (e.g., ICPL)
Principle Two-step labeling: NHS ester reaction followed by click chemistry. Quantification is typically achieved by introducing an isotopic label via the click reaction or by label-free quantification of the modified proteins.Peptides from different samples are labeled with tags of the same total mass. Upon fragmentation in the mass spectrometer, reporter ions with different masses are generated, and their intensities are used for relative quantification.[1][2]Peptides are labeled with "light" or "heavy" isotope-containing reagents. The mass difference between the labeled peptides is used for relative quantification at the MS1 level.
Labeling Efficiency Dependent on the number of accessible primary amines. The efficiency of the NHS ester reaction can be high, but the subsequent click chemistry step also needs to be efficient for complete labeling.High labeling efficiency, with iTRAQ reported to label 99.8% of identified unique peptides in one study.[1][2]Labeling efficiency can be slightly lower than iTRAQ, with one study reporting 94.1% of identified unique peptides labeled by ICPL.[1][2]
Number of Identified Proteins The number of identified proteins can be influenced by the efficiency of both the labeling and the click chemistry reaction, as well as the subsequent enrichment if performed.In a comparative study, iTRAQ allowed for the quantification of 321 proteins.[1][2]The same comparative study quantified 309 proteins using ICPL.[1][2]
Quantitative Accuracy Quantitative accuracy can be high, especially when combined with stable isotope-based click chemistry reagents. However, it can be influenced by the efficiency and potential biases of the click reaction.iTRAQ quantification can be influenced by the specific tag used and may exhibit ratio compression, where the observed fold changes are lower than the true values.[1][3]Generally provides good quantitative accuracy at the MS1 level.
Multiplexing Capacity Dependent on the availability of isotopically distinct click chemistry reagents.iTRAQ allows for multiplexing of up to 8 samples simultaneously.ICPL is typically limited to comparing two samples (light vs. heavy).
Advantages - Versatility: The azide handle allows for the attachment of various functional groups. - Bioorthogonality: The click chemistry reaction is highly specific and occurs under mild conditions.[4] - Potential for enrichment: The azide tag can be used to enrich labeled proteins or peptides.- High multiplexing capacity: Enables the simultaneous comparison of multiple samples, reducing experimental variability.[5] - High labeling efficiency. [1][2]- Good quantitative accuracy at the MS1 level.
Disadvantages - Two-step process: Requires two separate reactions, which can increase sample handling and potential for sample loss. - Potential for incomplete reactions: Both the NHS ester and click chemistry reactions need to be optimized for high efficiency.- Ratio compression: Can underestimate the magnitude of protein abundance changes.[3] - Cost: Isobaric tags can be expensive.- Lower multiplexing capacity. - Lower labeling efficiency compared to iTRAQ. [1][2]

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol describes the general procedure for labeling proteins with this compound.

Materials:

  • Protein sample in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for buffer exchange

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Labeling Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted labeling reagent and byproducts using a desalting column or dialysis.

Protocol 2: Click Chemistry for Tagging Azide-Labeled Proteins

This protocol outlines the subsequent click chemistry reaction to attach a reporter tag (e.g., an alkyne-biotin) to the azide-functionalized protein for mass spectrometry analysis.

Materials:

  • Azide-labeled protein

  • Alkyne-containing reporter tag (e.g., Alkyne-PEG4-Biotin)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., TBTA)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein with a molar excess of the alkyne-containing reporter tag.

  • Catalyst Preparation: Prepare fresh stock solutions of CuSO4, sodium ascorbate (B8700270), and TBTA.

  • Reaction Initiation: Add the catalyst components to the protein-alkyne mixture in the following order: CuSO4, TBTA, and finally sodium ascorbate to initiate the reaction.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature.

  • Purification: Purify the labeled protein to remove excess reagents using a desalting column or dialysis.

Protocol 3: Sample Preparation for Mass Spectrometry

This is a general workflow for preparing labeled proteins for bottom-up proteomic analysis.

Procedure:

  • Protein Denaturation, Reduction, and Alkylation: Denature the labeled protein sample, reduce the disulfide bonds with a reducing agent like DTT, and alkylate the resulting free thiols with an alkylating agent like iodoacetamide.

  • Proteolytic Digestion: Digest the proteins into peptides using a protease such as trypsin.

  • Peptide Desalting: Clean up the peptide sample using a C18 desalting column to remove salts and other contaminants.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps.

experimental_workflow cluster_labeling Protein Labeling cluster_click_chemistry Click Chemistry cluster_ms_prep MS Sample Preparation cluster_ms_analysis Mass Spectrometry Protein Protein Sample Labeled_Protein Azide-Labeled Protein Protein->Labeled_Protein NHS Ester Reaction NHS_Ester This compound NHS_Ester->Labeled_Protein Tagged_Protein Tagged Protein Labeled_Protein->Tagged_Protein CuAAC Reaction Alkyne_Tag Alkyne-Reporter Tag Alkyne_Tag->Tagged_Protein Digestion Proteolytic Digestion Tagged_Protein->Digestion Peptides Peptide Mixture Digestion->Peptides LC_MSMS LC-MS/MS Analysis Peptides->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis

Caption: Experimental workflow for mass spectrometry analysis of proteins labeled with this compound.

Conclusion

The analysis of proteins labeled with this compound offers a versatile and powerful approach for quantitative proteomics. The key advantage of this method lies in the bioorthogonal nature of the azide handle, which allows for a wide range of downstream applications through click chemistry. While it involves a two-step labeling process that requires careful optimization, the potential for specific enrichment and the introduction of various reporter tags makes it a valuable tool for in-depth proteomic investigations.

When compared to established methods like iTRAQ and ICPL, the this compound workflow provides a balance of flexibility and performance. The choice of the optimal labeling strategy will ultimately depend on the specific experimental goals, including the desired level of multiplexing, the need for protein enrichment, and the required quantitative accuracy. For researchers requiring the flexibility to attach different functionalities post-labeling, the this compound approach presents a compelling option.

References

A Researcher's Guide to HPLC Purification of Azido-PEG10-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with PEGylated biomolecules, achieving high purity of reactive intermediates like Azido-PEG10-NHS ester is a critical step. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purification of this compound, offering experimental protocols and data to aid in method selection and optimization.

The primary challenge in the purification of N-hydroxysuccinimide (NHS) ester conjugates is their susceptibility to hydrolysis, particularly in aqueous environments at neutral to alkaline pH. Therefore, HPLC methods must be carefully designed to minimize degradation while achieving efficient separation from starting materials and byproducts. Reverse-phase HPLC (RP-HPLC) is the most common and effective technique for this purpose.[1]

Comparison of HPLC Columns: C18 vs. C4

The choice of stationary phase is crucial for successful separation. For relatively small and polar molecules like this compound, the selection of the appropriate reverse-phase column is a key parameter. The two most common choices are C18 and C4 columns, which differ in the length of the alkyl chains bonded to the silica (B1680970) support, and thus their hydrophobicity.

FeatureC18 ColumnC4 ColumnRationale for this compound
Stationary Phase Octadecylsilane (18 carbon chain)Butylsilane (4 carbon chain)The longer alkyl chains of C18 provide greater hydrophobicity.
Hydrophobicity More hydrophobicLess hydrophobicC18 offers stronger retention for polar to moderately non-polar compounds.[2][3]
Retention Stronger retention of non-polar and moderately polar compoundsWeaker retention, suitable for very hydrophobic moleculesFor a small molecule like this compound, the stronger retention of a C18 column is generally preferred for better separation from more polar impurities.[1][2]
Typical Analytes Small molecules, peptides, fatty acidsLarge proteins, very hydrophobic peptidesWhile C4 is excellent for large biomolecules to prevent excessive retention, C18 is more suitable for smaller PEG conjugates.[4][5]
Potential Issues Strong retention may require higher organic solvent concentrations for elution.May provide insufficient retention for small, polar molecules.The moderate hydrophobicity of the PEG chain and the azide (B81097) and NHS ester groups make C18 a good starting point.

Recommendation: For the purification of this compound, a C18 column is the recommended starting point due to its higher retentivity for this class of molecule, which is likely to provide better resolution from reaction-related impurities.

Experimental Protocols

Below are two representative HPLC protocols for the purification of this compound using a C18 column. Method 1 is a standard protocol with trifluoroacetic acid (TFA) as an ion-pairing agent, while Method 2 utilizes formic acid, which is more MS-friendly.

Method 1: Trifluoroacetic Acid (TFA) Based Mobile Phase

This method is a robust starting point for the purification of this compound. The use of TFA can improve peak shape for some compounds.

ParameterCondition
Column C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 20-80% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 214 nm and 260 nm, or ELSD/CAD
Injection Volume 20 µL
Sample Preparation Dissolve crude product in a minimal amount of Mobile Phase A or DMSO.

Method 2: Formic Acid Based Mobile Phase (MS-Compatible)

This method is preferable when online mass spectrometry (LC-MS) is used for fraction analysis, as formic acid is more volatile than TFA.

ParameterCondition
Column C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20-80% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 214 nm and 260 nm, or ELSD/CAD/MS
Injection Volume 20 µL
Sample Preparation Dissolve crude product in a minimal amount of Mobile Phase A or DMSO.

Key Considerations for Method Optimization

  • NHS Ester Stability: The acidic mobile phase (pH ~2-3) is crucial to minimize the hydrolysis of the NHS ester during the purification process.[6] NHS esters are highly susceptible to hydrolysis at neutral or basic pH.[7]

  • Detection: Since the PEG backbone does not have a strong UV chromophore, detection can be challenging. The NHS ester provides some absorbance around 260 nm, and the amide bonds in any coupled product will absorb around 214 nm. For more universal and sensitive detection, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is highly recommended.[1][8]

  • Peak Broadening: PEGylated molecules can sometimes exhibit broad peaks. Increasing the column temperature (e.g., to 40-50 °C) can often improve peak shape by reducing viscosity and improving mass transfer kinetics.[1]

  • Gradient Slope: A shallower gradient may be necessary to improve the resolution between the desired product and closely eluting impurities.

Experimental Workflow

The overall workflow for the purification of this compound involves several key stages, from the initial reaction to the final purified product.

G cluster_0 Synthesis cluster_1 Purification cluster_2 Analysis & Post-Purification Reaction Azido-PEG10-Acid + NHS/EDC Crude_Product Crude this compound Reaction->Crude_Product Work-up HPLC_System RP-HPLC System (C18 Column) Crude_Product->HPLC_System Injection Fraction_Collection Collect Fractions HPLC_System->Fraction_Collection Elution Purity_Analysis Purity Analysis (Analytical HPLC, LC-MS) Fraction_Collection->Purity_Analysis QC Solvent_Removal Solvent Removal (Lyophilization) Purity_Analysis->Solvent_Removal Pool Pure Fractions Final_Product Pure this compound Solvent_Removal->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship of Method Parameters

The selection of HPLC parameters is interconnected and should be considered holistically for optimal purification.

G cluster_0 Primary Choices cluster_1 Secondary Optimization Analyte This compound (Polarity, Size) Column Column (C18 vs. C4) Analyte->Column Mobile_Phase Mobile Phase (TFA vs. Formic Acid) Analyte->Mobile_Phase Gradient Gradient Slope Column->Gradient Mobile_Phase->Gradient Temperature Temperature Gradient->Temperature Flow_Rate Flow Rate Gradient->Flow_Rate

Caption: Interdependence of HPLC method parameters for purification.

By carefully selecting the HPLC column and mobile phase and optimizing the gradient and temperature, researchers can achieve high-purity this compound, a critical reagent for the development of advanced bioconjugates and drug delivery systems.

References

A Researcher's Guide to the Stability of Amide Bonds Formed by Azido-PEG10-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of bioconjugation and drug development, the creation of stable, long-lasting linkages between molecules is paramount. Azido-PEG10-NHS ester is a popular heterobifunctional linker used to connect a molecule of interest to a primary amine on a biomolecule, such as the lysine (B10760008) residues on a protein. The N-hydroxysuccinimide (NHS) ester moiety reacts with primary amines to form a highly stable amide bond. This guide provides an objective comparison of the stability of this amide linkage against other common bioconjugation chemistries, supported by experimental data and detailed protocols for stability assessment.

Mechanism and Inherent Stability

The core of the this compound's utility lies in the reaction between its NHS ester group and a primary amine (-NH2). This reaction, which proceeds efficiently in aqueous buffers at a pH of 7.2 to 8.5, results in the formation of a covalent amide bond and the release of N-hydroxysuccinimide as a byproduct. The resulting amide bond is characterized by high thermodynamic stability, with a resonance energy of approximately 20 kcal/mol, making it highly resistant to cleavage under typical physiological conditions.

However, the efficiency of amide bond formation is subject to a primary competing reaction: the hydrolysis of the NHS ester group in the aqueous environment. The rate of this hydrolysis increases with pH. Therefore, successful conjugation requires balancing the reaction kinetics to favor aminolysis over hydrolysis, which is typically achieved by using an appropriate pH (around 8.3-8.5), adequate protein concentration (1-10 mg/mL), and a reaction time of 30 minutes to 4 hours.

Comparative Stability of Bioconjugation Linkages

The stability of the linkage is a critical parameter for any bioconjugate. An ideal linker remains stable during circulation in the body to prevent premature release of a conjugated payload but may be designed for cleavage under specific conditions at a target site. The amide bond is widely considered a benchmark for stability.

Data Presentation: Quantitative Comparison of Linkage Stability

The following table summarizes the hydrolytic and enzymatic stability of amide bonds compared to ester bonds, another common linkage formed in bioconjugation.

Linkage TypeFormation Chemistry ExampleHydrolytic Stability (t½ at pH 7.4, 37°C)Enzymatic StabilityKey Characteristics
Amide NHS Ester + Primary AmineVery High (> 1 year) Generally High Highly stable due to resonance delocalization; resistant to most endogenous amidases.
Ester Carboxylic Acid + Alcohol (e.g., via DCC/DMAP)Low to Moderate (hours to days)Susceptible to esterasesProne to hydrolysis; readily cleaved by esterase enzymes prevalent in plasma.

Note: The significant difference in stability is due to the greater resonance delocalization of the nitrogen lone pair in the amide bond compared to the oxygen lone pair in the ester bond. This imparts a partial double bond character to the amide C-N bond, making it less susceptible to nucleophilic attack and hydrolysis.

Mandatory Visualization

Below are diagrams illustrating the reaction pathways and a typical experimental workflow for stability assessment, rendered using Graphviz.

Reaction_Pathway cluster_1 Reaction Conditions NHS_Ester This compound Conditions Aqueous Buffer pH 7.2 - 8.5 Protein_Amine Protein-NH₂ Amide_Conjugate Stable Amide Bond (Azido-PEG10-CO-NH-Protein) Conditions->Amide_Conjugate Aminolysis (Desired) Hydrolyzed_Ester Hydrolyzed, Inactive Ester (Azido-PEG10-COOH) Conditions->Hydrolyzed_Ester Hydrolysis (Competing)

Caption: NHS Ester Reaction: Desired Aminolysis vs. Competing Hydrolysis.

Stability_Workflow cluster_processing Sample Processing start Start: Obtain PEG-Protein Conjugate incubation Incubate conjugate in plasma (37°C) start->incubation sampling Withdraw aliquots at time points (0, 1, 4, 24, 48h) incubation->sampling quench Quench reaction (e.g., store at -80°C) sampling->quench precipitation Protein Precipitation (for free payload analysis) quench->precipitation immunocapture Immunocapture (for intact conjugate analysis) quench->immunocapture analysis LC-MS/MS Analysis precipitation->analysis immunocapture->analysis data Data Analysis: Quantify intact conjugate and/or free payload analysis->data end End: Determine Conjugate Half-Life data->end

Caption: Experimental Workflow for Plasma Stability Assay of a Bioconjugate.

Experimental Protocols

Accurate assessment of conjugate stability is crucial for predicting in vivo performance. The following protocol outlines a standard plasma stability assay.

Protocol: Plasma Stability Assay by LC-MS

This protocol provides a general method for evaluating the stability of a PEG-protein conjugate in plasma by monitoring the amount of intact conjugate over time.

Objective: To quantify the stability of the amide bond in a bioconjugate under simulated physiological conditions.

Materials:

  • PEG-Protein Conjugate

  • Human, mouse, or rat plasma (pre-warmed to 37°C)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Protein precipitation solvent (e.g., acetonitrile (B52724) with an internal standard)

  • Immunocapture affinity beads (e.g., Protein A/G)

  • Wash and Elution buffers for immunocapture

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Spike the PEG-protein conjugate into pre-warmed (37°C) plasma to a final concentration of 100 µg/mL.

    • Incubate the samples at 37°C with gentle agitation.

    • At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the plasma sample and immediately store it at -80°C to halt any further degradation.

  • Sample Preparation for Intact Conjugate Analysis:

    • Thaw the plasma samples on ice.

    • Perform immunocapture of the protein conjugate using affinity beads according to the manufacturer's protocol. This step isolates the conjugate from the bulk of plasma proteins.

    • Wash the beads thoroughly with wash buffer to remove non-specifically bound proteins.

    • Elute the intact conjugate from the beads using an appropriate elution buffer and immediately neutralize the eluate if necessary.

  • LC-MS Analysis:

    • Analyze the eluted samples using a Liquid Chromatography-Mass Spectrometry (LC-MS) system capable of resolving the intact conjugate.

    • Develop a method to quantify the peak area corresponding to the intact PEG-protein conjugate at each time point.

  • Data Analysis:

    • Plot the percentage of remaining intact conjugate against time.

    • Calculate the half-life (t½) of the conjugate in plasma, which serves as a quantitative measure of its stability.

Conclusion

The amide bond formed via the reaction of an this compound with a primary amine is exceptionally stable under physiological conditions, making it a highly reliable linkage for creating robust bioconjugates. Its resistance to both hydrolytic and enzymatic degradation is significantly greater than that of other common linkages, such as esters. For researchers, scientists, and drug development professionals, the use of NHS ester chemistry provides a dependable method for producing conjugates with the high degree of stability required for therapeutic and diagnostic applications. The stability of these conjugates can be rigorously verified using established in vitro methods like plasma stability assays.

Preserving Function: A Guide to Validating Labeled Protein Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the conjugation of labels such as fluorescent dyes or biotin (B1667282) to proteins is an indispensable tool. However, the critical question remains: does the label interfere with the protein's function? This guide provides a comprehensive comparison of key functional assays to validate the activity of labeled proteins, ensuring that the insights gained from their use are both accurate and reliable. We delve into the methodologies of three widely used assays—Enzyme Kinetics, Receptor-Ligand Binding, and Antibody Internalization—providing detailed protocols and comparative data to guide your validation strategy.

The addition of a molecular tag, while essential for detection and visualization, can potentially alter the conformational structure of a protein, mask active sites, or sterically hinder interactions with other molecules. Therefore, it is imperative to experimentally verify that the biological activity of a labeled protein remains comparable to its unlabeled counterpart.[1] This validation process is a critical step in ensuring the fidelity of experimental results and the successful development of protein-based therapeutics and diagnostics.

Comparative Analysis of Functional Assays

To illustrate the validation process, this guide focuses on three common scenarios in which labeled proteins are employed. The following tables summarize the expected outcomes of functional validation for a generic enzyme, a receptor ligand, and a monoclonal antibody, comparing the performance of their fluorescently labeled and unlabeled forms.

Table 1: Enzyme Kinetic Parameters
ProteinLabelKm (µM)Vmax (µmol/min)Fold Change (Km)Fold Change (Vmax)
Enzyme X Unlabeled10.2150.7--
Fluorescein12.5145.21.230.96

A minimal difference in the Michaelis constant (Km) and maximum reaction velocity (Vmax) between the labeled and unlabeled enzyme indicates that the label has not significantly impacted the enzyme's catalytic efficiency or its affinity for the substrate.[1]

Table 2: Receptor-Ligand Binding Affinity
LigandLabelDissociation Constant (Kd) (nM)Fold Change (Kd)
Ligand Y Unlabeled5.8-
Alexa Fluor 4886.51.12

The equilibrium dissociation constant (Kd) is a measure of binding affinity. A negligible change in Kd upon labeling suggests that the ligand's ability to bind its receptor is preserved.[2]

Table 3: Antibody Internalization
AntibodyLabelInternalization (%) after 1 hour
Antibody Z Unlabeled75.3
pHrodo Red71.8

For antibodies where internalization is a key aspect of their function (e.g., antibody-drug conjugates), it is crucial to demonstrate that the label does not impede this process.[3][4] The percentage of internalization should be comparable between the labeled and unlabeled antibody.

Experimental Protocols

Detailed methodologies for the three highlighted functional assays are provided below to facilitate their implementation in your laboratory.

Protocol 1: Enzyme Kinetics Assay (Spectrophotometric)

This protocol outlines a continuous spectrophotometric assay to determine the kinetic parameters of a labeled enzyme compared to its unlabeled counterpart.

Materials:

  • Purified unlabeled enzyme

  • Purified fluorescently labeled enzyme

  • Substrate solution

  • Reaction buffer

  • Spectrophotometer (UV-Vis)

  • Cuvettes

Procedure:

  • Prepare a series of substrate dilutions in the reaction buffer.

  • For each substrate concentration, prepare two sets of reactions: one for the unlabeled enzyme and one for the labeled enzyme.

  • Initiate the reaction by adding a fixed concentration of the enzyme to the cuvette containing the substrate solution.

  • Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance over time at a wavelength specific to the product formation or substrate consumption.

  • Record the absorbance readings at regular intervals (e.g., every 15 seconds) for a set duration (e.g., 5 minutes).

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each substrate concentration.

  • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for both the labeled and unlabeled enzyme.

Protocol 2: Cell-Based Receptor-Ligand Binding Assay (Flow Cytometry)

This protocol describes a competitive binding assay using flow cytometry to determine the binding affinity of a fluorescently labeled ligand.

Materials:

  • Cells expressing the target receptor

  • Fluorescently labeled ligand

  • Unlabeled ligand

  • Binding buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Harvest and resuspend the cells in cold binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Prepare a series of dilutions of the unlabeled ligand in binding buffer.

  • In a 96-well plate, add a fixed concentration of the fluorescently labeled ligand to each well.

  • Add the varying concentrations of the unlabeled ligand to the wells. Include a control with no unlabeled ligand (total binding) and a control with a large excess of unlabeled ligand (non-specific binding).

  • Add the cell suspension to each well and incubate on ice for 1-2 hours to reach binding equilibrium.

  • Wash the cells with cold binding buffer to remove unbound ligand.

  • Resuspend the cells in binding buffer and analyze the fluorescence intensity of the cell population using a flow cytometer.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the unlabeled ligand concentration and fit the data to a competition binding model to determine the IC50, from which the Kd can be calculated.

Protocol 3: Antibody Internalization Assay (Flow Cytometry)

This protocol details a flow cytometry-based assay to quantify the internalization of a labeled antibody.

Materials:

  • Target cells expressing the antigen

  • Fluorescently labeled antibody (e.g., with a pH-sensitive dye like pHrodo Red)

  • Unlabeled antibody (for comparison, requiring a secondary detection step)

  • Cell culture medium

  • Trypsin or other cell detachment solution

  • Flow cytometer

Procedure:

  • Seed the target cells in a 96-well plate and allow them to adhere overnight.

  • Label the cells with the fluorescently labeled antibody by incubating them at 4°C for 30-60 minutes. This allows for binding to the cell surface without significant internalization.

  • Wash the cells with cold PBS to remove unbound antibody.

  • Induce internalization by adding pre-warmed complete medium and incubating the plate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes). A control plate should be kept at 4°C to measure the baseline surface staining.

  • Stop internalization by placing the plate on ice and washing the cells with cold PBS.

  • Detach the cells using trypsin.

  • Analyze the cells by flow cytometry. The increase in fluorescence intensity for pH-sensitive dyes will correlate with the amount of internalized antibody. For other fluorescent labels, a quenching agent that cannot enter the cell can be used to distinguish between surface-bound and internalized antibody.

  • Quantify the percentage of internalization by comparing the mean fluorescence intensity of the cells incubated at 37°C to the cells kept at 4°C.

Visualizing the Processes

To further clarify the experimental and biological contexts, the following diagrams illustrate a typical workflow for protein functional validation and a simplified representation of a signaling pathway where a labeled protein might be used.

G p1 Protein Expression & Purification p2 Protein Labeling (e.g., Fluorescent Dye) p1->p2 p3 Purification of Labeled Protein p2->p3 a1 Enzyme Kinetics Assay p3->a1 a2 Receptor Binding Assay p3->a2 a3 Cell-Based Functional Assay p3->a3 c1 Compare Labeled vs. Unlabeled Protein Activity a1->c1 a2->c1 a3->c1 c2 Decision: Functionally Validated? c1->c2

A typical workflow for protein labeling and functional validation.

EGFR_Signaling_Pathway EGF EGF (Labeled Ligand) EGFR EGFR EGF->EGFR Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2 Grb2 Dimerization->Grb2 Recruitment Internalization Receptor Internalization Dimerization->Internalization Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation Cell_Response Cell Proliferation, Survival, etc. Transcription_Factors->Cell_Response Gene Expression

Simplified EGFR signaling pathway initiated by a labeled ligand.

By rigorously applying these functional assays and comparing the activity of labeled proteins to their native counterparts, researchers can ensure the validity of their experimental findings and accelerate the pace of discovery and development.

References

The Balancing Act: How PEG Spacer Length Dictates Antibody-Drug Conjugate Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of polyethylene (B3416737) glycol (PEG) spacer length reveals a critical trade-off between the pharmacokinetic properties and in vitro potency of Antibody-Drug Conjugates (ADCs). This guide provides researchers, scientists, and drug development professionals with a comparative overview of how varying PEG spacer lengths impact ADC efficiency, supported by experimental data and detailed protocols.

The linker technology in an ADC is a pivotal component that governs its therapeutic index by influencing stability, solubility, and the efficiency of payload delivery.[1][2] Among various linker strategies, the incorporation of PEG spacers has gained significant attention for its ability to modulate the physicochemical and pharmacological properties of ADCs.[3][] The length of the PEG chain can profoundly affect the ADC's performance, creating a delicate balance between enhanced in vivo efficacy and potential trade-offs in in vitro cytotoxicity.[3][5]

Hydrophobic payloads, while often potent, can lead to ADC aggregation and rapid clearance from circulation.[6] Hydrophilic PEG linkers mitigate these issues by increasing the overall hydrophilicity of the conjugate, which in turn can improve pharmacokinetics (PK) and enable higher drug-to-antibody ratios (DARs) without compromising stability.[3][7]

Comparative Analysis of PEG Spacer Lengths

The selection of an optimal PEG spacer length is not a one-size-fits-all solution and is dependent on the specific antibody, payload, and target antigen.[3] The following tables summarize quantitative data from various studies, illustrating the impact of different PEG spacer lengths on key ADC performance metrics.

Impact on Pharmacokinetics (PK)

A direct relationship often exists between PEG spacer length and the pharmacokinetic profile of an ADC. Longer PEG chains tend to increase the hydrodynamic size of the conjugate, leading to reduced clearance and prolonged circulation half-life.[8][9]

PEG Spacer LengthClearance Rate (mL/day/kg)Half-life (t½, hours)Area Under the Curve (AUC, µg·h/mL)
No PEG HighShortLow
PEG2 Moderately High--
PEG4 Moderate-Moderate
PEG8 LowLongHigh
PEG12 LowLongHigh
PEG24 LowLongHigh

Data synthesized from preclinical studies. Absolute values vary depending on the specific ADC and animal model.[10]

Studies have shown that clearance rates decrease as PEG length increases, with a potential plateau effect observed around PEG8. Longer PEG chains (PEG8, PEG12, PEG24) result in significantly slower clearance and increased overall exposure (AUC) compared to shorter or no PEG spacers.[8]

Impact on In Vitro Cytotoxicity

While beneficial for pharmacokinetics, increasing PEG spacer length can sometimes lead to a decrease in in vitro potency, likely due to steric hindrance that can affect antigen binding or cellular uptake.[5][8]

PEG Spacer LengthIC50 (ng/mL)
No PEG Low (High Potency)
PEG4 Moderately Low
PEG8 Moderate
PEG12 Moderately High
PEG24 High (Lower Potency)

Data represents a general trend observed in preclinical studies. Actual IC50 values are cell line and ADC dependent.[10]

Impact on In Vivo Antitumor Efficacy

The improved pharmacokinetic profile conferred by longer PEG spacers often translates to enhanced in vivo antitumor activity, as the prolonged circulation allows for greater accumulation of the ADC in the tumor tissue.[3][6]

PEG Spacer LengthTumor Growth Inhibition (%)
No PEG Moderate
PEG4 Good
PEG8 High
PEG12 High
PEG24 Very High

Illustrative data from xenograft models. Efficacy is dependent on the model, dosing, and specific ADC.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of studies comparing different PEG spacer lengths in ADCs.

ADC Synthesis and Characterization
  • Antibody Modification: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups for conjugation.[3]

  • Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.[3]

  • Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.[3]

  • Purification: The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and aggregated species.[3]

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determined using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.[3]

    • Purity and Aggregation: Assessed by SEC.[3]

    • In Vitro Antigen Binding: Evaluated by enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR).[3]

In Vitro Cytotoxicity Assay
  • Cell Culture: Cancer cell lines expressing the target antigen are cultured in appropriate media.[3]

  • Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADCs with different PEG linker lengths.[3]

  • Incubation: The treated cells are incubated for a specified period (e.g., 72-96 hours).[3]

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).[3]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.[3]

Pharmacokinetic (PK) Study in Rodents
  • Animal Model: Healthy mice or rats are used for the study.[3]

  • Administration: ADCs with varying PEG linker lengths are administered intravenously at a defined dose.[3]

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.[3]

  • Sample Processing: Plasma is isolated from the blood samples.[3]

  • Quantification: The concentration of the ADC in the plasma is quantified using an ELISA that detects the antibody portion of the conjugate.[3]

  • Data Analysis: Pharmacokinetic parameters such as half-life (t1/2), clearance, and area under the curve (AUC) are calculated using appropriate software.[3]

In Vivo Antitumor Efficacy Study
  • Tumor Model: Immunodeficient mice are subcutaneously implanted with human tumor xenografts that express the target antigen.[3]

  • Treatment Initiation: Once the tumors reach a specified size, the mice are randomized into treatment groups.[3]

  • ADC Administration: The different ADC constructs are administered to their respective groups, typically via intravenous injection, at a predetermined dose and schedule.[3]

  • Tumor Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).[3]

  • Endpoint: The study is concluded when tumors in the control group reach a predefined size, or at a set time point.[3]

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[3]

Visualizing the Impact of PEG Spacers

Diagrams created using Graphviz (DOT language) help to illustrate the complex relationships and workflows involved in ADC development with varying PEG spacers.

ADC_Design_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_evaluation Preclinical Evaluation cluster_optimization Optimization Cycle Antibody Monoclonal Antibody Conjugation Conjugation Antibody->Conjugation PEG_Linker PEGn-Linker-Payload (n = 4, 8, 12, 24) PEG_Linker->Conjugation Purification Purification (SEC) Conjugation->Purification Characterization Characterization (DAR, Purity, Binding) Purification->Characterization InVitro In Vitro Cytotoxicity (IC50) Characterization->InVitro Test ADCs PK_Study Pharmacokinetics (t½, CL, AUC) Characterization->PK_Study InVivo In Vivo Efficacy (Tumor Growth Inhibition) Characterization->InVivo Optimization Select Optimal PEG Length InVitro->Optimization PK_Study->Optimization InVivo->Optimization Optimization->Antibody Refine Design

Caption: Workflow for comparing ADCs with different PEG spacer lengths.

PEG_Length_Impact cluster_peg PEG Spacer Length cluster_properties ADC Properties Short_PEG Short PEG (e.g., PEG4) Hydrophilicity Hydrophilicity Short_PEG->Hydrophilicity Lower Long_PEG Long PEG (e.g., PEG12, PEG24) Long_PEG->Hydrophilicity Higher InVitro In Vitro Potency (IC50) Long_PEG->InVitro May Decrease (Steric Hindrance) PK Pharmacokinetics (Longer t½, Lower CL) Hydrophilicity->PK Improves Stability Stability / Aggregation Hydrophilicity->Stability Reduces Aggregation InVivo In Vivo Efficacy PK->InVivo Enhances

Caption: Impact of PEG spacer length on key ADC characteristics.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Azido-PEG10-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Azido-PEG10-NHS ester must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, consolidating safety protocols for its distinct chemical moieties: the energetic azide (B81097) group, the reactive NHS ester, and the polyethylene (B3416737) glycol (PEG) linker.

Immediate Safety and Handling Protocols

Before beginning any disposal process, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

ItemSpecification
Eye ProtectionSafety glasses or goggles
Hand ProtectionNitrile or other chemically resistant gloves
Protective ClothingLaboratory coat
RespiratoryN95 dust mask (for handling solid powder)

Step-by-Step Disposal Procedures

The proper disposal method for this compound varies depending on its form: unreacted solid, solutions, or contaminated labware. All waste generated should be treated as hazardous chemical waste and must be segregated from regular trash.

1. Waste Segregation and Containerization:

  • Designated Waste Container: Use a clearly labeled, sealed, and dedicated hazardous waste container. The container material should be compatible with the solvents used (e.g., high-density polyethylene for solutions in DMSO or DMF).

  • Labeling: The container must be labeled "Hazardous Waste," with the full chemical name "this compound," and any other information required by your institution's EHS department[1].

  • Azide-Specific Waste: It is critical to maintain a separate waste stream for azide-containing compounds to prevent accidental mixing with incompatible chemicals[2].

2. Managing Different Waste Streams:

  • A. Unused or Expired Solid this compound:

    • Do Not Dispose in Regular Trash: The solid powder must never be disposed of in regular trash[1].

    • Collection: The original vial containing the unused or expired product should be placed directly into the designated hazardous waste container[1].

  • B. Concentrated Solutions (e.g., in DMSO, DMF):

    • No Drain Disposal: Never dispose of concentrated solutions down the drain. Organic solvents like DMSO and DMF are unsuitable for sewer disposal[1].

    • Collection: Carefully transfer all concentrated stock solutions into the sealed, labeled hazardous waste container.

  • C. Dilute Aqueous Solutions:

    • While polyethylene glycol is biodegradable, the presence of the azide and NHS ester moieties necessitates that dilute solutions are not disposed of down the drain[3].

    • Collect all dilute aqueous solutions in the designated hazardous waste container.

  • D. Contaminated Labware and Debris (e.g., pipette tips, gloves, gels):

    • Solid Waste Collection: All solid materials that have come into contact with this compound, such as pipette tips, microcentrifuge tubes, gloves, and paper towels, must be collected in a designated solid hazardous waste container[1].

    • Gels: Electrophoresis gels containing this compound should be collected in a sealed container and disposed of as hazardous waste[1].

3. Critical Safety Precautions for Azide Compounds:

Organic azides can be heat- and shock-sensitive and may decompose explosively[4][5]. The following precautions are mandatory:

  • Avoid Acid Contact: Never mix azide-containing waste with acidic waste. This can lead to the formation of hydrazoic acid, which is highly toxic, volatile, and explosive[2][4][6].

  • Avoid Metal Contact: Do not use metal spatulas for transferring solid this compound[4][5]. Heavy metal azides are highly sensitive explosives[4]. Ensure waste containers are free of metal contaminants.

  • Incompatible Chemicals: Store azide waste separately from all other chemical waste groups, especially acids, bromine, carbon disulfide, dimethyl sulfate, nitric acid, and heavy metals and their salts[4].

4. Final Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of your hazardous waste container[1].

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_waste_streams Waste Segregation & Collection cluster_container Containerization cluster_safety Critical Safety Checks cluster_disposal Final Disposal A Consult Institutional EHS Guidelines B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Solid this compound B->C Segregate Waste Type D Concentrated Solutions (e.g., in DMSO, DMF) B->D Segregate Waste Type E Dilute Aqueous Solutions B->E Segregate Waste Type F Contaminated Labware & Debris B->F Segregate Waste Type G Collect in Designated, Labeled Hazardous Waste Container C->G D->G E->G F->G H NO Mixing with Acids G->H I NO Contact with Heavy Metals J Store Separately from Incompatibles K Arrange Pickup with EHS J->K

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: Essential Safety and Handling Guide for Azido-PEG10-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of Azido-PEG10-NHS ester, ensuring the integrity of your research and the safety of your laboratory personnel.

This compound is a valuable tool in bioconjugation and drug development, utilized as a PEG-based PROTAC linker.[1][] Its utility stems from its dual-functional nature, containing an azide (B81097) group for "click chemistry" and an NHS ester for reaction with primary amines.[3] However, the presence of both an organic azide and a moisture-sensitive NHS ester necessitates stringent safety protocols to mitigate potential hazards.[4][5] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to build a foundation of trust and safety in your laboratory.

Potential Hazards

The primary hazards associated with this compound stem from its constituent functional groups:

  • Organic Azide: Organic azides are energetic compounds that can be sensitive to heat, shock, or friction, posing a potential explosion risk.[4] They are also potentially toxic if inhaled, ingested, or absorbed through the skin.[4] A critical hazard is the reaction of azides with acids, which can form the highly toxic and explosive hydrazoic acid.[4] Contact with certain metals, such as copper, lead, brass, or solder, can form highly unstable and explosive heavy metal azides.[4] Reactions with halogenated solvents like dichloromethane (B109758) or chloroform (B151607) can also generate unstable and explosive di- and tri-azidomethane.[4]

  • NHS Ester: The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in the presence of moisture.[5] This reactivity, while useful for conjugation, means the compound's integrity can be compromised by improper handling and storage.

Personal Protective Equipment (PPE)

Strict adherence to the following PPE protocols is mandatory when handling this compound.[4] The required equipment is detailed in the table below.

Protection Type Required PPE Specifications & Rationale
Eye & Face Safety Goggles & Face ShieldGoggles must be tightly fitting and compliant with EN 166.[4] A full-face shield is required over the goggles, especially when handling the solid material or during reactions, to protect against splashes and potential energetic events.[4]
Hand Chemical-Resistant GlovesDouble gloving with chemotherapy-grade gloves (meeting ASTM D6978 standard) is required.[6] Change gloves every 30 minutes or immediately if contaminated, punctured, or torn.[6]
Body Laboratory Coat & Impervious GownA standard laboratory coat should be worn at all times. Over this, a disposable, fluid-resistant gown that has been shown to resist permeability by hazardous chemicals is required.[6][7]
Respiratory Respirator (as needed)For handling larger quantities or when there is a risk of aerosol formation, a NIOSH-certified respirator with an organic vapor cartridge is recommended.[8] In some instances, an N95 mask may be sufficient for handling small amounts of powder, but a full risk assessment should be conducted.[6]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound from preparation to the completion of your experiment.

1. Preparation and Weighing:

  • Designated Area: All work with this compound must be conducted in a certified chemical fume hood.[4]

  • Blast Shield: A blast shield should be placed between the user and the apparatus as a precautionary measure.[9]

  • Avoid Moisture: The NHS ester is moisture-sensitive.[5] Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[5]

  • Inert Atmosphere: Handle the solid under an inert atmosphere (e.g., argon or nitrogen) if possible to minimize hydrolysis.

  • Dissolution: Dissolve the required amount of the NHS ester immediately before use.[5] Do not prepare stock solutions for storage, as the NHS-ester moiety readily hydrolyrizes.[5] Use anhydrous, amine-free solvents such as DMSO or DMF for dissolution.[3][5]

2. Reaction Setup:

  • Buffer Selection: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the intended reaction.[5] Phosphate-buffered saline (PBS) at a pH of 7.2-8.0 is a suitable alternative.[5]

  • Solvent Considerations: If the reaction is performed in an aqueous buffer, ensure the volume of the organic solvent used to dissolve the reagent does not exceed 10% of the final reaction volume.[5]

  • Temperature Control: Perform the reaction on ice or at room temperature as dictated by your specific protocol.[5]

3. Post-Reaction Quenching and Work-up:

  • Quenching Excess Reagent: After the reaction is complete, any unreacted NHS ester can be quenched by adding an amine-containing buffer like Tris-buffered saline (TBS).[5]

  • Purification: The unreacted this compound can be removed by dialysis or gel filtration.[5]

Disposal Plan: Managing Waste Safely

Proper disposal of this compound and associated waste is crucial to prevent accidents and environmental contamination.

1. Quenching Excess Azide:

  • Cooling: Before disposal, any reaction mixture containing residual azide should be cooled in an ice bath.[4]

  • Destruction: Slowly add a reducing agent, such as triphenylphosphine (B44618), to the stirred reaction mixture to destroy the azide.[4] This reaction forms a phosphazide, which hydrolyzes upon the addition of water to an amine and triphenylphosphine oxide, releasing nitrogen gas.[4] This procedure must be performed in a fume hood.[4]

2. Waste Segregation and Labeling:

  • Waste Container: All quenched azide waste, including contaminated solvents, paper towels, and gloves, must be collected in a dedicated and clearly labeled hazardous waste container.[4]

  • Labeling: The waste container must be labeled with the full chemical name and a description of the contents.

Emergency Procedures

  • Spills: In case of a spill, evacuate the area and prevent further leakage if it is safe to do so.[10] Absorb the spill with a non-combustible absorbent material like diatomite.[10] Decontaminate surfaces by scrubbing with alcohol.[10] Dispose of all contaminated materials as hazardous waste.[10]

  • Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

    • Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[10]

    • In all cases of exposure, seek immediate medical attention.

Diagram: Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_reaction Reaction cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Work in Fume Hood with Blast Shield prep_ppe->prep_area prep_weigh Equilibrate and Weigh Reagent prep_area->prep_weigh prep_dissolve Dissolve Immediately Before Use prep_weigh->prep_dissolve react_setup Set Up Reaction with Amine-Free Buffers prep_dissolve->react_setup Proceed to Reaction react_run Run Reaction at Appropriate Temperature react_setup->react_run react_quench Quench Excess NHS Ester react_run->react_quench disp_quench Quench Excess Azide with Reducing Agent react_quench->disp_quench Proceed to Disposal disp_collect Collect Waste in Labeled Container disp_quench->disp_collect disp_dispose Dispose as Hazardous Waste disp_collect->disp_dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azido-PEG10-NHS ester
Reactant of Route 2
Reactant of Route 2
Azido-PEG10-NHS ester

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.